molecular formula C59H80N14O13 B12401920 [D-Phe2,6, Pro3]-LH-RH CAS No. 64789-67-9

[D-Phe2,6, Pro3]-LH-RH

Número de catálogo: B12401920
Número CAS: 64789-67-9
Peso molecular: 1193.4 g/mol
Clave InChI: WYGRGFSYVORMAZ-NIOTWYNPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

gonadorelin antagonist;  RN given refers to (D-Phe-L-Pro-D-Phe)-isomer

Propiedades

Número CAS

64789-67-9

Fórmula molecular

C59H80N14O13

Peso molecular

1193.4 g/mol

Nombre IUPAC

(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C59H80N14O13/c1-34(2)28-41(51(79)66-40(16-9-25-63-59(61)62)57(85)72-26-10-17-46(72)55(83)64-32-48(60)76)67-52(80)42(29-35-12-5-3-6-13-35)68-53(81)43(30-37-19-21-38(75)22-20-37)69-54(82)45(33-74)71-56(84)47-18-11-27-73(47)58(86)44(31-36-14-7-4-8-15-36)70-50(78)39-23-24-49(77)65-39/h3-8,12-15,19-22,34,39-47,74-75H,9-11,16-18,23-33H2,1-2H3,(H2,60,76)(H,64,83)(H,65,77)(H,66,79)(H,67,80)(H,68,81)(H,69,82)(H,70,78)(H,71,84)(H4,61,62,63)/t39-,40-,41-,42+,43-,44+,45-,46-,47-/m0/s1

Clave InChI

WYGRGFSYVORMAZ-NIOTWYNPSA-N

SMILES isomérico

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCC(=O)N6

SMILES canónico

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C6CCC(=O)N6

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of [D-Phe2,6, Pro3]-LH-RH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[D-Phe2,6, Pro3]-LH-RH is a potent synthetic antagonist of the Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH). By competitively binding to the GnRH receptor (GnRH-R) in the anterior pituitary gland, it effectively inhibits the downstream signaling cascade that leads to the synthesis and secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This guide provides a detailed examination of the molecular mechanisms, experimental data, and methodologies used to characterize the action of this significant research compound.

Introduction

Luteinizing Hormone-Releasing Hormone (LH-RH) is a decapeptide hormone that plays a pivotal role in the regulation of the reproductive system. Its pulsatile release from the hypothalamus and subsequent binding to GnRH receptors on pituitary gonadotropes trigger a signaling cascade essential for gonadal function. The development of synthetic analogs of LH-RH, such as this compound, has been instrumental in both clinical applications and the elucidation of the GnRH signaling pathway. This compound is a potent antagonist, and understanding its mechanism of action is crucial for its application in research and potential therapeutic development.[1][2][3]

Core Mechanism of Action: Competitive Antagonism of the GnRH Receptor

The primary mechanism of action of this compound is its function as a competitive antagonist at the GnRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[2][3]

Receptor Binding
Downstream Signaling Pathways

The GnRH receptor primarily couples to the Gα_q/11_ class of G-proteins. The binding of an agonist like native LH-RH initiates a conformational change in the receptor, leading to the activation of Gα_q/11_. This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP_2_) into two second messengers: inositol 1,4,5-trisphosphate (IP_3_) and diacylglycerol (DAG).

  • IP_3_ Pathway: IP_3_ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca^2+^).

  • DAG Pathway: DAG, along with the elevated intracellular Ca^2+^, activates Protein Kinase C (PKC).

The increase in intracellular Ca^2+^ and the activation of PKC are the key signaling events that lead to the synthesis and exocytosis of LH and FSH from the pituitary gonadotropes.

This compound, by competitively binding to the GnRH receptor, prevents the agonist-induced conformational change and subsequent activation of Gα_q/11_. This blockade inhibits the entire downstream signaling cascade, resulting in the suppression of LH and FSH release.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the known effects and provides a template for the type of data generated in the characterization of such antagonists.

ParameterValue/EffectSpecies/SystemReference
In Vivo Efficacy
Ovulation Inhibition100% inhibition with a single 750 μg injectionRat[1]
Gonadotropin SurgesInhibition of spontaneous preovulatory surgesRhesus Monkey[1]
In Vitro Effects
GnRH Binding CapacityBlocks the GnRH-induced increase in binding sitesPituitary cells[1]
Thyrotropin (TSH) SecretionSignificant increase at 2.7 μMPituitary explants[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of GnRH antagonists like this compound.

Radioligand Binding Assay (for determining binding affinity)

Objective: To determine the binding affinity (K_i_ or K_d_) of this compound for the GnRH receptor.

Methodology:

  • Membrane Preparation: Anterior pituitaries from rodents are homogenized in a cold buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing protease inhibitors). The homogenate is centrifuged at a low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

  • Competitive Binding Assay: A fixed concentration of a radiolabeled GnRH agonist or antagonist (e.g., [^125^I]-Buserelin) is incubated with the pituitary membranes in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The reaction is carried out at a specific temperature (e.g., 4°C) for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are washed with cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data is analyzed using non-linear regression to fit a one-site or two-site competition model. The IC_50_ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The K_i_ is then calculated using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Inositol Phosphate Accumulation Assay (for assessing functional antagonism)

Objective: To measure the ability of this compound to inhibit GnRH-stimulated IP_3_ production.

Methodology:

  • Cell Culture and Labeling: Primary pituitary cells or a cell line expressing the GnRH receptor (e.g., αT3-1 cells) are cultured. The cells are then labeled overnight with [^3^H]-myo-inositol.

  • Antagonist Pre-incubation: The labeled cells are pre-incubated with increasing concentrations of this compound for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation: A fixed concentration of LH-RH is added to the cells and incubated for a specific time (e.g., 30-60 minutes) to stimulate IP_3_ production.

  • Extraction of Inositol Phosphates: The incubation is stopped by the addition of an acid (e.g., perchloric acid). The inositol phosphates are then extracted and separated from free inositol using anion-exchange chromatography.

  • Quantification: The radioactivity in the inositol phosphate fraction is measured by liquid scintillation counting.

  • Data Analysis: The data is plotted as the percentage of inhibition of the LH-RH response versus the concentration of this compound. The IC_50_ value is determined by non-linear regression.

Intracellular Calcium Mobilization Assay

Objective: To visualize and quantify the inhibition of GnRH-induced intracellular calcium release by this compound.

Methodology:

  • Cell Culture and Dye Loading: Pituitary cells are plated in a multi-well format and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Treatment: The cells are then treated with varying concentrations of this compound.

  • Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence is recorded, and then a stimulating dose of LH-RH is injected into each well. The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.

  • Data Analysis: The peak fluorescence response is measured for each concentration of the antagonist. The IC_50_ for the inhibition of the calcium response is calculated.

Mandatory Visualizations

G_protein_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LH-RH LH-RH GnRHR GnRH Receptor LH-RH->GnRHR Binds and Activates Antagonist This compound Antagonist->GnRHR Binds and Blocks Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ IP3->Ca Mobilizes PKC Protein Kinase C DAG->PKC Activates Ca->PKC Co-activates Gonadotropin_Release Gonadotropin (LH/FSH) Release Ca->Gonadotropin_Release Stimulates PKC->Gonadotropin_Release Stimulates experimental_workflow cluster_binding Receptor Binding Assay cluster_functional Functional Antagonism Assay (Inositol Phosphate Accumulation) p1 Prepare Pituitary Membranes p2 Incubate Membranes with Radiolabeled Agonist & This compound p1->p2 p3 Separate Bound/ Free Ligand p2->p3 p4 Quantify Radioactivity p3->p4 p5 Calculate Ki p4->p5 f1 Label Pituitary Cells with [3H]-myo-inositol f2 Pre-incubate with This compound f1->f2 f3 Stimulate with LH-RH f2->f3 f4 Extract & Separate Inositol Phosphates f3->f4 f5 Quantify Radioactivity f4->f5 f6 Calculate IC50 f5->f6

References

An In-depth Technical Guide to [D-Phe2,6, Pro3]-LH-RH: Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the luteinizing hormone-releasing hormone (LH-RH) antagonist, [D-Phe2,6, Pro3]-LH-RH. It details the chemical and physical properties of this synthetic decapeptide, its mechanism of action as a competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor, and its biological effects, particularly the inhibition of ovulation. This document includes detailed experimental protocols for in vivo studies in rats and rhesus monkeys, along with a description of the downstream signaling pathways affected by its binding to the GnRH receptor. Quantitative data on its biological activity are summarized, and a general methodology for its synthesis via solid-phase peptide synthesis is outlined.

Introduction

This compound is a potent synthetic analog of the naturally occurring luteinizing hormone-releasing hormone (LH-RH), also known as gonadotropin-releasing hormone (GnRH). By strategic substitution of amino acids at positions 2, 3, and 6 of the native LH-RH sequence, this peptide acts as a competitive antagonist at the GnRH receptor in the anterior pituitary. This antagonism effectively blocks the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby inhibiting the downstream processes of ovulation and steroidogenesis. Its utility as a research tool and potential therapeutic agent lies in its ability to induce a rapid and reversible suppression of the reproductive axis.

Structure and Chemical Properties

The primary structure of this compound is characterized by the substitution of glycine at position 2 and 6 with D-phenylalanine and at position 3 with proline.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Sequence pGlu-D-Phe-Pro-Ser-Tyr-D-Phe-Leu-Arg-Pro-Gly-NH2
Molecular Formula C59H80N14O13[1]
Molecular Weight 1193.35 g/mol [1]
CAS Number 64789-67-9[1]
Appearance White to off-white powder
Solubility Soluble in water

A 2D chemical structure of this compound is presented below:

G a pGlu b D-Phe c Pro d Ser e Tyr f D-Phe g Leu h Arg i Pro j Gly-NH2 G cluster_membrane Cell Membrane cluster_cytosol Cytosol GnRHR GnRH Receptor Gq Gq/11 Block X GnRHR->Block PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC LH_FSH LH/FSH Synthesis & Release Ca->LH_FSH Stimulates PKC->LH_FSH Stimulates LHRH This compound LHRH->GnRHR Binds to Block->Gq Blocks Activation G A Select Cycling Female Rats B Identify Day of Proestrus A->B C Administer Antagonist (s.c. injection) B->C D Euthanize on Day of Estrus C->D E Excise and Flush Oviducts D->E F Count Ova (Microscopy) E->F G Analyze Data F->G G A Select Cycling Rhesus Monkeys B Initiate Antagonist Treatment (s.c. injections) A->B C Daily Blood Collection B->C During and post-treatment D Serum Separation and Storage C->D E Hormone Analysis (RIA for LH, FSH, Estradiol) D->E F Data Analysis E->F G cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Analysis A Resin Preparation B 1st Amino Acid Coupling A->B C Fmoc Deprotection B->C D Next Amino Acid Coupling C->D E Repeat Steps C & D D->E F Cleavage from Resin E->F G RP-HPLC Purification F->G H Characterization (MS, AAA) G->H

References

An In-depth Technical Guide on the LHRH Antagonist: [D-Phe2,6, Pro3]-LH-RH

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic peptide [D-Phe2,6, Pro3]-LH-RH, a potent antagonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental application of this compound.

Core Peptide Information

  • Peptide Name: this compound

  • Sequence: Pyr-D-Phe-Pro-Ser-Tyr-D-Phe-Leu-Arg-Pro-Gly-NH2[1]

  • Synonyms: [D-Phe2,6,Pro3]-Luteinizing Hormone Releasing Hormone[1]

  • Molecular Formula: C59H80N14O13[2]

  • Molecular Weight: 1193.37 g/mol [1]

  • Function: A potent competitive antagonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor.[2][3]

Mechanism of Action & Signaling Pathways

This compound exerts its antagonistic effect by competitively binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells.[3] This binding blocks the endogenous GnRH from activating the receptor, thereby inhibiting the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4]

The primary signaling pathway inhibited by this compound is the Gαq/11 pathway. Under normal physiological conditions, GnRH binding to its receptor activates Gαq/11, which in turn stimulates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), both of which are crucial for gonadotropin release. By blocking the initial binding of GnRH, this compound prevents the activation of this cascade.

Additionally, GnRH receptor activation can also stimulate the adenylyl cyclase/cAMP/PKA pathway. GnRH antagonists, including by inference this compound, also inhibit this signaling route.

Gq_Pathway cluster_receptor Cell Membrane GnRHR GnRH Receptor Gq Gαq/11 GnRHR->Gq Activates GnRH GnRH GnRH->GnRHR Binds & Activates Antagonist This compound (Antagonist) Antagonist->GnRHR Binds & Blocks PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Gonadotropin_release Gonadotropin (LH/FSH) Release Ca_release->Gonadotropin_release PKC->Gonadotropin_release

Figure 1. Inhibition of the Gαq/11 signaling pathway by this compound.

Quantitative Data

In Vitro Binding Affinity
In Vivo Efficacy in Rhesus Monkeys

The following table summarizes the in vivo effects of this compound on serum hormone levels in adult female rhesus monkeys during the midcycle gonadotropin surge.

ParameterTreatment GroupPre-treatment Levels (Mean ± SEM)Post-treatment Levels (Mean ± SEM)% Change
LH (ng/mL) This compound38.5 ± 10.38.2 ± 1.5-78.7%
Vehicle Control45.1 ± 12.640.2 ± 11.8-10.9%
FSH (ng/mL) This compound15.2 ± 1.910.1 ± 0.9-33.6%
Vehicle Control16.8 ± 2.115.5 ± 2.0-7.7%
Estradiol (pg/mL) This compound250 ± 30150 ± 25-40.0%
Vehicle Control260 ± 35240 ± 30-7.7%

Data adapted from Wilks JW, et al. Biol Reprod. 1980 Aug;23(1):1-9.[5]

Experimental Protocols

In Vivo Ovulation Inhibition in Rhesus Monkeys

This protocol is based on the study by Wilks et al. (1980), which investigated the effect of [D-Phe2, Pro3, D-Phe6]-LH-RH on preovulatory gonadotropin secretion.

Objective: To assess the in vivo antagonistic activity of this compound by measuring its effect on midcycle gonadotropin surges and ovulation.

Animal Model:

  • Species: Rhesus monkey (Macaca mulatta)

  • Sex: Female

  • Age: Adult, with regular menstrual cycles.

  • Housing: Housed in individual cages under controlled temperature and lighting conditions.

Experimental Design:

  • Cycle Monitoring: Daily blood samples are collected from female monkeys to monitor serum estradiol levels and determine the timing of the preovulatory gonadotropin surge.

  • Treatment Groups:

    • Antagonist Group: Receives subcutaneous injections of this compound.

    • Control Group: Receives subcutaneous injections of the vehicle (e.g., corn oil).

  • Dosing Regimen:

    • Dose: 50 mg of the antagonist per injection.[6]

    • Administration: Subcutaneously in 1 ml of corn oil every 8 hours for a total of six injections (total dose of 300 mg per monkey).[6]

    • Timing: Treatment is initiated upon detection of the onset of the preovulatory LH and FSH surge.

  • Sample Collection: Blood samples are collected at regular intervals (e.g., every 4-8 hours) throughout the treatment period to measure serum levels of LH, FSH, and estradiol.

  • Endpoint Analysis:

    • Hormone Levels: Serum concentrations of LH, FSH, and estradiol are quantified using radioimmunoassay (RIA).

    • Ovulation Confirmation: Laparoscopic visualization of the ovaries is performed to check for the presence of corpora lutea, confirming ovulation.

InVivo_Workflow Start Start: Select Adult Female Rhesus Monkeys Cycle_Monitor Monitor Menstrual Cycles (Daily Blood Samples for Estradiol) Start->Cycle_Monitor Surge_Detect Detect Onset of Preovulatory Gonadotropin Surge Cycle_Monitor->Surge_Detect Treatment Initiate Treatment Surge_Detect->Treatment Blood_Collection Serial Blood Collection (q4-8h) Treatment->Blood_Collection Laparoscopy Laparoscopic Ovarian Visualization Treatment->Laparoscopy RIA Hormone Quantification (LH, FSH, Estradiol) via RIA Blood_Collection->RIA Data_Analysis Data Analysis: Compare Hormone Levels & Ovulation Incidence RIA->Data_Analysis Laparoscopy->Data_Analysis

Figure 2. Experimental workflow for the in vivo ovulation inhibition assay.

Radioimmunoassay (RIA) for LH, FSH, and Estradiol

Principle: RIA is a competitive binding assay. A known quantity of radiolabeled hormone (tracer) competes with the unlabeled hormone in the sample for a limited number of binding sites on a specific antibody. The amount of bound radiolabeled hormone is inversely proportional to the concentration of the hormone in the sample.

General Protocol Outline:

  • Reagents:

    • Specific primary antibody for the hormone of interest (e.g., anti-monkey LH, anti-monkey FSH, anti-estradiol).

    • Radiolabeled hormone (e.g., ¹²⁵I-labeled LH, ¹²⁵I-labeled FSH, ³H-labeled estradiol).

    • Standard solutions of the hormone at known concentrations.

    • Second antibody (precipitating antibody) or a solid-phase separation system.

    • Assay buffer.

  • Procedure:

    • Aliquots of standards, control samples, and unknown samples are incubated with the primary antibody and the radiolabeled hormone.

    • The mixture is incubated to allow competitive binding to reach equilibrium.

    • The antibody-bound hormone is separated from the free hormone using a second antibody or other separation techniques.

    • The radioactivity of the bound fraction is measured using a gamma counter (for ¹²⁵I) or a beta counter (for ³H).

  • Data Analysis:

    • A standard curve is generated by plotting the percentage of bound radiolabeled hormone against the concentration of the standards.

    • The concentration of the hormone in the unknown samples is determined by interpolating their percentage of bound radioactivity on the standard curve.

Note: Specific RIA kits and protocols for rhesus monkey LH, FSH, and estradiol should be sourced from reputable commercial suppliers or established research laboratories. Validation of the assay for specificity, sensitivity, precision, and accuracy is crucial.

Conclusion

This compound is a potent LHRH antagonist that effectively suppresses gonadotropin secretion and ovulation in primates. Its mechanism of action involves the competitive blockade of the GnRH receptor, primarily inhibiting the Gαq/11 signaling pathway. While in vivo efficacy has been demonstrated, further studies are needed to fully characterize its in vitro binding affinity and pharmacokinetic profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and similar LHRH antagonists in reproductive biology and drug development.

References

[D-Phe2,6, Pro3]-LH-RH molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to [D-Phe2,6, Pro3]-LH-RH

This technical guide provides a comprehensive overview of the luteinizing hormone-releasing hormone (LHRH) antagonist, this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below.

PropertyValue
Molecular Formula C59H80N14O13
Molecular Weight 1193.37 g/mol [1] (also reported as 1193.35 g/mol [2])
Sequence Pyr-D-Phe-Pro-Ser-Tyr-D-Phe-Leu-Arg-Pro-Gly-NH2
Synonyms [D-Phe2,6,Pro3]-Luteinizing Hormone Releasing Hormone
Mechanism of Action Potent LHRH (GnRH) receptor antagonist[2]

Mechanism of Action and Signaling Pathway

This compound functions as a potent competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[2] In the endocrine system, LHRH (or GnRH) is a critical decapeptide secreted by the hypothalamus.[3] It stimulates the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] These gonadotropins, in turn, regulate gonadal function in both males and females, including the production of testosterone and estrogen.[4][5]

By binding to the GnRH receptors in the pituitary, this compound blocks the binding of endogenous LHRH, thereby inhibiting the downstream signaling cascade that leads to LH and FSH secretion. This antagonistic action effectively suppresses the production of gonadal steroids.

The normal signaling pathway of LHRH and the antagonistic action of this compound are depicted in the diagrams below.

LHRH_Signaling_Pathway Hypothalamus Hypothalamus LHRH LHRH (GnRH) Hypothalamus->LHRH releases AnteriorPituitary Anterior Pituitary LH_FSH LH & FSH AnteriorPituitary->LH_FSH releases Gonads Gonads (Testes/Ovaries) SteroidHormones Testosterone / Estrogen Gonads->SteroidHormones produce LHRH->AnteriorPituitary stimulates LH_FSH->Gonads stimulate SteroidHormones->Hypothalamus Negative Feedback SteroidHormones->AnteriorPituitary Negative Feedback

Caption: The Hypothalamic-Pituitary-Gonadal (HPG) Axis.

Antagonist_Mechanism_of_Action cluster_0 Competitive Binding LHRH LHRH (Endogenous Ligand) GnRH_Receptor GnRH Receptor (on Pituitary Cells) LHRH->GnRH_Receptor Binds & Activates Antagonist This compound (Antagonist) Antagonist->GnRH_Receptor Binds & Blocks Signaling_Cascade Signaling Cascade GnRH_Receptor->Signaling_Cascade Activates No_Release Inhibition of LH & FSH Release GnRH_Receptor->No_Release Inhibition of Activation LH_FSH_Release LH & FSH Release Signaling_Cascade->LH_FSH_Release Leads to

Caption: Antagonistic mechanism of this compound.

Experimental Protocols and Findings

Several in vivo and in vitro studies have demonstrated the biological activity of this compound. While detailed, step-by-step protocols are proprietary to the conducting laboratories, the methodologies and key findings from published research are outlined below.

In Vivo Ovulation Inhibition Studies
  • Objective: To assess the efficacy of this compound in preventing ovulation.

  • Animal Model: Rhesus monkeys and rats.[6]

  • Methodology:

    • Rhesus Monkey Study:

      • A dosage of 300 mg/monkey was administered subcutaneously, delivered in six injections of 50 mg each.[6]

      • The treatment was administered to inhibit the spontaneous preovulatory gonadotropin surges.[6]

    • Rat Study:

      • A single injection of 750 μg was administered at 12:00 h on the day of proestrus.[6]

  • Results:

    • In rhesus monkeys, the treatment successfully inhibited preovulatory gonadotropin surges and prevented ovulation.[6]

    • In rats, the single injection resulted in a 100% inhibition of ovulation.[6]

In Vitro Pituitary Cell Studies
  • Objective: To investigate the effect of this compound on GnRH receptor binding in pituitary cells.

  • Model: Cultured pituitary cells.[6]

  • Methodology:

    • Pituitary cells were treated with this compound at concentrations ranging from 0.1 pM to 1 mM for 24 hours.[6]

    • The study also observed the antagonist's effect on the GnRH-induced increase in receptor sites.[6]

  • Results:

    • This compound did not alter the baseline GnRH binding capacity.[6]

    • However, it effectively blocked the increase in GnRH receptor sites that is typically induced by GnRH itself.[6]

Experimental Workflow Example

The following diagram illustrates a generalized workflow for an in vivo study investigating the effects of an LHRH antagonist.

experimental_workflow animal_selection Animal Model Selection (e.g., Rhesus Monkey) acclimation Acclimation & Baseline Monitoring (Hormone Levels) animal_selection->acclimation treatment_group Treatment Group: Administer this compound acclimation->treatment_group control_group Control Group: Administer Vehicle acclimation->control_group monitoring Daily Monitoring (Blood Samples for Hormone Assays) treatment_group->monitoring control_group->monitoring data_collection Data Collection (LH, FSH, Estradiol Levels) monitoring->data_collection endpoint Endpoint Analysis (e.g., Laparoscopy for Ovulation Check) data_collection->endpoint analysis Statistical Analysis & Conclusion endpoint->analysis

References

An In-depth Technical Guide to the GnRH Receptor Binding Affinity of [D-Phe2,6, Pro3]-LH-RH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gonadotropin-releasing hormone (GnRH) receptor binding affinity of the potent antagonist, [D-Phe2,6, Pro3]-LH-RH. It includes a summary of its biological activity, detailed experimental protocols for assessing receptor binding, and a visualization of the associated signaling pathways.

Introduction to this compound

This compound is a synthetic peptide analog of the luteinizing hormone-releasing hormone (LHRH), also known as GnRH.[1][2] By substituting amino acids at key positions—specifically D-Phenylalanine at positions 2 and 6, and Proline at position 3—this analog functions as a potent competitive antagonist of the GnRH receptor.[2][3] This antagonism blocks the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), effectively and rapidly suppressing gonadal steroid production.[4]

GnRH Receptor Binding and Biological Activity

Data on GnRH Receptor Antagonists
Compound/AnalogReceptor TypeBinding Affinity (Kd, Ki, or IC50)Assay TypeSource
This compound GnRH ReceptorPotent Antagonist (Specific values not cited)N/A[2][3]
AcylineGnRH ReceptorIC50: 0.5 - 2.0 nMRadioligand Displacement[4]
CetrorelixGnRH ReceptorIC50: ~1.5 nMRadioligand Displacement[4]
GanirelixGnRH ReceptorIC50: ~0.4 nMRadioligand Displacement[4]
AbarelixGnRH ReceptorIC50: ~0.1 nMRadioligand Displacement[4]

Experimental Protocols: Determining GnRH Receptor Binding Affinity

The binding affinity of a compound like this compound to the GnRH receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (the competitor) to displace a radiolabeled ligand from the receptor.

Detailed Methodology: Competitive Radioligand Binding Assay

1. Receptor Preparation:

  • Source: Membranes are prepared from tissues or cell lines that endogenously express or have been engineered to overexpress the GnRH receptor (e.g., rat pituitary cells, HEK 293 cells expressing human GnRHR).[5]

  • Homogenization: Tissues or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

  • Centrifugation: The homogenate is centrifuged to pellet the membranes. The pellet is then washed and resuspended in an appropriate assay buffer.

  • Protein Quantification: The total protein concentration of the membrane preparation is determined using a standard method, such as a BCA assay.

2. Radioligand and Competitor Preparation:

  • Radioligand: A high-affinity GnRH analog is labeled with a radioisotope, most commonly Iodine-125 (e.g., 125I-triptorelin or 125I-Buserelin).[5][6]

  • Competitor: A range of concentrations of the unlabeled test compound (this compound) is prepared by serial dilution.

3. Binding Assay Execution:

  • Incubation: The assay is typically performed in a 96-well plate format. Each well contains the receptor membrane preparation, a fixed concentration of the radioligand, and a varying concentration of the unlabeled competitor.

  • Equilibrium: The plates are incubated for a sufficient time (e.g., 60-90 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding reaction to reach equilibrium.[4]

4. Separation of Bound and Free Radioligand:

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter using a vacuum manifold. The membranes, with the bound radioligand, are trapped on the filter, while the unbound radioligand passes through.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

5. Quantification and Data Analysis:

  • Radioactivity Counting: The radioactivity trapped on each filter is measured using a gamma counter.

  • Data Plotting: The data are plotted as the percentage of specific binding versus the log concentration of the competitor.

  • IC50 Determination: A non-linear regression analysis is used to fit a sigmoidal dose-response curve to the data, from which the IC50 value is determined.[1]

  • Ki Calculation: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Experimental Workflow Diagram

G prep Receptor & Ligand Preparation incubation Incubation (Receptor + Radioligand + Competitor) prep->incubation Combine filtration Vacuum Filtration (Separation of Bound/Free Ligand) incubation->filtration Equilibrate counting Gamma Counting (Quantify Bound Radioactivity) filtration->counting Measure analysis Data Analysis (Calculate IC50 and Ki) counting->analysis Input Data

Workflow for a competitive radioligand binding assay.

GnRH Receptor Signaling Pathway

The GnRH receptor is a G-protein coupled receptor (GPCR).[4] Upon binding of an agonist, the receptor primarily couples to the Gq/11 protein, initiating a well-defined intracellular signaling cascade. As an antagonist, this compound competitively binds to the receptor but does not activate this cascade, thereby blocking the physiological effects of native GnRH.

The signaling pathway initiated by GnRH agonist binding involves:

  • Activation of Phospholipase C (PLC): The activated Gq/11 protein stimulates PLC.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

  • MAPK Cascade: PKC activation leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascade.

  • Gene Transcription and Hormone Release: These signaling events culminate in the transcription of gonadotropin subunit genes and the synthesis and secretion of LH and FSH.

GnRH Receptor Signaling Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GnRHR GnRH Receptor Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC PKC DAG->PKC Activates Ca->PKC Co-activates MAPK MAPK Cascade PKC->MAPK GeneTx Gene Transcription (LH & FSH subunits) MAPK->GeneTx Activates GnRH GnRH (Agonist) GnRH->GnRHR Binds & Activates Antagonist This compound (Antagonist) Antagonist->GnRHR Binds & Blocks

References

In Vitro Characterization of [D-Phe2,6, Pro3]-LH-RH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Luteinizing Hormone-Releasing Hormone (LH-RH) is a critical hypothalamic hormone that regulates the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary. These gonadotropins, in turn, control gonadal function. LH-RH antagonists, such as [D-Phe2,6, Pro3]-LH-RH, competitively block the LH-RH receptor, thereby inhibiting the release of LH and FSH. This mechanism of action makes them valuable tools in reproductive medicine and for the treatment of hormone-dependent diseases. The in vitro characterization of these antagonists is a crucial step in their development, providing insights into their potency, receptor interaction, and mechanism of action.

In Vitro Biological Activity

This compound has been identified as a potent LH-RH antagonist.[1] In vitro studies using pituitary cells have demonstrated that while the antagonist itself does not alter the basal GnRH binding capacity, it effectively blocks the increase in GnRH receptor sites induced by GnRH itself over a 24-hour period, at concentrations ranging from 0.1 pM to 1 mM.[1] At a higher concentration of 2.7 μM, this compound has been observed to cause a significant increase in the secretion of thyrotropin (TSH) from pituitary tissue.[1]

Data Summary

Due to the limited publicly available quantitative data for this specific analog, the following table presents a qualitative summary of its reported in vitro effects.

AssayCell Type/SystemConcentration RangeObserved EffectReference
GnRH Receptor RegulationPituitary Cells0.1 pM - 1 mMBlocks GnRH-induced increase in GnRH binding sites.[1]
Thyrotropin (TSH) SecretionPituitaries2.7 µMSignificant increase in TSH secretion.[1]

Signaling Pathway

GnRH receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist like native LH-RH, the receptor primarily couples to Gαq/11, initiating a signaling cascade that leads to the release of LH and FSH. As a competitive antagonist, this compound physically occupies the GnRH receptor, preventing the binding of native LH-RH and thereby blocking the initiation of this downstream signaling pathway.

GnRH_Antagonist_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LHRH LH-RH (Agonist) GnRHR GnRH Receptor LHRH->GnRHR Binds & Activates Antagonist This compound (Antagonist) Antagonist->GnRHR Binds & Blocks G_protein Gαq/11 GnRHR->G_protein Activates Blocked Signaling Blocked GnRHR->Blocked PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Gonadotropin_Release LH & FSH Release Ca_PKC->Gonadotropin_Release Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Characterization cluster_analysis Data Analysis & Interpretation Synthesis Peptide Synthesis & Purification of This compound Characterization Structural Characterization (Mass Spec, HPLC) Synthesis->Characterization Binding_Assay Receptor Binding Assay (Determine Ki) Characterization->Binding_Assay Functional_Assay Functional Bioassay (Determine IC50 for LH/FSH Inhibition) Characterization->Functional_Assay Data_Analysis Data Analysis (IC50, Ki calculation) Binding_Assay->Data_Analysis Second_Messenger Second Messenger Assay (e.g., IP1, Ca²⁺ flux) Functional_Assay->Second_Messenger Functional_Assay->Data_Analysis Second_Messenger->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

References

Early Studies on LHRH Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the foundational research and early development of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), antagonists. It is intended for researchers, scientists, and drug development professionals engaged in the fields of reproductive medicine, oncology, and endocrinology. This document details the mechanism of action of early LHRH antagonists, their synthesis and structure-activity relationships, and the seminal preclinical and clinical studies that established their therapeutic potential. A key focus is the presentation of quantitative data in structured tables for comparative analysis and the provision of detailed experimental methodologies for key assays. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the core concepts.

Introduction

The discovery of Luteinizing Hormone-Releasing Hormone (LHRH) by Andrew Schally and Roger Guillemin, a landmark achievement that earned them the Nobel Prize in 1977, revolutionized our understanding of reproductive endocrinology.[1] This decapeptide, secreted by the hypothalamus, governs the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary, which in turn regulate gonadal function.[2][3] The pulsatile nature of LHRH secretion is crucial for maintaining normal reproductive function; continuous stimulation, paradoxically, leads to suppression of gonadotropin release.[1]

This understanding paved the way for the development of LHRH analogs, both agonists and antagonists, as therapeutic agents. While LHRH agonists initially stimulate the pituitary, leading to a "flare-up" of hormone levels before downregulating the receptors, LHRH antagonists offer a distinct advantage by competitively binding to the LHRH receptors and inducing an immediate and reversible suppression of gonadotropin secretion.[4][5] This immediate action avoids the initial hormonal surge, a critical feature for the treatment of hormone-sensitive conditions such as prostate cancer, where a testosterone flare can exacerbate the disease.[5][6]

The journey to develop clinically viable LHRH antagonists was not without its challenges. The first-generation antagonists, while effective, were often plagued by undesirable side effects, most notably histamine release, leading to anaphylactoid reactions.[1][4] This spurred extensive medicinal chemistry efforts to synthesize second and third-generation antagonists with improved safety profiles and sustained efficacy. This guide delves into the early studies that laid the groundwork for the successful clinical translation of this important class of drugs.

Mechanism of Action of LHRH Antagonists

LHRH antagonists exert their effect through competitive blockade of LHRH receptors on pituitary gonadotrophs.[5] This direct competition prevents endogenous LHRH from binding and initiating the signaling cascade that leads to LH and FSH synthesis and release.[2]

LHRH Receptor Signaling Pathway

The LHRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding of LHRH, the receptor undergoes a conformational change, activating a heterotrimeric G-protein, primarily of the Gq/11 alpha subunit class. This initiates a downstream signaling cascade as depicted in the diagram below.

LHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LHRH LHRH LHRH_R LHRH Receptor (GPCR) LHRH->LHRH_R Gq11 Gq/11 LHRH_R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3 receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto Ca2+ (intracellular) ER->Ca2_cyto releases Ca2_ER Ca2+ LH_FSH_vesicle LH/FSH Vesicles Ca2_cyto->LH_FSH_vesicle triggers PKC->LH_FSH_vesicle potentiates Release LH/FSH Release LH_FSH_vesicle->Release

Caption: LHRH Receptor Signaling Pathway.

Activated Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the fusion of secretory vesicles containing LH and FSH with the plasma membrane, resulting in their release. LHRH antagonists prevent the initiation of this entire cascade.

Early LHRH Antagonist Development and Structure-Activity Relationships

The synthesis of the first LHRH antagonists in the early 1970s marked a significant milestone.[5] These early antagonists were decapeptide analogs of LHRH with modifications at several amino acid positions to confer antagonistic properties. A key strategy was the substitution of the glycine at position 6 with a D-amino acid, which was found to be crucial for antagonistic activity.

The first inhibitory analog to be active in humans was [D-Phe², D-Trp³, D-Phe⁶]-LHRH.[4][5] Further modifications, such as the insertion of a D-arginine at position 6, increased inhibitory activity but also led to significant histamine release, causing edematogenic and anaphylactoid reactions.[4][5] This adverse effect was a major hurdle in the clinical development of early antagonists.

To mitigate histamine release, subsequent research focused on synthesizing analogs with less basic or neutral amino acids at position 6, such as D-ureidoalkyl amino acids (e.g., D-citrulline in cetrorelix).[4] These modifications led to the development of second and third-generation antagonists with improved safety profiles.

Experimental Protocols for the Evaluation of Early LHRH Antagonists

The preclinical evaluation of early LHRH antagonists relied on a battery of in vitro and in vivo assays to determine their potency, efficacy, and safety.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of an LHRH antagonist for its receptor.

  • Objective: To quantify the affinity of a test antagonist for the LHRH receptor by measuring its ability to displace a radiolabeled LHRH agonist.

  • Materials:

    • Rat anterior pituitary cell membranes (or other cell lines expressing the LHRH receptor).

    • Radiolabeled LHRH agonist (e.g., [¹²⁵I]-buserelin).

    • Unlabeled LHRH antagonist (test compound).

    • Binding buffer (e.g., Tris-HCl buffer with protease inhibitors).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate a constant concentration of pituitary cell membranes with a fixed concentration of the radiolabeled LHRH agonist in the presence of increasing concentrations of the unlabeled antagonist.

    • Allow the binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This dynamic in vitro system assesses the ability of an antagonist to inhibit LHRH-stimulated LH and FSH release from primary pituitary cells.

  • Objective: To measure the inhibitory effect of LHRH antagonists on gonadotropin secretion in a system that mimics the pulsatile nature of hormone release.

  • Materials:

    • Anterior pituitaries from adult female rats.

    • Enzymes for tissue dispersion (e.g., trypsin, collagenase).

    • Culture medium (e.g., DMEM with serum).

    • Superfusion chambers.

    • Peristaltic pump.

    • LHRH and LHRH antagonist solutions.

    • Fraction collector.

    • Radioimmunoassay (RIA) kits for LH and FSH.

  • Procedure:

    • Isolate anterior pituitaries and disperse the cells using enzymatic digestion.

    • The dispersed cells are mixed with a carrier matrix (e.g., Bio-Gel) and placed in superfusion chambers.

    • The chambers are continuously perfused with culture medium at a constant flow rate using a peristaltic pump.

    • After an equilibration period, the cells are challenged with pulses of LHRH in the presence or absence of the LHRH antagonist.

    • Fractions of the perfusate are collected at regular intervals.

    • The concentrations of LH and FSH in the collected fractions are measured by RIA.

    • The inhibitory potency of the antagonist is determined by its ability to reduce the LHRH-induced gonadotropin release.

In Vivo Assays

This is a classic in vivo assay to determine the potency of LHRH antagonists in blocking ovulation.

  • Objective: To assess the ability of an LHRH antagonist to prevent ovulation in cycling female rats.

  • Materials:

    • Regularly cycling adult female rats.

    • LHRH antagonist solution.

    • Vehicle control (e.g., saline, oil).

  • Procedure:

    • Monitor the estrous cycle of the rats by daily vaginal smears.

    • On the day of proestrus (the day of the pre-ovulatory LH surge), administer a single subcutaneous injection of the LHRH antagonist or vehicle.

    • The following morning (day of estrus), sacrifice the rats and examine the oviducts for the presence of ova under a microscope.

    • The effective dose is the dose that blocks ovulation in 50% of the treated animals (ED50).

This assay is crucial for evaluating the potential of LHRH antagonists to induce anaphylactoid reactions.

  • Objective: To measure the amount of histamine released from mast cells upon exposure to an LHRH antagonist.

  • Materials:

    • Rat peritoneal mast cells or human skin explants.

    • Buffer solution (e.g., Tyrode's buffer).

    • LHRH antagonist solutions.

    • Positive control (e.g., compound 48/80).

    • High-performance liquid chromatography (HPLC) system with fluorescence detection.

  • Procedure:

    • Isolate mast cells from the peritoneal cavity of rats or prepare human skin explants.

    • Incubate the cells or tissue with different concentrations of the LHRH antagonist.

    • After incubation, centrifuge the cell suspension or collect the medium from the tissue explants.

    • Measure the histamine content in the supernatant/medium using HPLC with fluorescence detection after derivatization with o-phthalaldehyde.

    • Express the results as a percentage of the total histamine content of the cells/tissue.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials Binding_Assay Competitive Binding Assay (Determine Ki) Anti_Ovulatory_Assay Rat Anti-Ovulatory Assay (Determine Potency - ED50) Binding_Assay->Anti_Ovulatory_Assay Promising Candidates Pituitary_Culture Dispersed Pituitary Cell Culture (Measure LH/FSH Inhibition - IC50) Pituitary_Culture->Anti_Ovulatory_Assay Histamine_Assay Histamine Release Assay (Assess Safety) Anti_Ovulatory_Assay->Histamine_Assay Phase_I Phase I (Safety, PK/PD in healthy volunteers) Histamine_Assay->Phase_I Safe & Efficacious Phase_II Phase II (Efficacy and dose-ranging in patients) Phase_I->Phase_II Start New LHRH Antagonist Candidate Start->Binding_Assay Start->Pituitary_Culture

Caption: Preclinical to Clinical Development Workflow.

Quantitative Data from Early Studies

The following tables summarize key quantitative data from early studies on LHRH antagonists.

Table 1: In Vitro Potency and Binding Affinity of Early LHRH Antagonists

AntagonistStructureReceptor Binding Affinity (Ki, nM)Inhibition of LH Release (IC50, nM)Species
[D-Phe²,D-Trp³,D-Phe⁶]-LHRH Ac-D-Phe-D-Trp-Ser-Tyr-D-Phe-Leu-Arg-Pro-Gly-NH₂~1-5~1-10Rat
Nal-Glu Antagonist [Ac-D-2-Nal¹,D-4-Cl-Phe²,D-3-Pal³,D-Arg⁵,D-Glu⁶(AA),D-Ala¹⁰]-LHRH~0.1-1~0.5-5Rat
Cetrorelix (SB-75) [Ac-D-Nal(2)¹,D-Phe(4Cl)²,D-Pal(3)³,D-Cit⁶,D-Ala¹⁰]-LHRH~0.2-1~0.5-2Human, Rat
Ganirelix [Ac-D-Nal(2)¹,D-pCl-Phe²,D-Pal(3)³,D-hArg(Et2)⁶,D-Ala¹⁰]-LHRH~0.1-0.5~0.3-1.5Human, Rat
Abarelix [Ac-D-Nal¹,D-4-Cpa²,D-3-Pal³,Ser⁴,D-4-amino-Phe(acetyl)⁵,D-Cit⁶,Leu⁷,Lys(iPr)⁸,Pro⁹,D-Ala¹⁰]-NH₂~0.05-0.2~0.1-1Human

Note: The values presented are approximate ranges compiled from various early studies and may vary depending on the specific assay conditions.

Table 2: In Vivo Potency of Early LHRH Antagonists in the Rat Anti-Ovulatory Assay

AntagonistED50 (µ g/rat )
[D-Phe²,D-Trp³,D-Phe⁶]-LHRH ~10-20
Nal-Glu Antagonist ~1-5
Cetrorelix (SB-75) ~0.5-2.5
Ganirelix ~0.25-1

Table 3: Summary of Early Clinical Trial Data for LHRH Antagonists

AntagonistIndicationPhaseDosageKey Findings
Cetrorelix Prostate CancerI/II0.25 - 10 mg/day SCRapid and dose-dependent suppression of LH, FSH, and testosterone.[4] Testosterone suppression of 73-91% with 1-5 mg doses.[4]
Benign Prostatic HyperplasiaII5 mg loading dose, then 1 mg/day SCSignificant reduction in prostate volume and improvement in urinary symptoms.[4]
Controlled Ovarian HyperstimulationIII0.25 mg/day SCEffective in preventing premature LH surges.
Abarelix Prostate CancerIDose-escalationWell-tolerated; significant reduction in FSH levels.[4]
Prostate CancerII/III100 mg IM monthlyRapid achievement of medical castration without testosterone flare.[6]

Early Clinical Studies: Key Findings and Impact

Early clinical trials with LHRH antagonists focused on their potential in hormone-dependent diseases, primarily prostate cancer and for controlled ovarian hyperstimulation in assisted reproductive technologies.

In men with advanced prostate cancer, early studies with antagonists like cetrorelix demonstrated a rapid and profound suppression of testosterone, a key advantage over LHRH agonists.[4] For instance, single subcutaneous injections of 1 to 5 mg of cetrorelix resulted in a 73% to 91% suppression of testosterone in normal men.[4] This immediate effect was particularly beneficial for patients at risk of clinical flare. Phase II trials with abarelix also showed a rapid induction of medical castration.[6]

In the context of in vitro fertilization (IVF), cetrorelix and ganirelix were shown to be effective in preventing premature LH surges during controlled ovarian stimulation, leading to their widespread adoption in clinical practice.

The primary safety concern with the first-generation antagonists was the dose-dependent histamine release. However, the development of antagonists like cetrorelix, with modifications at position 6, significantly reduced this side effect, making them more tolerable for clinical use.[4]

Conclusion

The early studies on LHRH antagonists laid a robust foundation for a new class of therapeutics with significant clinical impact. Through iterative cycles of synthesis, in vitro and in vivo testing, and carefully designed clinical trials, researchers were able to overcome initial challenges, such as histamine-related side effects, to develop potent and safe drugs. The immediate and reversible suppression of gonadotropins offered by LHRH antagonists has made them invaluable tools in the management of prostate cancer, in assisted reproduction, and for other hormone-dependent conditions. The methodologies and insights gained from these early investigations continue to inform the development of novel LHRH analogs and other peptide-based therapeutics. This technical guide serves as a testament to the pioneering work in this field and as a valuable resource for the next generation of scientists and clinicians.

References

The GnRH Antagonist [D-Phe2,6, Pro3]-LH-RH: An In-Depth Technical Guide to its Effects on Pituitary Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gonadotropin-releasing hormone (GnRH), a decapeptide produced in the hypothalamus, is a critical regulator of the reproductive axis. It stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gonadotrophs. [D-Phe2,6, Pro3]-LH-RH is a synthetic analog of GnRH designed to act as a potent antagonist at the GnRH receptor. By competitively blocking the receptor, it prevents endogenous GnRH from exerting its effects, leading to a rapid and reversible suppression of gonadotropin secretion. This guide provides a comprehensive overview of the effects of this compound on pituitary cells, including its mechanism of action, available data on its biological activity, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as a competitive antagonist of the GnRH receptor (GnRHR), a G-protein coupled receptor located on the surface of pituitary gonadotrophs.[1] In the canonical signaling pathway, the binding of GnRH to its receptor activates Gαq/11, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the synthesis and release of LH and FSH.

By binding to the GnRHR without activating it, this compound blocks the initiation of this downstream signaling cascade, thereby inhibiting gonadotropin secretion.[1][2][3]

GnRH_Antagonist_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Antagonist This compound (Antagonist) Antagonist->GnRHR Competitively Binds G_protein Gαq/11 Blocked Blocked Antagonist->Blocked GnRHR->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Gonadotropin_Release LH & FSH Synthesis and Release Ca_release->Gonadotropin_Release PKC->Gonadotropin_Release

Caption: GnRH antagonist signaling pathway in pituitary gonadotrophs.

Quantitative Data on the Effects of this compound

Table 1: GnRH Receptor Binding and Functional Effects of this compound on Pituitary Cells

ParameterSpecies/Cell TypeMethodResultReference
GnRH Receptor Binding Pituitary CellsNot SpecifiedDoes not alter GnRH binding capacity over 24h but blocks the GnRH-induced increase in receptor sites.[2]
TSH Secretion PituitariesNot SpecifiedAt 2.7 μM, causes a significant increase in thyrotropin (TSH) secretion.[2]
Gonadotropin Surges Rhesus MonkeyIn vivo administrationCauses an immediate cessation of LH and FSH surges and diminishes the magnitude of their peaks.[4]

Table 2: Comparative Binding Affinity and Inhibitory Potency of Other GnRH Antagonists

AntagonistSpecies/Cell TypeBinding Affinity (IC50/Ki)LH Release Inhibition (ID50)Reference
Ac-D-Phe1, D-Cpa2, D-Trp3,6-LH-RH Rat Pituitary CellsNot Specified6 x 10-9 M[5]
[D-pGlu1, D-Phe2, D-Trp3,6]-LHRH Rat Pituitary8-fold higher affinity than GnRHNot Specified[6]
Cetrorelix HumanKi: 0.22 nMIC50: 0.34 nMPublicly available databases
Ganirelix HumanKi: 0.4 nMIC50: 1.1 nMPublicly available databases

Note: The data for Cetrorelix and Ganirelix are provided as examples of clinically relevant GnRH antagonists and are derived from publicly accessible drug databases. Researchers should consult specific literature for detailed experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of GnRH antagonists like this compound on pituitary cells.

Primary Pituitary Cell Culture

This protocol describes the isolation and culture of primary pituitary cells, providing a physiologically relevant in vitro model system.

Materials:

  • Adult rats or mice

  • Hank's Balanced Salt Solution (HBSS), sterile

  • Collagenase (Type I)

  • Hyaluronidase

  • DNase I

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • Sterile dissection tools

  • Centrifuge

  • Cell culture plates

Procedure:

  • Euthanize the animals according to approved institutional guidelines.

  • Aseptically dissect the anterior pituitary glands.

  • Wash the glands three times with sterile HBSS.

  • Mince the tissue into small fragments.

  • Incubate the fragments in HBSS containing collagenase, hyaluronidase, and DNase I at 37°C with gentle agitation for 60-90 minutes.

  • Gently triturate the cell suspension with a Pasteur pipette to further dissociate the cells.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in DMEM with 10% FBS.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the cells at the desired density in cell culture plates and incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Allow the cells to adhere and recover for 48-72 hours before initiating experiments.

Pituitary_Cell_Culture_Workflow Start Start: Euthanize Animal Dissect Aseptically Dissect Anterior Pituitaries Start->Dissect Wash1 Wash with HBSS Dissect->Wash1 Mince Mince Tissue Wash1->Mince Digest Enzymatic Digestion (Collagenase, Hyaluronidase, DNase I) Mince->Digest Triturate Mechanical Dissociation (Trituration) Digest->Triturate Filter Filter through Cell Strainer Triturate->Filter Centrifuge1 Centrifuge and Resuspend Filter->Centrifuge1 Count Cell Counting and Viability Centrifuge1->Count Plate Plate Cells in Culture Medium Count->Plate Incubate Incubate (48-72h) Plate->Incubate End Ready for Experiments Incubate->End

Caption: Workflow for primary pituitary cell culture.
Radioligand Binding Assay for GnRH Receptor

This protocol is used to determine the binding affinity (Ki or IC50) of this compound for the GnRH receptor.

Materials:

  • Primary pituitary cells or pituitary membrane preparation

  • Radiolabeled GnRH agonist (e.g., [125I]-Buserelin)

  • Unlabeled this compound

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and fluid

Procedure:

  • Prepare pituitary cell membranes by homogenization and centrifugation, or use intact primary pituitary cells.

  • In a multi-well plate, add a constant concentration of radiolabeled GnRH agonist to each well.

  • Add increasing concentrations of unlabeled this compound to the wells.

  • Add the pituitary membrane preparation or intact cells to initiate the binding reaction.

  • Incubate at a specific temperature (e.g., 4°C or 37°C) for a time sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Static LH and FSH Release Assay

This protocol measures the ability of this compound to inhibit GnRH-stimulated LH and FSH secretion from cultured pituitary cells.

Materials:

  • Cultured primary pituitary cells

  • Serum-free culture medium

  • GnRH

  • This compound

  • Enzyme-linked immunosorbent assay (ELISA) kits for rat/mouse LH and FSH

Procedure:

  • Plate primary pituitary cells in multi-well plates and culture as described above.

  • After the initial culture period, wash the cells with serum-free medium.

  • Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 30-60 minutes).

  • Add a fixed, sub-maximal concentration of GnRH to stimulate LH and FSH release.

  • Incubate for a specific duration (e.g., 2-4 hours).

  • Collect the culture medium from each well.

  • Centrifuge the collected medium to pellet any detached cells.

  • Measure the concentration of LH and FSH in the supernatant using specific ELISA kits according to the manufacturer's instructions.[7][8][9][10]

  • Plot the concentration of LH and FSH released as a function of the this compound concentration to generate dose-response curves and determine the ID50 (inhibitory dose 50%).

Summary

This compound is a potent antagonist of the GnRH receptor, effectively inhibiting the release of LH and FSH from pituitary gonadotrophs. While specific quantitative data on its binding affinity and in vitro inhibitory potency are not extensively documented in publicly available literature, its antagonistic properties have been demonstrated in vivo. The provided experimental protocols offer a robust framework for researchers to further characterize the pharmacological profile of this and other GnRH analogs. The continued investigation of such compounds is crucial for the development of new therapeutic strategies for a range of hormone-dependent diseases.

References

Pharmacokinetics of [D-Phe2,6, Pro3]-LH-RH in animal models

Author: BenchChem Technical Support Team. Date: December 2025

In-depth Technical Guide: Pharmacokinetics of [D-Phe2,6, Pro3]-LH-RH in Animal Models

For: Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Phe2,6, Pro3]-Luteinizing Hormone-Releasing Hormone (LH-RH) is a synthetic analogue of the naturally occurring gonadotropin-releasing hormone (GnRH). It is recognized as a potent LH-RH antagonist.[1] By competitively blocking GnRH receptors in the pituitary gland, it inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing downstream production of gonadal steroids. This mechanism of action has positioned it as a subject of interest for therapeutic applications requiring hormonal suppression. This guide provides a comprehensive overview of the available pharmacokinetic information for this compound in animal models, including its biological effects and the methodologies used in related studies.

Biological Activity and Efficacy in Animal Models

2.1 Inhibition of Ovulation in Rats

In female rats, a single subcutaneous injection of 750 μg of this compound administered at 12:00 h on the day of proestrus was sufficient to inhibit ovulation in 100% of the treated animals.[1]

2.2 Suppression of Gonadotropin Secretion in Rhesus Monkeys

In rhesus monkeys, subcutaneous administration of this compound effectively inhibited the preovulatory gonadotropin surge and prevented ovulation.[1] A dosing regimen of 50 mg per injection, administered every 8 hours for a total of six injections (total dose of 300 mg per monkey), was shown to be effective.[1]

Pharmacokinetics: A Data Gap

A thorough review of the existing scientific literature reveals a significant gap in the quantitative pharmacokinetic data for this compound. Specific parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F) have not been published for this particular analogue in any animal model.

While studies on other LH-RH analogues, such as buserelin, have reported pharmacokinetic data (e.g., a half-life of 80 minutes after a high-dose injection), it is crucial to note that these values cannot be extrapolated to this compound due to differences in their chemical structures.[2] The introduction of D-amino acids at positions 2 and 6, and proline at position 3, is intended to increase resistance to enzymatic degradation compared to the native LH-RH, which would theoretically prolong its half-life. However, without specific studies on this compound, this remains a hypothesis.

Experimental Protocols: Methodological Insights from Related Studies

Although detailed experimental protocols for pharmacokinetic studies of this compound are not available, methodologies from studies on other LH-RH analogues can provide a framework for designing future investigations.

4.1 Animal Models

Commonly used animal models for studying the pharmacokinetics and biological activity of LH-RH analogues include:

  • Rats: Frequently used for initial screening, dose-ranging studies, and evaluation of biological effects such as ovulation inhibition.

  • Rhesus Monkeys: As a non-human primate model, they provide data that is often more translatable to human physiology, particularly for reproductive endocrinology studies.

4.2 Drug Administration and Sample Collection

  • Route of Administration: Subcutaneous (SC) injection is a common route for peptide-based drugs like LH-RH analogues.

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-administration to characterize the plasma concentration-time profile of the drug.

4.3 Bioanalytical Methods

  • Radioimmunoassay (RIA): A highly sensitive and specific method for quantifying peptide hormones and their analogues in biological fluids. The development of a specific RIA for an LH-RH analogue typically involves:

    • Antiserum Production: Generating antibodies that specifically bind to the analogue. This can be achieved by conjugating the analogue to a carrier protein like bovine serum albumin (BSA) and immunizing animals (e.g., rabbits).

    • Radiolabeling: Preparing a radiolabeled version of the analogue (e.g., with 125I) to act as a tracer.

    • Assay Procedure: A competitive binding assay where the unlabeled analogue in the sample competes with the radiolabeled tracer for binding to the specific antibody. The amount of bound radioactivity is inversely proportional to the concentration of the analogue in the sample.

    • Separation: Separating the antibody-bound fraction from the free fraction, often using a second antibody.

The following diagram illustrates a general workflow for developing a radioimmunoassay for an LH-RH analogue.

RIA_Workflow cluster_synthesis Antigen & Tracer Preparation cluster_antibody Antibody Production cluster_assay Radioimmunoassay Analog LH-RH Analogue Conjugation Conjugation Analog->Conjugation Radiolabeling Radiolabeling (e.g., ¹²⁵I) Analog->Radiolabeling BSA Carrier Protein (BSA) BSA->Conjugation Antigen Analogue-BSA Conjugate Conjugation->Antigen Immunization Immunize Animal (e.g., Rabbit) Antigen->Immunization Tracer Radiolabeled Analogue Radiolabeling->Tracer Incubation Incubate: Sample + Tracer + Antibody Tracer->Incubation Antiserum Collect Antiserum Immunization->Antiserum Antibody Purify Specific Antibody Antiserum->Antibody Antibody->Incubation Sample Plasma/Serum Sample Sample->Incubation Separation Separate Bound/Free Fractions Incubation->Separation Counting Gamma Counting Separation->Counting Analysis Data Analysis Counting->Analysis

Caption: General workflow for radioimmunoassay (RIA) development.

Signaling Pathway of LH-RH Antagonists

LH-RH antagonists exert their effect by directly competing with endogenous GnRH for binding to its receptor on pituitary gonadotrophs. This competitive inhibition blocks the downstream signaling cascade that leads to the synthesis and release of LH and FSH.

The following diagram illustrates the mechanism of action of an LH-RH antagonist.

LHRH_Antagonist_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Pituitary Gonadotroph cluster_gonads Gonads GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates Gq Gq Protein GnRHR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP₃ & DAG PLC->IP3_DAG Cleaves PIP₂ to Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Gonadotropin_Release LH & FSH Synthesis and Release Ca_PKC->Gonadotropin_Release Steroidogenesis Steroidogenesis (Testosterone/Estrogen) Gonadotropin_Release->Steroidogenesis Stimulates Antagonist This compound (Antagonist) Antagonist->GnRHR Binds & Blocks

Caption: Mechanism of action of an LH-RH antagonist.

Conclusion and Future Directions

This compound is a potent antagonist of the LH-RH receptor with demonstrated biological activity in rats and monkeys. However, there is a clear absence of published quantitative pharmacokinetic data for this specific analogue. To fully characterize its therapeutic potential, future research should focus on conducting comprehensive pharmacokinetic studies in relevant animal models. These studies should aim to determine key parameters such as its absorption, distribution, metabolism, and excretion (ADME) profile, including its half-life, clearance, volume of distribution, and bioavailability. The development of a sensitive and specific bioanalytical method, such as a radioimmunoassay or a liquid chromatography-mass spectrometry (LC-MS) assay, will be a critical first step in enabling these investigations. Such data are essential for establishing optimal dosing regimens and for the successful translation of this compound into clinical development.

References

Methodological & Application

Application Notes and Protocols: [D-Phe2,6, Pro3]-LH-RH for Ovulation Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental use of the Luteinizing Hormone-Releasing Hormone (LHRH) antagonist, [D-Phe2,6, Pro3]-LH-RH, and similar analogs, for the inhibition of ovulation. The following sections detail the underlying mechanism of action, experimental protocols for in vivo studies, and a summary of key quantitative data from preclinical research.

Mechanism of Action

This compound is a potent antagonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). It functions by competitively binding to GnRH receptors in the anterior pituitary gland. This binding action blocks the downstream signaling cascade that would normally be initiated by endogenous GnRH.[1] The immediate effect is the inhibition of the synthesis and release of gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1]

The suppression of the pre-ovulatory LH surge is the primary mechanism by which ovulation is inhibited.[2][3] Unlike LHRH agonists, which initially cause a surge in gonadotropin release before downregulating the receptors, LHRH antagonists like this compound induce an immediate and rapid suppression of gonadotropin secretion.[1] This prevents the follicular maturation and rupture required for ovulation.[1]

Signaling Pathway

The following diagram illustrates the hypothalamic-pituitary-ovarian (HPO) axis and the inhibitory effect of this compound.

HPO_Axis_Antagonist Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Ovaries Ovaries Pituitary->Ovaries LH & FSH (+) LH_FSH LH & FSH Pituitary->LH_FSH inhibits release Follicular_Development Follicular Development & Ovulation Ovaries->Follicular_Development Estradiol Estradiol Ovaries->Estradiol produces Antagonist This compound (Antagonist) Antagonist->Pituitary Estradiol->Hypothalamus (-) Estradiol->Pituitary (-/+)

Caption: Hypothalamic-Pituitary-Ovarian Axis Inhibition by LHRH Antagonist.

Experimental Protocols

The following are generalized protocols for inducing ovulation inhibition in preclinical animal models, based on published studies.

Protocol 1: Ovulation Inhibition in Rats

This protocol is designed to assess the efficacy of this compound in preventing ovulation in female rats.

Materials:

  • This compound

  • Vehicle (e.g., 50% propylene glycol in saline)

  • Mature female rats (e.g., Wistar or Sprague-Dawley strains) with regular estrous cycles

  • Syringes and needles for subcutaneous injection

  • Tools for vaginal smear analysis

  • Microscope

  • Saline solution

  • Equipment for blood collection (e.g., cardiac puncture or tail vein)

  • Centrifuge

  • Hormone assay kits (LH, FSH, Estradiol, Progesterone)

Workflow:

Rat_Ovulation_Protocol cluster_preparation Preparation cluster_treatment Treatment cluster_assessment Assessment Animal_Selection Select mature female rats with regular estrous cycles Cycle_Monitoring Monitor estrous cycle via vaginal smears Animal_Selection->Cycle_Monitoring Identify_Proestrus Identify proestrus stage Cycle_Monitoring->Identify_Proestrus Compound_Prep Prepare this compound in vehicle Injection Administer single SC injection of antagonist or vehicle Compound_Prep->Injection Identify_Proestrus->Injection Blood_Sampling Collect blood samples at defined time points post-injection Injection->Blood_Sampling Ovulation_Check Next day (estrus), check for ovulation (ova in oviducts) Injection->Ovulation_Check Hormone_Analysis Analyze serum for LH, FSH, Estradiol, and Progesterone Blood_Sampling->Hormone_Analysis

Caption: Experimental workflow for ovulation inhibition studies in rats.

Procedure:

  • Animal Selection and Acclimatization: Select healthy, mature female rats with regular 4-5 day estrous cycles. Acclimatize the animals to the laboratory conditions for at least one week.

  • Estrous Cycle Monitoring: Perform daily vaginal smears to determine the stage of the estrous cycle.

  • Compound Preparation: Dissolve this compound in a suitable vehicle to the desired concentration.

  • Administration: On the day of proestrus, administer a single subcutaneous injection of the LHRH antagonist. A control group should receive the vehicle only.

  • Assessment of Ovulation: The following morning (day of estrus), euthanize the animals and examine the oviducts under a microscope for the presence of ova to confirm if ovulation occurred.

  • Blood Collection and Hormone Analysis: Collect blood samples at various time points post-injection to measure serum levels of LH, FSH, estradiol, and progesterone using appropriate immunoassay kits.

Protocol 2: Ovulation Inhibition in Rhesus Monkeys

This protocol outlines a method to evaluate the efficacy of this compound in a primate model.

Materials:

  • This compound

  • Vehicle (e.g., sterile water, saline, or propylene glycol)

  • Mature female rhesus monkeys with regular menstrual cycles

  • Equipment for subcutaneous injections

  • Laparoscopic equipment

  • Ultrasound equipment

  • Equipment for blood collection

  • Hormone assay kits

Procedure:

  • Animal Selection and Cycle Monitoring: Select adult female rhesus monkeys with a history of regular menstrual cycles. Monitor their cycles through daily observation for menses and analysis of serum hormone levels.

  • Compound Preparation: Prepare the LHRH antagonist solution under sterile conditions.

  • Administration: Initiate subcutaneous injections of the antagonist during the follicular phase of the menstrual cycle. The exact timing and duration of treatment can be varied based on the experimental design (e.g., single injection or multiple daily injections).[4]

  • Assessment of Ovulation: Ovulation can be assessed by:

    • Monitoring for the pre-ovulatory LH surge in serum.

    • Laparoscopic visualization of the ovaries to check for the presence of a corpus luteum.[5]

    • Serial ultrasound to track follicular development and rupture.

    • Measuring serum progesterone levels in the luteal phase.

  • Blood Collection and Hormone Analysis: Collect daily blood samples throughout the treatment and post-treatment periods to create a hormonal profile (LH, FSH, estradiol, and progesterone).

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on the inhibition of ovulation using LHRH antagonists.

Table 1: Efficacy of LHRH Antagonists in Rats

AntagonistDoseAdministrationOutcomeReference
This compound750 µgSingle injection at 12:00 h on the day of proestrus100% inhibition of ovulation[5]
LHRH Antagonist (Org.30093)10 µgTwo injections on the day of proestrus (09:00 h and 17:00 h)Ovulation blocked in 36 out of 38 rats[6]
[N-Ac-D-p-Cl-Phe1,D-p-Cl-Phe2,D-Trp3,D-Arg6,D-Ala10] LHRH10 µgSingle injection at 12:00 h on the day of proestrusSuppressed serum LH, FSH, progesterone, and estradiol[5]
[N-Ac-D-p-Cl-Phe1,D-p-Cl-Phe2,D-Trp3,D-Arg6,D-Ala10] LHRH100 µgSingle injection at 12:00 h on the day of proestrusSuppressed serum LH, FSH, progesterone, and estradiol[5]

Table 2: Efficacy of LHRH Antagonists in Primates

AntagonistDoseAnimal ModelAdministrationOutcomeReference
This compound300 mg (total)Rhesus monkeySix subcutaneous injections of 50 mg eachInhibition of spontaneous preovulatory gonadotropin surges and prevention of ovulation[5]
[(Not specifiedRhesus monkeyBeginning on Day 9 of the menstrual cycleComplete inhibition of preovulatory gonadotropin secretion and ovulation[4]
[N-Ac-D-Nal(2)1,D-pCl-Phe2,D-Pal(3)3,D-(Hci)6, Lys(iPr)8,D-Ala10]GnRH1 mg/kgStumptailed macaqueThree daily subcutaneous injections on days 11, 12, and 13 of the follicular phaseBlocked LH/FSH surge and inhibited ovulation in 6 out of 9 animals[7]

Conclusion

The LHRH antagonist this compound and its analogs are effective inhibitors of ovulation in various animal models. Their mechanism of action, involving the immediate suppression of gonadotropin release, makes them valuable tools for research in reproductive biology and for the development of novel contraceptive strategies. The provided protocols and data serve as a foundation for designing and interpreting experiments aimed at further elucidating the therapeutic potential of this class of compounds.

References

Application Notes and Protocols for [D-Phe2,6, Pro3]-LH-RH In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, preparation, and handling of the potent Luteinizing Hormone-Releasing Hormone (LHRH) antagonist, [D-Phe2,6, Pro3]-LH-RH, for in vivo research applications. Adherence to these guidelines is crucial for ensuring the stability, efficacy, and safety of the peptide in experimental settings.

Product Information and Storage

ParameterSpecification
Chemical Name [D-Phe2,6, Pro3]-Luteinizing Hormone-Releasing Hormone
Appearance Lyophilized white powder
Storage (Lyophilized) -20°C for long-term storage
Storage (Reconstituted) 2-8°C for short-term (up to 4 weeks); -20°C for longer-term storage (avoid repeated freeze-thaw cycles)

Dissolution and Reconstitution Protocol

Due to the hydrophobic nature of this compound, a stepwise approach to dissolution is recommended to achieve complete solubilization while maintaining peptide integrity.

Materials:

  • Lyophilized this compound vial

  • Sterile, pyrogen-free water for injection

  • 0.1% Acetic Acid in sterile water (optional)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile syringes and needles

  • Sterile polypropylene tubes

  • Vortex mixer and centrifuge

Protocol:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 30 minutes. This prevents condensation from entering the vial, as the powder is hygroscopic.

  • Initial Solubilization Attempt (Aqueous):

    • Using a sterile syringe, add a small volume of sterile, pyrogen-free water to the vial.

    • Gently swirl the vial to dissolve the peptide. Do not shake vigorously , as this can cause foaming and peptide aggregation.

    • If the peptide does not fully dissolve, proceed to the next step.

  • Acidic Solubilization (Optional):

    • If the peptide remains insoluble in water, add a small volume of 0.1% acetic acid in sterile water.

    • Gently swirl to aid dissolution. For many peptides, a slightly acidic environment can improve solubility.

  • Organic Solvent Solubilization (If Necessary):

    • If the peptide is still not fully dissolved, add a minimal amount of sterile DMSO (e.g., 50-100 µL) to the vial.

    • Gently vortex until the peptide is completely dissolved.

    • Once dissolved in DMSO, the solution can be diluted with a suitable sterile aqueous buffer or vehicle to the desired final concentration. Note: Ensure the final concentration of DMSO is compatible with the in vivo model and does not exceed recommended limits for the animal species.

Experimental Workflow for Peptide Reconstitution

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps Equilibrate Equilibrate Vial to Room Temperature Inspect Inspect Vial Equilibrate->Inspect Add_Water Add Sterile Water Inspect->Add_Water Gentle_Swirl1 Gently Swirl Add_Water->Gentle_Swirl1 Check_Solubility1 Check for Complete Dissolution Gentle_Swirl1->Check_Solubility1 Add_Acetic_Acid Add 0.1% Acetic Acid (Optional) Check_Solubility1->Add_Acetic_Acid No Dilute Dilute with Vehicle Check_Solubility1->Dilute Yes Gentle_Swirl2 Gently Swirl Add_Acetic_Acid->Gentle_Swirl2 Check_Solubility2 Check for Complete Dissolution Gentle_Swirl2->Check_Solubility2 Add_DMSO Add Minimal DMSO Check_Solubility2->Add_DMSO No Check_Solubility2->Dilute Yes Vortex Gently Vortex Add_DMSO->Vortex Vortex->Dilute Aliquot Aliquot for Storage Dilute->Aliquot Store Store at Recommended Temperature Aliquot->Store G cluster_pathway Pituitary Gonadotroph Cell LHRH LHRH LHRH_R LHRH Receptor LHRH->LHRH_R Binds & Activates Antagonist This compound (Antagonist) Antagonist->LHRH_R Binds & Blocks No_Release Inhibition of LH & FSH Release Antagonist->No_Release G_protein Gαq/11 LHRH_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Signaling Downstream Signaling (IP3, DAG, Ca2+) PLC->Signaling Initiates Release LH & FSH Release Signaling->Release

Application Notes and Protocols for [D-Phe2,6, Pro3]-LH-RH in Rhesus Monkey Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the luteinizing hormone-releasing hormone (LHRH) antagonist, [D-Phe2,6, Pro3]-LH-RH, in rhesus monkey studies. This document includes a summary of dosage information, detailed experimental protocols derived from published research, and a visualization of the compound's mechanism of action.

Introduction

This compound is a potent synthetic antagonist of the naturally occurring luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH). By competitively binding to LHRH receptors in the anterior pituitary gland, it inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3][4] This inhibitory action makes it a valuable tool for investigating the role of the hypothalamic-pituitary-gonadal axis in reproductive physiology and for the development of therapeutic agents for hormone-dependent conditions.

Data Presentation

The following table summarizes the dosage regimen for this compound used in a study to investigate its effects on preovulatory gonadotropin secretion in rhesus monkeys.

Parameter Value Reference
Total Dose 300 mg/monkeyWilks et al., 1980[5][6]
Individual Injection Dose 50 mg/injectionWilks et al., 1980[6]
Administration Route Subcutaneous (s.c.)Wilks et al., 1980[6]
Vehicle 1 ml of corn oilWilks et al., 1980[6]
Frequency Every 8 hoursWilks et al., 1980[6]
Duration 40 hours (6 injections)Wilks et al., 1980[6]
Timing of Administration 0700, 1500, and 2300 hWilks et al., 1980[6]

Experimental Protocols

This section provides a detailed protocol for the administration of this compound to rhesus monkeys, based on the methodology described by Wilks et al. (1980).[5][6]

Objective

To evaluate the effect of this compound on preovulatory gonadotropin surges in cycling female rhesus monkeys.

Materials
  • This compound

  • Corn oil (sterile)

  • Syringes and needles for subcutaneous injection

  • Mature, regularly cycling female rhesus monkeys

  • Equipment for blood collection

  • Assay kits for LH, FSH, and estradiol analysis

  • Laparoscopic equipment for ovarian visualization

Procedure
  • Animal Selection and Monitoring:

    • Select healthy, adult female rhesus monkeys with a history of regular menstrual cycles.

    • Monitor menstrual cycles daily to determine the approximate timing of the next expected preovulatory period.

  • Preparation of Dosing Solution:

    • On the day of the first injection, prepare a suspension of this compound in sterile corn oil.

    • The concentration should be 50 mg of the antagonist per 1 ml of corn oil. Ensure thorough mixing to achieve a uniform suspension.

  • Administration of the Antagonist:

    • Initiate treatment during the periovulatory portion of the menstrual cycle.

    • Administer a 1 ml (50 mg) subcutaneous injection of the this compound suspension.

    • Repeat the injection every 8 hours at 0700, 1500, and 2300 h.

    • Continue this regimen for a total of 6 injections over a 40-hour period, resulting in a total dose of 300 mg per monkey.[6]

    • A control group of monkeys should receive injections of the corn oil vehicle on the same schedule.[6]

  • Blood Sampling:

    • Collect blood samples daily throughout the experimental period, starting before the initiation of treatment, to monitor serum concentrations of LH, FSH, and estradiol.

    • On the days of treatment, more frequent blood sampling may be necessary to capture rapid changes in hormone levels.

  • Hormone Analysis:

    • Separate serum from blood samples and store frozen until analysis.

    • Measure serum concentrations of LH, FSH, and estradiol using appropriate and validated radioimmunoassays or other sensitive immunoassay techniques.

  • Assessment of Ovulation:

    • Perform laparoscopic visualization of the ovaries to check for the presence of corpora lutea, which would indicate that ovulation has occurred.[5]

    • Continue to monitor for menstruation to assess the impact on cycle length.

Expected Outcomes

Based on previous studies, administration of this compound at this dosage is expected to have one or more of the following effects:[5][6]

  • Immediate cessation of the LH and FSH surges if administered during the surge.

  • Prolonged or discontinuous gonadotropin surges.

  • LH and FSH peaks of diminished magnitude.

  • Absence of concomitant LH and FSH midcycle peaks.

  • Suppression of serum estradiol concentrations.

  • Absence of corpora lutea upon laparoscopic examination, indicating inhibition of ovulation.

It is important to note that at the described dosage, this antagonist may not uniformly or completely inhibit gonadotropin surges and prevent luteinization in all animals.[5][6]

Mandatory Visualization

Signaling Pathway of LHRH Antagonist Action

LHRH_Antagonist_Pathway cluster_hypothalamus Hypothalamus cluster_gonads Gonads Hypothalamus Hypothalamic Neurons LHRH LHRH Hypothalamus->LHRH releases Pituitary_Cell Gonadotroph Cell LHRH_Receptor LHRH Receptor LH_FSH LH & FSH Release LHRH_Receptor->LH_FSH stimulates Gonads Testes / Ovaries Sex_Steroids Sex Steroid Production (Testosterone/Estradiol) Gonads->Sex_Steroids produce LHRH->LHRH_Receptor binds to Antagonist This compound (Antagonist) Antagonist->LHRH_Receptor competitively blocks LH_FSH->Gonads stimulate

Caption: Mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow Animal_Selection Select Cycling Rhesus Monkeys Cycle_Monitoring Monitor Menstrual Cycles Animal_Selection->Cycle_Monitoring Treatment_Group Administer this compound (50 mg in corn oil, s.c., q8h) Cycle_Monitoring->Treatment_Group Control_Group Administer Vehicle (Corn Oil, s.c., q8h) Cycle_Monitoring->Control_Group Blood_Sampling Daily Blood Sampling Treatment_Group->Blood_Sampling Laparoscopy Laparoscopic Ovarian Visualization Treatment_Group->Laparoscopy Control_Group->Blood_Sampling Control_Group->Laparoscopy Hormone_Analysis Analyze Serum for LH, FSH, Estradiol Blood_Sampling->Hormone_Analysis Data_Analysis Data Analysis and Comparison Hormone_Analysis->Data_Analysis Laparoscopy->Data_Analysis

Caption: Experimental workflow for rhesus monkey studies.

References

Application Notes and Protocols: The Use of [D-Phe2,6, Pro3]-LH-RH in Rat Models of Hormone-Dependent Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the potent Luteinizing Hormone-Releasing Hormone (LHRH) antagonist, [D-Phe2,6, Pro3]-LH-RH, in preclinical rat models of hormone-dependent cancers, specifically prostate and mammary carcinomas.

Introduction

This compound is a powerful antagonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1] By competitively blocking LHRH receptors in the pituitary gland, it brings about an immediate suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This action prevents the "flare-up" phenomenon often seen with LHRH agonists. The subsequent reduction in gonadotropins leads to decreased production of testosterone in males and estrogen in females, forming the basis of its therapeutic potential in hormone-dependent malignancies.[2][3] Rat models of prostate and mammary cancer that are sensitive to hormonal manipulation are crucial for evaluating the efficacy of such antagonists.

Mechanism of Action: LHRH Antagonist Signaling Pathway

The primary mechanism of action of this compound is the competitive blockade of LHRH receptors on pituitary gonadotroph cells. This disrupts the downstream signaling cascade that leads to sex steroid production.

LHRH_Antagonist_Pathway cluster_pituitary Pituitary Gland Hypothalamus Hypothalamus LHRH LHRH (GnRH) Hypothalamus->LHRH Releases Pituitary Anterior Pituitary (Gonadotroph Cells) LHRH_Receptor LHRH Receptor LHRH->LHRH_Receptor Binds & Activates LH_FSH LH & FSH (Gonadotropins) Pituitary->LH_FSH Secretes Antagonist This compound (Antagonist) Antagonist->LHRH_Receptor Binds & Blocks Gonads Gonads (Testes / Ovaries) LH_FSH->Gonads Stimulates Sex_Steroids Testosterone / Estrogen Gonads->Sex_Steroids Produces Tumor Hormone-Dependent Tumor Growth Sex_Steroids->Tumor Promotes

Caption: LHRH antagonist mechanism of action in the hypothalamic-pituitary-gonadal axis.

Quantitative Data Summary

While specific data for this compound in rat cancer models is not extensively published, the following tables summarize expected outcomes based on studies with other potent LHRH antagonists in similar models.

Table 1: Effects of LHRH Antagonist Treatment on Prostate Tumor Growth in Rats

Parameter Control Group LHRH Antagonist Group Percent Change
Final Tumor Volume (cm³) ~15.6 ~6.7 ~57% decrease
Final Tumor Weight (g) Varies Significantly Reduced Varies
Serum Testosterone (ng/mL) Normal Physiological Levels Castrate Levels (<0.5) >90% decrease
Serum LH (ng/mL) Normal Physiological Levels Below Detection Limit >95% decrease

Data extrapolated from studies on Dunning R-3327H prostate carcinoma models treated with LHRH analogs.[4][5]

Table 2: Effects of LHRH Antagonist Treatment on Mammary Tumor Growth in Rats

Parameter Control Group LHRH Antagonist Group Percent Change
Tumor Incidence (%) ~78% ~30% (preventative model) ~62% decrease
Average Tumor Area (mm²) Varies Significantly Smaller Varies
Serum Estradiol (pg/mL) Normal Cyclical Levels Basal Levels Significant decrease
Serum LH (ng/mL) Normal Cyclical Levels Suppressed Levels Significant decrease

Data extrapolated from studies on DMBA-induced mammary carcinoma models treated with LHRH analogs.[6]

Experimental Protocols

The following are detailed protocols for establishing rat models of hormone-dependent cancers and for the subsequent treatment with this compound.

Protocol 1: Dunning R-3327H Prostate Carcinoma Model

This model is a well-established androgen-sensitive prostate adenocarcinoma model in rats.[7][8]

Materials:

  • Male Copenhagen or Fisher 344 rats (8-10 weeks old)

  • Dunning R-3327H tumor tissue

  • Sterile surgical instruments

  • 1x Phosphate Buffered Saline (PBS)

  • This compound

  • Vehicle for injection (e.g., sterile water, saline, or a suitable buffer)

Procedure:

  • Tumor Transplantation:

    • Aseptically harvest Dunning R-3327H tumor from a donor rat.

    • Mince the tumor tissue into small fragments (~2x2 mm) in sterile PBS.

    • Anesthetize recipient rats.

    • Implant one tumor fragment subcutaneously in the flank of each rat.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment with this compound:

    • Randomize rats into control and treatment groups.

    • Reconstitute this compound in the chosen vehicle. Based on effective doses of other potent antagonists, a starting dose of 1-5 mg/kg administered subcutaneously once daily can be considered. Dose-response studies are recommended.

    • Administer the antagonist or vehicle to the respective groups for a predefined period (e.g., 21-42 days).

  • Data Collection and Analysis:

    • Continue monitoring tumor volume and body weight throughout the study.

    • At the end of the study, collect terminal blood samples for hormonal analysis (testosterone, LH).

    • Euthanize the animals and excise the tumors, testes, and ventral prostate for weight measurement and histological analysis.

Protocol 2: Chemically-Induced Mammary Carcinoma Model

Mammary tumors can be induced in female rats using chemical carcinogens like 7,12-dimethylbenz(a)anthracene (DMBA) or N-methyl-N-nitrosourea (NMU). These tumors are often hormone-dependent.[6][9][10][11]

Materials:

  • Female Sprague-Dawley rats (50-55 days old)

  • N-methyl-N-nitrosourea (NMU) or 7,12-dimethylbenz(a)anthracene (DMBA)

  • Vehicle for carcinogen (e.g., sesame oil for DMBA, saline for NMU)

  • This compound

  • Vehicle for antagonist injection

Procedure:

  • Tumor Induction:

    • NMU Method: Administer a single intravenous or intraperitoneal injection of NMU at a dose of 50 mg/kg body weight.[10]

    • DMBA Method: Administer a single dose of DMBA (e.g., 20 mg/rat) dissolved in 1 ml of sesame oil via oral gavage.[6]

  • Tumor Monitoring:

    • Begin weekly palpation for mammary tumors starting 3-4 weeks after carcinogen administration.

    • Record the latency to first tumor appearance, tumor location, and number of tumors per rat.

    • Measure tumor dimensions with calipers to calculate volume.

  • Treatment Protocol:

    • Once tumors are established and have reached a predetermined size, randomize rats into treatment and control groups.

    • Administer this compound (a starting dose of 750 µg as a single injection has been shown to inhibit ovulation in rats and can be a reference point for dose-finding studies) or vehicle subcutaneously.[1] The treatment can be administered daily or as a long-acting formulation if available.

    • Continue treatment for a specified duration (e.g., 4-8 weeks).

  • Endpoint Analysis:

    • Monitor tumor growth and the appearance of new tumors.

    • Excise tumors for weighing, histological examination, and analysis of hormone receptor status (Estrogen Receptor, Progesterone Receptor).

Experimental Workflows and Diagrams

Visual representations of the experimental processes can aid in planning and execution.

Experimental Workflow for Prostate Cancer Model

Prostate_Workflow A Tumor Implantation (Dunning R-3327H) B Tumor Growth to Palpable Size A->B C Randomization (Control & Treatment Groups) B->C D Daily SC Injection: - Vehicle (Control) - this compound C->D E Monitor: - Tumor Volume - Body Weight (21-42 days) D->E F End of Study: Terminal Bleed & Euthanasia E->F G Analysis: - Tumor & Organ Weights - Hormone Levels (T, LH) - Histology F->G

Caption: Workflow for evaluating the LHRH antagonist in a rat prostate cancer model.

Experimental Workflow for Mammary Cancer Model

Mammary_Workflow A Carcinogen Administration (NMU or DMBA) B Tumor Development & Monitoring Period A->B C Randomization upon Established Tumors B->C D Daily SC Injection: - Vehicle (Control) - this compound C->D E Monitor: - Tumor Growth - New Tumor Formation (4-8 weeks) D->E F End of Study: Terminal Bleed & Euthanasia E->F G Analysis: - Tumor Weight & Number - Hormone Levels (E2, LH) - Histology (ER/PR status) F->G

Caption: Workflow for assessing the LHRH antagonist in a rat mammary cancer model.

References

Application Notes and Protocols: [D-Phe2,6, Pro3]-LH-RH for Gonadotropin Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of [D-Phe2,6, Pro3]-LH-RH, a potent luteinizing hormone-releasing hormone (LHRH) antagonist, for the suppression of gonadotropin secretion. This document includes a summary of its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound is a synthetic peptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH), also known as LHRH. Unlike LHRH agonists which initially stimulate and then downregulate LHRH receptors, this compound acts as a direct competitive antagonist. It binds to the LHRH receptors on the gonadotroph cells in the anterior pituitary gland, thereby blocking the binding of endogenous LHRH.[1][2][3][4] This blockade prevents the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3][4] The suppression of gonadotropin secretion, in turn, leads to a decrease in the production of gonadal steroids, such as testosterone and estrogen.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and other LHRH antagonists on gonadotropin levels and ovulatory function as reported in various studies.

Table 1: Effects of this compound on Ovulation in Rats

CompoundDoseAdministration RouteEffectReference
This compound750 μg (single injection)Not Specified100% inhibition of ovulation in proestrous rats[5]

Table 2: Effects of this compound on Gonadotropin Secretion in Rhesus Monkeys

CompoundTotal DoseAdministration ProtocolEffectReference
[D-Phe2, Pro3, D-Phe6]-LHRH300 mg/monkey50 mg/injection, s.c. in corn oil, every 8 hours for 6 injectionsModified periovulatory endocrine events, including immediate cessation or prolonged/discontinuous LH and FSH surges, and diminished magnitude of LH and FSH peaks.[6][7][6]

Table 3: Effects of a GnRH Antagonist on LH and FSH Secretion in Postmenopausal Women

CompoundDoseAdministration RouteMaximum LH SuppressionMaximum FSH SuppressionReference
"Nal-Glu" peptide30 µg/kgSubcutaneousAchieved significant suppressionLess suppression (40%) even at the highest dose (300 µg/kg)[8]
"Nal-Glu" peptide300 µg/kgSubcutaneous>60% suppression of bioactive LH40% suppression[8]

Experimental Protocols

This section provides a generalized protocol for evaluating the gonadotropin-suppressing effects of this compound in a research setting, based on methodologies described in the literature.

In Vivo Study in a Primate Model (Rhesus Monkey)

1. Animal Model:

  • Adult female rhesus monkeys (Macaca mulatta) with regular menstrual cycles.

  • Animals should be housed individually and maintained under controlled environmental conditions.

2. Drug Preparation and Administration:

  • Solubilization: Due to the peptide nature of this compound, proper solubilization is critical. Attempt to dissolve the peptide in sterile water first. If it fails to dissolve, a small amount of ammonium hydroxide (<50 µL) can be added, followed by DMSO (50-100 µL) if necessary. Alternatively, a 10%-30% acetic acid solution can be tried.[5] For in vivo administration, the peptide is often suspended in a vehicle like corn oil.[6]

  • Dosage and Administration: A total dose of 300 mg per monkey can be administered subcutaneously (s.c.). This can be divided into six injections of 50 mg each, given every 8 hours over a 40-hour period.[6] Control animals should receive injections of the vehicle (e.g., corn oil) on the same schedule.[6]

3. Experimental Timeline:

  • Treatment with the LHRH antagonist should begin during the follicular phase of the menstrual cycle, for instance, on Day 9, to effectively inhibit the preovulatory gonadotropin surge.[9]

4. Blood Sampling and Hormone Analysis:

  • Collect blood samples daily from the femoral vein, starting from the early follicular phase until the end of the experimental period.

  • Separate serum and store at -20°C until analysis.

  • Measure serum concentrations of LH, FSH, estradiol, and progesterone using validated radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).

5. Ovarian Visualization:

  • Perform laparoscopic visualization of the ovaries to confirm the absence or presence of corpora lutea, which is an indicator of ovulation.[7]

6. Data Analysis:

  • Compare the hormonal profiles and ovulation outcomes between the treated and control groups. Statistical analysis, such as t-tests or ANOVA, should be used to determine the significance of the observed effects.

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the pituitary gonadotroph cell.

LHRH_Antagonist_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LHRH Endogenous LHRH LHRH_R LHRH Receptor LHRH->LHRH_R Binds & Activates Antagonist This compound (Antagonist) Antagonist->LHRH_R Binds & Blocks G_Protein Gq/11 Protein LHRH_R->G_Protein Activates No_Activation Signaling Blocked PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_Synthesis Gonadotropin (LH & FSH) Synthesis & Secretion Ca_Release->Gonadotropin_Synthesis PKC->Gonadotropin_Synthesis

Caption: LHRH antagonist signaling pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data_collection Data Collection cluster_analysis Analysis & Conclusion Animal_Selection Select Animal Model (e.g., Rhesus Monkeys) Acclimatization Acclimatization & Baseline Monitoring Animal_Selection->Acclimatization Grouping Divide into Control & Treatment Groups Acclimatization->Grouping Drug_Prep Prepare this compound & Vehicle Control Grouping->Drug_Prep Administration Administer Drug/Vehicle (e.g., subcutaneous injections) Drug_Prep->Administration Blood_Sampling Daily Blood Sampling Administration->Blood_Sampling Laparoscopy Laparoscopic Ovarian Visualization Administration->Laparoscopy Hormone_Assay Hormone Assays (LH, FSH, Estradiol, Progesterone) Blood_Sampling->Hormone_Assay Data_Analysis Statistical Analysis of Hormone Levels & Ovulation Rates Hormone_Assay->Data_Analysis Laparoscopy->Data_Analysis Conclusion Draw Conclusions on Efficacy of Gonadotropin Suppression Data_Analysis->Conclusion

References

Application Notes and Protocols for Cell Culture Assays Using [D-Phe2,6, Pro3]-LH-RH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Phe2,6, Pro3]-LH-RH is a potent synthetic antagonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). By competitively blocking the GnRH receptor (GnRHR) on pituitary gonadotrophs, it inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This inhibitory action makes it a valuable tool in reproductive endocrinology research and a potential therapeutic agent for hormone-dependent conditions. These application notes provide detailed protocols for in vitro cell culture assays to characterize the antagonistic activity of this compound.

Mechanism of Action: GnRH Receptor Signaling

The GnRH receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like native GnRH, the receptor activates the Gαq/11 subunit, initiating a downstream signaling cascade. This primarily involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This compound acts by competitively binding to the GnRH receptor, thereby preventing the initiation of this signaling cascade by GnRH.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GnRH GnRH (Agonist) GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates Antagonist This compound (Antagonist) Antagonist->GnRHR Binds & Blocks Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (LH/FSH Release) Ca_ER->Downstream PKC->Downstream

Caption: GnRH Receptor Signaling Pathway and Antagonist Action.

Experimental Assays and Protocols

The following are key in vitro assays to quantify the antagonistic properties of this compound.

Competitive Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled GnRH agonist for binding to the GnRH receptor. It is used to determine the binding affinity (Ki) of the antagonist.

Experimental Workflow

Binding_Assay_Workflow A Prepare pituitary cell membranes expressing GnRHR B Incubate membranes with a fixed concentration of radiolabeled GnRH agonist (e.g., ¹²⁵I-Buserelin) A->B C Add increasing concentrations of 'cold' this compound B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand (e.g., vacuum filtration) D->E F Quantify bound radioactivity (gamma counter) E->F G Plot % inhibition vs. antagonist concentration and calculate IC₅₀/Ki F->G

Caption: Workflow for Competitive Radioligand Binding Assay.

Protocol

  • Cell Culture and Membrane Preparation:

    • Culture a suitable cell line expressing GnRH receptors (e.g., mouse gonadotrope αT3-1 cells) or use primary pituitary cells.

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add the cell membranes (typically 20-50 µg of protein per well).

    • Add a fixed concentration of a radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin) at a concentration close to its Kd.

    • Add increasing concentrations of unlabeled this compound (e.g., 10⁻¹² M to 10⁻⁶ M).

    • For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of unlabeled GnRH agonist (e.g., 1 µM).

    • Incubate at 4°C for 2-4 hours to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Illustrative Data Presentation

This compound (M)% Specific Binding of ¹²⁵I-Buserelin
1.00E-1298.5 ± 2.1
1.00E-1195.2 ± 3.5
1.00E-1085.1 ± 4.2
1.00E-0952.3 ± 3.9
1.00E-0815.7 ± 2.8
1.00E-075.4 ± 1.5
1.00E-062.1 ± 0.9
IC₅₀ ~1 nM

Note: Data are for illustrative purposes only.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to inhibit GnRH-stimulated production of the second messenger inositol phosphate.

Protocol

  • Cell Culture and Labeling:

    • Plate GnRHR-expressing cells in 24-well plates.

    • Label the cells by incubating them overnight in inositol-free medium supplemented with myo-[³H]inositol.

  • Antagonist and Agonist Treatment:

    • Wash the cells to remove excess [³H]inositol.

    • Pre-incubate the cells with increasing concentrations of this compound for 15-30 minutes in a buffer containing LiCl (to inhibit IP degradation).

    • Stimulate the cells with a fixed concentration of GnRH (typically at its EC₈₀ for IP production) for 30-60 minutes.

  • Extraction and Quantification:

    • Stop the reaction by adding a cold acid solution (e.g., perchloric acid).

    • Separate the total inositol phosphates from free inositol using anion-exchange chromatography.

    • Quantify the amount of [³H]-labeled inositol phosphates using a liquid scintillation counter.

  • Data Analysis:

    • Plot the amount of IP produced (as a percentage of the GnRH-only response) against the log concentration of the antagonist.

    • Determine the IC₅₀ value for the inhibition of IP production.

Illustrative Data Presentation

This compound (M)GnRH-Stimulated IP Production (% of Control)
0100.0 ± 5.8
1.00E-1192.4 ± 6.1
1.00E-1078.9 ± 5.5
1.00E-0948.1 ± 4.3
1.00E-0812.5 ± 3.1
1.00E-073.2 ± 1.8
IC₅₀ ~1.1 nM

Note: Data are for illustrative purposes only.

Calcium Mobilization Assay

This assay measures the ability of the antagonist to block the GnRH-induced increase in intracellular calcium concentration using a fluorescent calcium indicator.

Protocol

  • Cell Preparation and Dye Loading:

    • Plate GnRHR-expressing cells in a 96-well black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C.

  • Assay Measurement:

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) capable of kinetic reading and automated compound addition.

    • Measure the baseline fluorescence.

    • Inject increasing concentrations of this compound into the wells and incubate for a short period.

    • Inject a fixed concentration of GnRH (EC₈₀) and immediately begin recording the fluorescence signal over time (typically 1-3 minutes).

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data as a percentage of the response to GnRH alone.

    • Plot the normalized response against the log concentration of the antagonist to determine the IC₅₀.

Illustrative Data Presentation

This compound (M)GnRH-Induced Peak Calcium Flux (% of Control)
0100.0 ± 7.2
1.00E-1088.3 ± 6.8
3.00E-1065.1 ± 5.9
1.00E-0945.7 ± 4.1
3.00E-0920.4 ± 3.3
1.00E-088.9 ± 2.5
IC₅₀ ~1.2 nM

Note: Data are for illustrative purposes only.

Luteinizing Hormone (LH) Release Assay

This is a highly physiological assay that directly measures the functional consequence of GnRH receptor antagonism: the inhibition of gonadotropin secretion.

Protocol

  • Primary Pituitary Cell Culture:

    • Isolate anterior pituitaries from rats.

    • Disperse the cells using enzymes (e.g., trypsin, collagenase) and plate them in multi-well plates.

    • Allow the cells to attach and recover for 48-72 hours.

  • Hormone Release Experiment:

    • Wash the cells with fresh culture medium.

    • Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.

    • Add a fixed concentration of GnRH and incubate for 2-4 hours.

    • Collect the culture medium from each well.

  • LH Quantification:

    • Measure the concentration of LH in the collected medium using a specific and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).

  • Data Analysis:

    • Calculate the amount of LH released as a percentage of the stimulation achieved with GnRH alone.

    • Plot the percentage of LH release against the log concentration of this compound to determine the IC₅₀.

Illustrative Data Presentation

This compound (M)GnRH-Stimulated LH Release (ng/mL)% Inhibition
0 (Basal)5.2 ± 0.8-
0 (GnRH only)45.8 ± 3.50
1.00E-1038.4 ± 2.918.2
1.00E-0923.1 ± 2.155.9
1.00E-089.7 ± 1.290.0
1.00E-076.1 ± 0.998.9
IC₅₀ ~0.8 nM

Note: Data are for illustrative purposes only.

Summary of In Vitro Antagonistic Activity

The following table summarizes the expected antagonistic potency of this compound across the described in vitro assays.

AssayParameterIllustrative Value
Competitive Radioligand BindingIC₅₀~1 nM
Inositol Phosphate AccumulationIC₅₀~1.1 nM
Calcium MobilizationIC₅₀~1.2 nM
LH Release from Pituitary CellsIC₅₀~0.8 nM

Note: These values are illustrative and serve as a guide for expected results for a potent GnRH antagonist. One study has indicated that this compound blocks the GnRH-induced increase in GnRH binding sites in pituitary cells over a concentration range of 0.1 pM to 1 mM.[2]

References

Application Notes and Protocols: [D-Phe2,6, Pro3]-LH-RH in Steroidogenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Phe2,6, Pro3]-Luteinizing Hormone-Releasing Hormone (LH-RH) is a potent synthetic antagonist of the natural Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1][2] By competitively blocking the LHRH receptors in the pituitary gland, [D-Phe2,6, Pro3]-LH-RH inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This, in turn, suppresses the production of gonadal steroid hormones, including testosterone and estradiol. These application notes provide a comprehensive overview of the use of this compound in steroidogenesis research, including its mechanism of action, protocols for in vitro studies, and expected quantitative outcomes.

Mechanism of Action

This compound exerts its inhibitory effect on steroidogenesis primarily through its action on the hypothalamic-pituitary-gonadal (HPG) axis. In steroidogenic cells within the gonads (Leydig cells in males and theca/granulosa cells in females), LH stimulates the initial and rate-limiting step of steroidogenesis: the conversion of cholesterol to pregnenolone. By preventing LH release from the pituitary, this compound effectively shuts down this crucial stimulus, leading to a significant reduction in the synthesis of all downstream steroid hormones.

Some studies also suggest that LHRH agonists and antagonists can have direct effects on gonadal cells, although the primary mechanism is pituitary-mediated.

Data Presentation: Expected Effects of LHRH Antagonists on Steroidogenesis

While specific dose-response data for this compound in vitro is not extensively published, the following tables summarize the expected inhibitory effects on steroid hormone production based on studies of similar LHRH antagonists. These tables are intended to be illustrative for researchers designing experiments.

Table 1: Illustrative Dose-Dependent Inhibition of Testosterone Production in Leydig Cells by an LHRH Antagonist

Concentration of LHRH AntagonistLH-Stimulated Testosterone Production (% of Control)
0 nM (Control)100%
1 nM85%
10 nM60%
100 nM35%
1 µM15%
10 µM<5%

Table 2: Illustrative Dose-Dependent Inhibition of Estradiol Production in Granulosa Cells by an LHRH Antagonist

Concentration of LHRH AntagonistFSH/LH-Stimulated Estradiol Production (% of Control)
0 nM (Control)100%
1 nM90%
10 nM65%
100 nM40%
1 µM20%
10 µM<10%

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on steroidogenesis.

Protocol 1: In Vitro Steroidogenesis Assay Using H295R Human Adrenocortical Carcinoma Cells

This protocol is adapted from the OECD Test Guideline 456 and is a robust method for assessing the effects of compounds on the production of steroid hormones, including testosterone and estradiol.[3][4][5]

1. Cell Culture and Seeding:

  • Culture H295R cells in a complete medium (e.g., DMEM/F12 supplemented with bovine serum and other growth factors) at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells into 24-well plates at a density that allows them to reach approximately 80-90% confluency at the time of treatment.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

  • Prepare a serial dilution of the compound in the culture medium to achieve the desired final concentrations.

  • To assess the antagonistic effect, co-treat the cells with a stimulating agent such as human chorionic gonadotropin (hCG) or forskolin (to induce cAMP production) and varying concentrations of this compound.

  • Include appropriate controls: a vehicle control (medium with solvent), a positive control for stimulation (e.g., hCG or forskolin alone), and a positive control for inhibition (e.g., a known inhibitor of steroidogenesis like prochloraz).

3. Incubation:

  • Incubate the treated cells for 24-48 hours at 37°C and 5% CO2.

4. Sample Collection and Analysis:

  • After incubation, collect the cell culture medium from each well.

  • Centrifuge the medium to remove any cellular debris.

  • Analyze the concentrations of testosterone and estradiol in the medium using validated methods such as ELISA or LC-MS/MS.

5. Cell Viability Assay:

  • After collecting the medium, assess cell viability in each well using a standard method like the MTT or neutral red uptake assay to ensure that the observed effects on steroidogenesis are not due to cytotoxicity.

Protocol 2: Primary Leydig Cell Culture and Steroidogenesis Assay

This protocol allows for the investigation of the direct effects of this compound on testosterone production in a more physiologically relevant cell type.

1. Leydig Cell Isolation:

  • Isolate Leydig cells from the testes of adult male rodents (e.g., rats or mice) using enzymatic digestion (e.g., collagenase) followed by purification on a Percoll gradient.

2. Cell Culture and Treatment:

  • Culture the purified Leydig cells in a suitable medium (e.g., DMEM/F12 with supplements) in 24- or 48-well plates.

  • Allow the cells to attach and recover for 24 hours.

  • Treat the cells with varying concentrations of this compound in the presence of a stimulator of testosterone production, such as LH or hCG.

  • Include vehicle and stimulator-only controls.

3. Incubation and Analysis:

  • Incubate the cells for 24 hours.

  • Collect the culture medium and measure testosterone concentrations using ELISA or LC-MS/MS.

  • Perform a cell viability assay.

Signaling Pathways and Experimental Workflows

Signaling Pathway of LH Receptor in Leydig Cells

The binding of LH to its receptor (LHR) on Leydig cells initiates a cascade of intracellular signaling events, primarily through the Gs-adenylyl cyclase-cAMP-PKA pathway, leading to the synthesis of testosterone.[1][6]

LH_Signaling_Pathway LH LH LHR LH Receptor (LHR) LH->LHR Binds to Gs Gs Protein LHR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates StAR StAR Protein Expression CREB->StAR Increases Cholesterol_inner Cholesterol (Inner Mitochondrial Membrane) StAR->Cholesterol_inner Transports Cholesterol_outer Cholesterol (Outer Mitochondrial Membrane) P450scc P450scc Pregnenolone Pregnenolone P450scc->Pregnenolone Converts Testosterone Testosterone Pregnenolone->Testosterone ...Multiple enzymatic steps... Antagonist This compound (Antagonist) Antagonist->LHR Blocks Steroidogenesis_Workflow start Start culture_cells Culture Steroidogenic Cells (e.g., H295R or Primary Leydig Cells) start->culture_cells prepare_compounds Prepare Test Compound (this compound) and Controls culture_cells->prepare_compounds treat_cells Treat Cells with Stimulator (e.g., LH/hCG) and Test Compound prepare_compounds->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate collect_medium Collect Culture Medium incubate->collect_medium viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay hormone_analysis Hormone Analysis (ELISA or LC-MS/MS) collect_medium->hormone_analysis data_analysis Data Analysis and Interpretation hormone_analysis->data_analysis viability_assay->data_analysis end End data_analysis->end HPG_Axis_Antagonism Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary releases LHRH to stimulate Gonads Gonads (Testes/Ovaries) Pituitary->Gonads releases LH & FSH to stimulate Steroids Steroid Hormones (Testosterone, Estradiol) Gonads->Steroids produces LHRH LHRH LH_FSH LH & FSH Antagonist This compound Antagonist->Pituitary Blocks LHRH receptors on

References

Application of [D-Phe2,6, Pro3]-LH-RH in Endocrinology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Phe2,6, Pro3]-LH-RH is a potent synthetic antagonist of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). By competitively blocking GnRH receptors in the anterior pituitary gland, it inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins leads to a significant reduction in the production of gonadal steroids, such as testosterone and estrogen, a phenomenon often referred to as "medical castration."[1] This targeted hormonal suppression makes this compound and similar GnRH antagonists valuable tools in endocrinology research, particularly in studies related to reproductive disorders, hormone-dependent cancers, and contraception.

The primary mechanism of action involves the competitive occupancy of GnRH receptors on pituitary gonadotrophs, preventing the endogenous GnRH from binding and initiating its signaling cascade.[1] Unlike GnRH agonists which cause an initial stimulatory "flare-up" of gonadotropins before downregulation, antagonists like this compound induce an immediate and rapid inhibition of hormone secretion.[1] Furthermore, research has indicated the presence of GnRH receptors on various extrapituitary tissues, including cancer cells, suggesting that GnRH antagonists may also exert direct anti-tumor effects.

Data Presentation

Compound NameReceptorLigandAssay TypeKi (nM)IC50 (nM)Cell Line/TissueReference
CetrorelixGnRH Receptor[125I]-BuserelinCompetitive Binding0.23-Rat Pituitary Membranes(Data synthesized for illustrative purposes)
GanirelixGnRH Receptor[125I]-TriptorelinCompetitive Binding-0.4COS-7 cells expressing human GnRH-R(Data synthesized for illustrative purposes)
AntideGnRH Receptor[125I]-BuserelinCompetitive Binding0.15-Rat Pituitary Membranes(Data synthesized for illustrative purposes)

The following table summarizes the in vivo effects of this compound in animal models.

Animal ModelDosageAdministration RouteEffectReference
Rhesus Monkey300 mg/monkey (50 mg/injection, six injections)Subcutaneous (SC)Inhibition of spontaneous preovulatory gonadotropin surges and prevention of ovulation.[2]--INVALID-LINK--
Rat750 µg (single injection)Subcutaneous (SC)100% inhibition of ovulation when administered at 12:00 h on the day of proestrus.[2]--INVALID-LINK--

Signaling Pathways

The binding of GnRH to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs initiates a signaling cascade that leads to the synthesis and release of LH and FSH. GnRH antagonists like this compound competitively block the receptor, thereby inhibiting this pathway.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GnRH GnRH or This compound GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds to G_protein Gαq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Stimulates Ca2->PKC Co-activates MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates Gonadotropin_synthesis Gonadotropin (LH, FSH) Synthesis & Release MAPK->Gonadotropin_synthesis Leads to GnRH_Antagonist_Antitumor_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GnRH_ant This compound GnRHR_tumor GnRH Receptor (on Tumor Cell) GnRH_ant->GnRHR_tumor Binds & Blocks G_protein_i Gi Protein GnRHR_tumor->G_protein_i Activates Growth_Factors Growth Factor Signaling (e.g., EGF, IGF) GnRHR_tumor->Growth_Factors Inhibits (Crosstalk) Pro_apoptotic Pro-apoptotic Effects GnRHR_tumor->Pro_apoptotic Induces AC Adenylyl Cyclase G_protein_i->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Anti_proliferative Anti-proliferative Effects PKA->Anti_proliferative Contributes to Growth_Factors->Anti_proliferative Contributes to Ovulation_Inhibition_Workflow A Select Rats with Regular Estrous Cycles B Monitor Daily Vaginal Smears A->B C Identify Day of Proestrus B->C D Administer this compound (or Vehicle) via SC Injection C->D E Euthanize on Morning of Estrus D->E F Dissect and Flush Oviducts E->F G Count Ova Under Microscope F->G H Compare Ovulation Rates (Treatment vs. Control) G->H MTT_Assay_Workflow A Seed Prostate Cancer Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B C Treat Cells with Serial Dilutions of This compound B->C D Incubate for 24-72h C->D E Add MTT Reagent and Incubate for 4h D->E F Add Solubilization Solution to Dissolve Formazan E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and Determine IC50 G->H

References

Application Notes and Protocols: [D-Phe2,6, Pro3]-LH-RH as a Tool for Studying GPCR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Phe2,6, Pro3]-LH-RH is a potent synthetic antagonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor (GnRHR).[1][2] As a member of the G-protein coupled receptor (GPCR) family, the GnRHR is a key regulator of the reproductive endocrine system.[3][4] Upon binding of the endogenous ligand, GnRH, the receptor activates the Gq/11 signaling cascade, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium. This signaling pathway ultimately stimulates the synthesis and secretion of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This compound, by competitively blocking the GnRH binding site, serves as an invaluable tool for elucidating the pharmacology and cell biology of the GnRHR and for studying the broader principles of GPCR signaling.

Mechanism of Action

This compound is a competitive antagonist of the GnRH receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous agonist, GnRH, and subsequent receptor activation. This blockade inhibits the downstream signaling cascade, including G-protein coupling, second messenger production, and ultimately, the physiological responses mediated by the GnRHR. In vivo studies have demonstrated its effectiveness in inhibiting ovulation by blocking the preovulatory gonadotropin surge.[1]

Applications in GPCR Signaling Research

As a potent and selective antagonist, this compound is a versatile tool for a variety of applications in GPCR research:

  • Competitive Binding Assays: To determine the binding affinity of novel GnRH analogs (agonists or antagonists) by measuring their ability to displace radiolabeled this compound or a radiolabeled agonist in the presence of unlabeled this compound.

  • Functional Assays: To investigate the functional consequences of GnRHR activation by an agonist and its blockade by an antagonist. This includes measuring second messenger accumulation (e.g., IP3) or downstream events like calcium mobilization.

  • Receptor Trafficking Studies: To study the role of agonist-induced signaling in receptor internalization and desensitization. By blocking receptor activation, this compound can be used to differentiate between constitutive and agonist-driven receptor trafficking.

  • Structure-Activity Relationship (SAR) Studies: As a reference compound in SAR studies to understand the molecular determinants of ligand binding and receptor activation/inhibition.

  • Validation of GnRHR-mediated effects: To confirm that a biological response is indeed mediated by the GnRHR. If the response is blocked by this compound, it provides strong evidence for the involvement of this receptor.

Data Presentation

While extensive searches of publicly available literature did not yield specific quantitative binding affinity (Ki/Kd) or functional inhibitory concentration (IC50) values for this compound, the following table provides a template for researchers to populate with their own experimental data. Such data is crucial for the quantitative comparison of this antagonist with other compounds.

ParameterValueCell Line/Assay ConditionsReference
Binding Affinity
KiData not founde.g., HEK293 cells expressing human GnRHR; Radioligand: [125I]-Buserelin
KdData not founde.g., Pituitary cell membranes; Saturation binding with radiolabeled antagonist
Functional Antagonism
IC50 (IP1 Accumulation)Data not founde.g., CHO-K1 cells expressing human GnRHR; Agonist: GnRH (1 nM)
IC50 (Calcium Mobilization)Data not founde.g., aT3-1 cells; Agonist: GnRH (10 nM)

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound. These are generalized protocols and may require optimization based on the specific cell line and experimental setup.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the GnRH receptor using this compound as a competitor.

Materials:

  • Cells or cell membranes expressing the GnRH receptor (e.g., HEK293-hGnRHR, pituitary cells)

  • Radiolabeled GnRH agonist (e.g., [125I]-Buserelin)

  • This compound

  • Test compound

  • Binding Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

  • Wash Buffer (e.g., ice-cold PBS)

  • Scintillation fluid and counter or gamma counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and the test compound in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in Binding Buffer.

    • Dilute the radioligand in Binding Buffer to a final concentration close to its Kd.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of Binding Buffer to the "total binding" wells.

    • Add 50 µL of a high concentration of unlabeled GnRH agonist (e.g., 1 µM Buserelin) to the "non-specific binding" wells.

    • Add 50 µL of serially diluted test compound or this compound to the "competition" wells.

  • Incubation:

    • Add 50 µL of the radioligand solution to all wells.

    • Add 100 µL of the cell membrane preparation to all wells.

    • Incubate the plate at room temperature for 2-3 hours with gentle shaking.

  • Termination and Washing:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate and add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter or gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay (HTRF)

Objective: To measure the ability of this compound to inhibit GnRH-induced IP1 accumulation.

Materials:

  • Cells expressing the GnRH receptor (e.g., CHO-hGnRHR)

  • This compound

  • GnRH agonist (e.g., Buserelin)

  • IP-One HTRF Assay Kit (containing IP1-d2 conjugate and anti-IP1 cryptate)

  • Stimulation Buffer (provided in the kit)

  • Cell culture medium

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well white plate at an appropriate density and incubate overnight.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in Stimulation Buffer.

    • Prepare the GnRH agonist at a concentration that gives a submaximal response (e.g., EC80).

  • Antagonist Pre-incubation:

    • Remove the cell culture medium and add the diluted this compound solutions to the wells.

    • Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Add the GnRH agonist solution to all wells except the basal control wells.

    • Incubate for 30-60 minutes at 37°C.

  • Detection:

    • Add the IP1-d2 conjugate to all wells.

    • Add the anti-IP1 cryptate to all wells.

    • Incubate for 1 hour at room temperature, protected from light.

  • Measurement:

    • Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Protocol 3: Receptor Internalization Assay (by Flow Cytometry)

Objective: To assess the effect of this compound on agonist-induced GnRH receptor internalization.

Materials:

  • Cells expressing an epitope-tagged GnRH receptor (e.g., HA-GnRHR or FLAG-GnRHR)

  • This compound

  • GnRH agonist

  • Primary antibody against the epitope tag (e.g., anti-HA or anti-FLAG)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG)

  • FACS buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with this compound (e.g., 1 µM) or vehicle for 30 minutes at 37°C.

    • Add the GnRH agonist (e.g., 100 nM) or vehicle and incubate for the desired time (e.g., 0, 15, 30, 60 minutes) at 37°C.

  • Antibody Staining:

    • Place the cells on ice to stop internalization.

    • Wash the cells with ice-cold FACS buffer.

    • Incubate the cells with the primary antibody diluted in FACS buffer for 1 hour on ice.

    • Wash the cells three times with ice-cold FACS buffer.

    • Incubate the cells with the fluorescently labeled secondary antibody diluted in FACS buffer for 30 minutes on ice, protected from light.

  • Flow Cytometry Analysis:

    • Wash the cells three times with ice-cold FACS buffer.

    • Resuspend the cells in FACS buffer.

    • Analyze the fluorescence intensity of the cells using a flow cytometer.

  • Data Analysis:

    • Determine the mean fluorescence intensity (MFI) for each condition.

    • Calculate the percentage of receptor internalization relative to the untreated control (time 0).

    • Compare the internalization in the presence and absence of this compound to determine its effect on agonist-induced internalization.

Visualizations

GnRHR_Signaling_Pathway GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds Antagonist This compound Antagonist->GnRHR Blocks Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Signaling Ca2->Downstream PKC->Downstream Response Gonadotropin Release (LH/FSH) Downstream->Response

Caption: GnRHR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Binding_Assay start Start prep Prepare GnRHR-expressing cell membranes start->prep setup Set up 96-well plate: Total, Non-specific, and Competition wells prep->setup reagents Prepare Radioligand, This compound, and Test Compound dilutions reagents->setup incubate Incubate with membranes and radioligand setup->incubate filter Terminate by rapid filtration and wash incubate->filter detect Measure radioactivity filter->detect analyze Analyze data: Calculate IC50 and Ki detect->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Logical_Relationship tool This compound (Potent GnRHR Antagonist) application1 Characterize Novel Ligands tool->application1 application2 Dissect Signaling Pathways tool->application2 application3 Study Receptor Trafficking tool->application3 experiment1 Competitive Binding Assays application1->experiment1 experiment2 Second Messenger (IP1/Ca²⁺) Assays application2->experiment2 experiment3 Internalization Assays application3->experiment3 outcome1 Determine Ki/IC50 of new compounds experiment1->outcome1 outcome2 Quantify functional potency and efficacy experiment2->outcome2 outcome3 Elucidate mechanisms of receptor regulation experiment3->outcome3

Caption: Logical relationship of this compound as a research tool.

References

Application Notes and Protocols for Long-Term Administration of [D-Phe2,6, Pro3]-LH-RH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Phe2,6, Pro3]-LH-RH is a potent synthetic antagonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). By competitively blocking GnRH receptors in the anterior pituitary gland, it inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins leads to a subsequent reduction in the production of gonadal steroids, such as testosterone and estrogen. These characteristics make this compound a valuable tool for research in reproductive endocrinology, oncology (for hormone-dependent cancers), and the development of novel contraceptive strategies.

These application notes provide an overview of the mechanism of action, and detailed protocols for the preparation and long-term administration of this compound in preclinical research settings. The protocols are based on established methodologies for similar GnRH antagonists due to the limited availability of specific long-term administration data for this particular analog.

Mechanism of Action: GnRH Receptor Antagonism

This compound acts as a direct competitive antagonist at the GnRH receptor on pituitary gonadotrophs. Unlike GnRH agonists, which initially cause a surge in LH and FSH ("flare effect") before downregulating the receptors, antagonists produce an immediate and dose-dependent inhibition of gonadotropin secretion. This rapid onset of action without a flare is a significant advantage in many research and clinical applications.

The binding of GnRH to its G-protein coupled receptor (GPCR) typically activates the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, culminating in the synthesis and release of LH and FSH. This compound prevents this cascade by occupying the receptor and preventing the conformational changes necessary for G-protein activation.

Data Presentation: Quantitative Effects of GnRH Antagonists

The following tables summarize the expected quantitative effects of long-term GnRH antagonist administration on key hormonal and physiological parameters, based on data from studies with closely related antagonists.

Table 1: Effects of Long-Term GnRH Antagonist Administration on Pituitary and Gonadal Hormones

ParameterAnimal ModelDuration of TreatmentDosage Range (representative)Observed EffectReference
Luteinizing Hormone (LH)Rhesus Monkey9 weeks5 mg/day, s.c.Immediate and sustained suppression[1]
Follicle-Stimulating Hormone (FSH)Rat42 days1 mg/kg/day, s.c.Significant suppression[2]
TestosteroneRhesus Monkey9 weeks5 mg/day, s.c.Suppression to castrate levels[1]
EstradiolRhesus MonkeyMenstrual Cycle300 mg total dose over 40h, s.c.Suppression of preovulatory surge[3]

Table 2: Physiological Effects of Long-Term GnRH Antagonist Administration

ParameterAnimal ModelDuration of TreatmentObserved EffectReference
Testicular WeightRat42 daysSignificant reduction[2]
SpermatogenesisRhesus Monkey9 weeksDisruption of seminiferous epithelium[1]
OvulationRatSingle Injection (Proestrus)100% inhibition[3]
OvulationRhesus MonkeyMenstrual CyclePrevention of ovulation[3]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound peptide (lyophilized powder)

  • Sterile water for injection or sterile saline (0.9% NaCl)

  • Dimethyl sulfoxide (DMSO), if necessary for solubilization

  • Sterile vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Reconstitution of Lyophilized Peptide:

    • Aseptically add a precise volume of sterile water for injection or sterile saline to the vial containing the lyophilized this compound to achieve the desired stock concentration (e.g., 1-10 mg/mL).

    • Gently vortex or swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.

    • For peptides with low aqueous solubility, a small amount of DMSO (e.g., 10-50 µL) can be used to initially dissolve the peptide, followed by dilution with the aqueous vehicle to the final concentration. Ensure the final DMSO concentration is compatible with the experimental model and does not exceed toxic levels.

  • Sterile Filtration:

    • For long-term studies, it is crucial to ensure the sterility of the dosing solution. Draw the reconstituted solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile vial.

  • Storage:

    • Aliquoted stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles. For daily administration, a working solution can be stored at 2-8°C for a limited period (stability should be validated).

Protocol 2: Long-Term Administration via Daily Subcutaneous Injections

This protocol is representative for studies aiming to achieve sustained suppression of the hypothalamic-pituitary-gonadal axis.

Animal Model: Male Rhesus Macaques (representative)

Materials:

  • Prepared sterile solution of this compound

  • Sterile syringes (e.g., insulin syringes) and needles

  • Animal restraints as per institutional guidelines

  • 70% ethanol for disinfection

Procedure:

  • Dosing:

    • Based on studies with similar potent GnRH antagonists, a starting dose of 1-5 mg/kg/day can be considered. The optimal dose should be determined in a pilot study by monitoring serum LH and testosterone levels.

    • For a 9-week study in rhesus monkeys, a daily subcutaneous injection of 5 mg of a potent GnRH antagonist has been shown to be effective.[1]

  • Administration:

    • Gently restrain the animal.

    • Select an injection site on the back or flank, alternating sites daily to minimize local irritation.

    • Disinfect the injection site with 70% ethanol.

    • Lift a fold of skin and insert the needle subcutaneously.

    • Inject the calculated volume of the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Monitoring:

    • Collect blood samples periodically (e.g., weekly) to monitor serum levels of LH, FSH, and testosterone to confirm sustained suppression.

    • Monitor animal health, body weight, and injection sites for any adverse reactions throughout the study period.

Protocol 3: Long-Term Administration via Continuous Subcutaneous Infusion (Osmotic Pumps)

This method is ideal for achieving constant plasma levels of the antagonist and reducing the stress associated with daily injections.

Materials:

  • Osmotic pumps (e.g., ALZET®) with an appropriate flow rate and duration for the study.

  • Prepared sterile solution of this compound.

  • Surgical instruments for pump implantation.

  • Anesthesia and analgesics as per approved institutional protocols.

  • Sutures or surgical staples.

Procedure:

  • Pump Preparation and Loading:

    • Following the manufacturer's instructions, fill the osmotic pump with the sterile this compound solution under aseptic conditions. The concentration of the solution will depend on the pump's flow rate and the desired daily dose.

    • Prime the pumps in sterile saline at 37°C for the recommended duration to ensure immediate delivery upon implantation.

  • Surgical Implantation:

    • Anesthetize the animal.

    • Shave and surgically prepare an area on the back, between the scapulae.

    • Make a small subcutaneous pocket using blunt dissection.

    • Insert the primed osmotic pump into the pocket.

    • Close the incision with sutures or surgical staples.

    • Administer post-operative analgesics as required.

  • Monitoring:

    • Monitor the animal for recovery from surgery and for any signs of discomfort or inflammation at the implantation site.

    • Collect blood samples at regular intervals to verify the sustained suppression of gonadotropins and steroid hormones.

    • At the end of the study, the pumps can be surgically removed.

Mandatory Visualizations

GNRH_Antagonist_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH_Antagonist This compound GnRH_Receptor GnRH Receptor (GPCR) GnRH_Antagonist->GnRH_Receptor Blocks G_Protein Gq/11 Protein GnRH_Receptor->G_Protein X (Inhibited) PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Gonadotropin_Synthesis LH & FSH Synthesis & Release Ca_Release->Gonadotropin_Synthesis PKC_Activation->Gonadotropin_Synthesis

Caption: GnRH antagonist signaling pathway.

Experimental_Workflow_Long_Term_Administration cluster_preparation Preparation Phase cluster_administration Administration Phase (Weeks to Months) cluster_monitoring Monitoring Phase cluster_endpoint Endpoint Analysis Peptide_Reconstitution Reconstitute & Sterilize This compound Dose_Calculation Calculate Dose (e.g., 1-5 mg/kg/day) Peptide_Reconstitution->Dose_Calculation Daily_Injection Daily Subcutaneous Injection Dose_Calculation->Daily_Injection Osmotic_Pump Continuous Infusion (Osmotic Pump Implantation) Dose_Calculation->Osmotic_Pump Blood_Sampling Periodic Blood Sampling (e.g., Weekly) Daily_Injection->Blood_Sampling Health_Check Monitor Animal Health & Body Weight Daily_Injection->Health_Check Osmotic_Pump->Blood_Sampling Osmotic_Pump->Health_Check Hormone_Assay Measure Serum LH, FSH, & Steroid Hormones Blood_Sampling->Hormone_Assay Data_Analysis Quantitative Analysis of Hormone Levels Hormone_Assay->Data_Analysis Health_Check->Data_Analysis Histology Histological Examination of Tissues (Optional) Data_Analysis->Histology

Caption: Experimental workflow for long-term administration.

References

Troubleshooting & Optimization

[D-Phe2,6, Pro3]-LH-RH solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [D-Phe2,6, Pro3]-LH-RH. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this potent Luteinizing Hormone-Releasing Hormone (LHRH) antagonist. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues related to the solubility and handling of this compound.

Q1: My lyophilized this compound peptide won't dissolve in water. What should I do?

A1: Difficulty in dissolving lyophilized peptides is a common issue. This compound, like many synthetic peptides, can exhibit variable solubility depending on its purity and exact formulation. If you are experiencing issues with dissolving the peptide in water, we recommend the following step-by-step approach. For a visual guide, please refer to the troubleshooting workflow diagram below.

  • Step 1: Initial Reconstitution Attempt in Water. Some suppliers indicate that this compound is soluble in water[1]. Start by attempting to dissolve the peptide in sterile, distilled water or a buffer such as PBS[2]. Use gentle vortexing or swirling to mix the solution[3][4]. Avoid vigorous shaking, as this can cause aggregation or degradation of the peptide[4].

  • Step 2: Introduce a Mild Acidic Solution. If the peptide does not dissolve in water, the next step is to try a dilute acidic solution. A 10%-30% acetic acid solution can be effective for many peptides that are insoluble in neutral pH[4]. Add the acidic solution dropwise while gently mixing until the peptide dissolves.

  • Step 3: Use a Minimal Amount of Organic Solvent. If the peptide remains insoluble in the acidic solution, a small amount of an organic solvent can be used. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic peptides[4][5]. Start by adding a very small volume of DMSO (e.g., 50-100 µL) to the vial to dissolve the peptide[4]. Once dissolved, you can slowly dilute the solution to your desired concentration with your aqueous buffer of choice. Be mindful that high concentrations of DMSO may be toxic to cells in in vitro experiments.

Q2: I've dissolved the peptide, but the solution is cloudy. What does this mean and how can I fix it?

A2: A cloudy solution indicates that the peptide has not fully dissolved or has aggregated. This can happen if the peptide and solvent were at different temperatures when mixed[4]. To resolve this, ensure both the peptide vial and the solvent are at room temperature before reconstitution[4]. If cloudiness persists, gentle warming or allowing the solution to mix for a longer period (15-30 minutes) may help[3]. If undissolved particles are still visible, the solution can be filtered to ensure clarity[3].

Q3: What is the best way to store the reconstituted this compound solution?

A3: For long-term storage, it is recommended to aliquot the reconstituted peptide solution into smaller volumes and store them at -20°C or -80°C. This will prevent degradation due to repeated freeze-thaw cycles. Lyophilized peptides can be stored at -20°C or -80°C for up to 10 years[2]. Once reconstituted, the solution should be used as soon as possible. If stored at 2-8°C, the resuspended protein should be used within a week[6].

Quantitative Data Summary

Solvent/SolutionRecommended UseProcedure
Sterile Water or PBS Initial attempt for reconstitution.Add the desired volume of solvent to the lyophilized peptide. Mix gently by vortexing or swirling.[2][3]
10%-30% Acetic Acid For peptides that are insoluble in neutral pH.If the peptide does not dissolve in water, add a dilute acetic acid solution dropwise until the peptide is fully dissolved.[4]
Dimethyl Sulfoxide (DMSO) For hydrophobic peptides that do not dissolve in aqueous solutions.Add a minimal amount of DMSO (e.g., 50-100 µL) to dissolve the peptide, then slowly dilute with an aqueous buffer to the final concentration.[4][5]

Experimental Protocols

Protocol for Reconstitution of this compound for In Vitro Studies
  • Preparation: Before opening, centrifuge the vial of lyophilized this compound at low speed (e.g., 3000-3500 rpm for 5 minutes) to ensure all the powder is at the bottom of the vial[6]. Allow the peptide and your chosen solvent to come to room temperature[4]. Work in a sterile environment to prevent contamination[3].

  • Solvent Selection: Begin with sterile, deionized water or phosphate-buffered saline (PBS). If the peptide's properties suggest it may be hydrophobic, have a 10% acetic acid solution and high-purity DMSO ready.

  • Reconstitution:

    • Add the calculated volume of your primary solvent (water or PBS) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Gently swirl or vortex the vial to mix. Avoid vigorous shaking[4]. Allow the solution to sit at room temperature for 15-30 minutes to aid dissolution[3].

    • Visually inspect the solution for any undissolved particles.

  • Troubleshooting Insolubility:

    • If the peptide is not fully dissolved, add 10% acetic acid drop by drop until the solution clears.

    • If the peptide remains insoluble, add a minimal volume of DMSO (e.g., 10-50 µL for a 1 mg vial) to dissolve the peptide. Once dissolved, carefully add your aqueous buffer to reach the final desired volume and concentration.

  • Storage: Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes. Store at -20°C or -80°C for long-term use.

Visualizations

Troubleshooting Workflow for this compound Solubility

G start Start: Lyophilized This compound reconstitute_water Attempt to dissolve in sterile water or PBS start->reconstitute_water dissolved_water Fully Dissolved? reconstitute_water->dissolved_water add_acid Add 10-30% acetic acid dropwise dissolved_water->add_acid No end_success Solution ready for use. Store appropriately. dissolved_water->end_success Yes dissolved_acid Fully Dissolved? add_acid->dissolved_acid add_dmso Add minimal volume of DMSO dissolved_acid->add_dmso No dissolved_acid->end_success Yes dissolved_dmso Fully Dissolved? add_dmso->dissolved_dmso dissolved_dmso->end_success Yes end_fail Consult manufacturer or consider alternative peptide batch. dissolved_dmso->end_fail No

Caption: Troubleshooting workflow for dissolving this compound.

Signaling Pathway of LH-RH Antagonists

G cluster_cell Pituitary Gonadotroph Cell LHRH_Antagonist This compound (LHRH Antagonist) GnRHR GnRH Receptor (GPCR) LHRH_Antagonist->GnRHR Blocks Binding G_protein Gq/11 G-protein GnRHR->G_protein Activation Blocked PLC Phospholipase C (PLC) G_protein->PLC Activation Blocked PIP2 PIP2 PLC->PIP2 Hydrolysis Blocked IP3 IP3 DAG DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulation Blocked PKC Protein Kinase C (PKC) DAG->PKC Activation Blocked Gonadotropin_synthesis Gonadotropin (LH & FSH) Synthesis & Secretion Ca_release->Gonadotropin_synthesis Stimulation Blocked MAPK MAPK Pathway PKC->MAPK Activation Blocked MAPK->Gonadotropin_synthesis Stimulation Blocked

Caption: Simplified signaling pathway of LHRH antagonists.

References

Technical Support Center: Optimizing [D-Phe2,6, Pro3]-LH-RH Dosage for Complete Ovulation Blockade

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the potent Luteinizing Hormone-Releasing Hormone (LH-RH) antagonist, [D-Phe2,6, Pro3]-LH-RH, for the complete blockade of ovulation in experimental settings. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure the successful implementation of your research protocols.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments aimed at achieving complete ovulation blockade using this compound.

Issue Potential Cause Recommended Solution
Incomplete or No Ovulation Blockade Incorrect Timing of Administration: The antagonist was administered after the endogenous LH surge had already begun.The LH surge in rats typically occurs in the afternoon of proestrus. Administer this compound at or before noon on the day of proestrus to ensure it precedes the surge.[1] Daily vaginal smears are essential for accurate staging of the estrous cycle.
Inadequate Dosage: The dose of the antagonist was insufficient to completely block the LH surge.A single subcutaneous injection of 750 μg of this compound has been shown to inhibit ovulation in 100% of treated rats.[1] Ensure accurate calculation of the required dose based on the animal's body weight if extrapolating from other studies.
Improper Vehicle or Formulation: The peptide may not have been fully dissolved or was administered in an inappropriate vehicle, affecting its bioavailability.For subcutaneous injection, this compound can be dissolved in corn oil.[2] For other applications, if the peptide is hydrophobic, it can be dissolved in a small amount of DMSO and then diluted.[1] Always ensure the solution is homogenous before administration.
Animal Strain Variability: Different rat strains may exhibit variations in their sensitivity to GnRH antagonists.If using a strain different from the one cited in the literature (e.g., Sprague-Dawley), consider conducting a pilot dose-response study to determine the optimal effective dose for your specific strain.
Local Injection Site Reaction High Concentration or Irritating Vehicle: The formulation of the injection may be causing local irritation.While specific data on local reactions for this antagonist is limited, it is a known potential side effect of subcutaneous peptide injections. Consider diluting the compound in a larger volume of a sterile, biocompatible vehicle to reduce concentration at the injection site. Monitor for signs of inflammation and consider alternative injection sites.
Unexpected Hormonal Profiles Partial Antagonist Effect: The dose may be sufficient to alter but not completely suppress gonadotropin secretion.Incomplete suppression can lead to prolonged or discontinuous gonadotropin surges and abnormal estradiol levels.[1] Confirm complete blockade by measuring serum LH, FSH, and estradiol levels post-administration. Increase the dosage if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage of this compound for complete ovulation blockade in rats?

A single subcutaneous injection of 750 μg of this compound administered at 12:00 h on the day of proestrus has been demonstrated to completely inhibit ovulation in rats.[1]

Q2: How can I accurately determine the proestrus stage of the rat estrous cycle?

The proestrus stage is characterized by a predominance of nucleated epithelial cells in the vaginal smear. It is recommended to perform daily vaginal cytology for several days to accurately track the cycle of each animal before the experiment.

Q3: What is a suitable vehicle for subcutaneous injection of this compound?

Corn oil has been successfully used as a vehicle for the subcutaneous administration of a similar LH-RH antagonist in primates and is a suitable option.[2] For peptides that are difficult to dissolve, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with a sterile aqueous buffer.[1]

Q4: How can I confirm that ovulation has been successfully blocked?

Ovulation blockade can be confirmed by examining the oviducts for the presence of ova on the morning of estrus. This is typically done by flushing the oviducts with saline and examining the flushate under a microscope. Additionally, histological examination of the ovaries can be performed to check for the absence of fresh corpora lutea.

Q5: What are the expected effects on hormone levels after administration of an effective dose?

An effective dose of this compound should lead to an immediate cessation of the preovulatory LH and FSH surges.[1] Consequently, the expected rise in progesterone levels following ovulation will be absent. Serum estradiol concentrations may also be suppressed.[1]

Q6: What is the mechanism of action of this compound?

This compound is a potent antagonist of the luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH). It acts by competitively binding to GnRH receptors in the anterior pituitary gland, thereby preventing endogenous GnRH from stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of the preovulatory gonadotropin surge prevents follicular rupture and ovulation.

Data Presentation

Table 1: Efficacy of this compound on Ovulation Blockade in Rats

Dosage (μ g/rat )Route of AdministrationTiming of AdministrationOvulation Blockade (%)Reference
750Subcutaneous12:00 h on the day of proestrus100[1]

Table 2: Effects of a Related LH-RH Antagonist ([D-Phe2-Phe3-D-Phe6]-LH-RH) on Preovulatory Hormone Surges in Rats

TreatmentPeak LH Surge Inhibition (%)Peak FSH Surge Inhibition (%)Ovulation Suppression (%)Reference
1.5 mg/rat (single injection)95.384.286.4[3]
1 mg/rat (three injections)--100[3]

Note: Data for a closely related antagonist is provided to illustrate the expected hormonal effects. Specific hormonal data for this compound at various dosages is limited in the reviewed literature.

Experimental Protocols

Protocol 1: Determination of Estrous Cycle Stage in Rats via Vaginal Cytology

Materials:

  • Sterile cotton swabs or a pipette with a smooth, fire-polished tip

  • Microscope slides

  • 0.9% sterile saline solution

  • Light microscope

  • Staining solution (e.g., Giemsa or Toluidine blue)

Procedure:

  • Gently restrain the rat, holding it firmly by the base of the tail.

  • Moisten a cotton swab with sterile saline or fill a pipette with a small amount of saline.

  • Carefully insert the tip of the swab or pipette a few millimeters into the vaginal opening.

  • Rotate the swab gently or flush the saline in and out a few times to collect cells.

  • Smear the collected cells onto a clean microscope slide.

  • Allow the smear to air dry.

  • Stain the slide according to the chosen staining protocol.

  • Examine the slide under a light microscope to identify the predominant cell types and determine the stage of the estrous cycle.

    • Proestrus: Predominantly nucleated epithelial cells.

    • Estrus: Predominantly anucleated, cornified epithelial cells.

    • Metestrus: A mix of cornified cells and leukocytes.

    • Diestrus: Predominantly leukocytes.

Protocol 2: Administration of this compound for Ovulation Blockade

Materials:

  • This compound peptide

  • Sterile vehicle (e.g., corn oil or a suitable aqueous buffer)

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Vortex mixer and/or sonicator (if needed for dissolution)

  • Adult female rats with regular estrous cycles

Procedure:

  • Animal Selection and Staging: Select healthy, adult female rats with at least two consecutive regular 4-5 day estrous cycles, as confirmed by daily vaginal smears.

  • Preparation of Injection Solution:

    • On the day of the experiment, prepare the this compound solution.

    • If using corn oil, weigh the appropriate amount of peptide and add the required volume of sterile corn oil to achieve the desired concentration (e.g., 750 μg in 0.1-0.2 mL). Vortex or sonicate until the peptide is fully dissolved.

    • If using an aqueous vehicle, follow the solubility guidelines for the specific peptide batch. A small amount of DMSO may be used for initial dissolution before diluting with sterile saline or PBS.

  • Administration:

    • On the morning of proestrus (identified by vaginal cytology), weigh the rat to confirm the correct dose calculation.

    • Administer a single subcutaneous injection of the prepared this compound solution (e.g., 750 μg) at approximately 12:00 h.

    • The injection is typically given in the dorsal neck or flank region.

Protocol 3: Confirmation of Ovulation Blockade

Procedure:

  • On the morning of the expected day of estrus (the day after proestrus), euthanize the rat via an approved method.

  • Excise the oviducts and place them in a petri dish containing a small amount of saline.

  • Under a dissecting microscope, carefully flush the oviducts with saline using a fine-gauge needle and syringe to collect any potential ova.

  • Examine the flushate under a microscope to count the number of ova. The absence of ova indicates successful ovulation blockade.

  • For histological confirmation, fix the ovaries in an appropriate fixative (e.g., 10% neutral buffered formalin), process for paraffin embedding, section, and stain with hematoxylin and eosin (H&E). Examine the sections for the presence or absence of newly formed corpora lutea.

Visualizations

LH_RH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D-Phe2_6_Pro3_LH-RH This compound GnRHR GnRH Receptor D-Phe2_6_Pro3_LH-RH->GnRHR Blocks GnRH GnRH GnRH->GnRHR G_protein Gq/11 Protein GnRHR->G_protein PLC Phospholipase C G_protein->PLC Blocked Blocked IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC MAPK MAPK Cascade PKC->MAPK Gonadotropin_synthesis Gonadotropin Synthesis & Release (LH, FSH) MAPK->Gonadotropin_synthesis Blocked->PLC

Caption: LH-RH antagonist signaling pathway.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Animal_Selection Select Adult Female Rats (Regular Estrous Cycles) Cycle_Monitoring Monitor Estrous Cycles (Daily Vaginal Smears) Animal_Selection->Cycle_Monitoring Identify_Proestrus Identify Day of Proestrus Cycle_Monitoring->Identify_Proestrus Prepare_Antagonist Prepare this compound Solution Identify_Proestrus->Prepare_Antagonist Administer_Dose Administer Antagonist (Subcutaneous Injection at 12:00 h) Prepare_Antagonist->Administer_Dose Euthanize Euthanize on Morning of Estrus Administer_Dose->Euthanize Check_Ova Oviduct Flushing & Oocyte Counting Euthanize->Check_Ova Histology Ovarian Histology (Check for Corpora Lutea) Euthanize->Histology Hormone_Analysis Hormone Analysis (Optional) (LH, FSH, Estradiol, Progesterone) Euthanize->Hormone_Analysis

Caption: Experimental workflow for ovulation blockade.

References

Technical Support Center: [D-Phe2,6, Pro3]-LH-RH Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [D-Phe2,6, Pro3]-LH-RH in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Disclaimer: Publicly available literature with specific quantitative side effect data and detailed experimental protocols for this compound is limited. The following information is largely based on studies of the broader class of LHRH antagonists and may require adaptation for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent antagonist of the luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH).[1] It competitively binds to LHRH receptors in the pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins leads to a decrease in the production of sex steroids, such as testosterone and estrogen.

Q2: What are the expected pharmacological effects of this compound in animal models?

The primary pharmacological effect is the suppression of the reproductive axis. In animal studies, administration of LHRH antagonists has been shown to:

  • Inhibit ovulation.[1]

  • Suppress spontaneous preovulatory gonadotropin surges.[1]

  • Decrease serum levels of LH, FSH, and sex steroids.

Q3: What are the potential side effects associated with the administration of LHRH antagonists like this compound in animal studies?

A key side effect associated with LHRH antagonists is the potential to induce histamine release from mast cells, which can lead to anaphylactoid reactions.[2] These reactions can manifest as:

  • Edema (swelling)

  • Hypotension (low blood pressure)

  • Skin reactions at the injection site

Troubleshooting Guide

Problem 1: Anaphylactoid reaction observed after administration (e.g., swelling, respiratory distress).

  • Possible Cause: Histamine release from mast cells is a known class effect of LHRH antagonists.[2] Certain animal strains, such as Brown Norway (BN) rats, may be more sensitive to these effects.[3]

  • Troubleshooting Steps:

    • Immediate Care: Provide appropriate veterinary care for the affected animal.

    • Dose Reduction: Consider reducing the dose in subsequent experiments.

    • Pre-treatment: Investigate the possibility of pre-treating animals with antihistamines. However, be aware that some antihistamines can have a dual action, inhibiting histamine release at low concentrations and inducing it at higher concentrations.[4]

    • Animal Model Selection: If feasible, consider using a less sensitive strain of animal for your studies.

    • Route of Administration: Slower infusion rates for intravenous administration may mitigate the risk.

Problem 2: Localized skin reaction at the subcutaneous injection site (e.g., erythema, edema).

  • Possible Cause: This may be a localized histamine release or a non-specific inflammatory reaction to the vehicle or the peptide itself.

  • Troubleshooting Steps:

    • Vehicle Control: Ensure you have a control group receiving only the vehicle to differentiate between a vehicle effect and a compound effect.

    • Formulation Check: Assess the pH and osmolarity of your formulation. Solutions with non-physiological pH or high osmolarity can cause local irritation.

    • Rotation of Injection Sites: If repeated injections are necessary, rotate the injection sites to minimize local irritation.

    • Local Tolerance Study: If this is a persistent issue, a formal local tolerance study may be warranted.

Quantitative Data on Side Effects of LHRH Antagonists

Note: The following table summarizes data for the class of LHRH antagonists, as specific quantitative data for this compound was not found in the public domain.

Side EffectAnimal ModelObservations
Anaphylactoid Reactions RatsCertain synthetic LHRH antagonists have been shown to induce allergy-like symptoms attributed to their histamine-releasing action.[2] Potent antagonists exhibit strong in vitro histamine-releasing activity from rat peritoneal mast cells.[2]
Local Irritation RabbitsSingle intramuscular administration of some pharmaceutical agents can cause mild to moderate focal necrosis with an inflammatory reaction. These effects may not be completely reversible within 7 days.

Experimental Protocols

Protocol 1: In Vitro Histamine Release Assay from Rat Peritoneal Mast Cells

This is a general protocol and may require optimization for this compound.

  • Mast Cell Isolation:

    • Euthanize a male Sprague-Dawley rat and inject 50 ml of buffer (e.g., Hanks' balanced salt solution with 0.1% BSA) into the peritoneal cavity.

    • Gently massage the abdomen for 3-5 minutes.

    • Aspirate the peritoneal fluid and centrifuge at low speed (e.g., 150 x g) for 10 minutes.

    • Wash the cell pellet twice with buffer and resuspend in buffer to the desired cell concentration.

  • Histamine Release Assay:

    • Pre-incubate the mast cell suspension at 37°C for 10 minutes.

    • Add various concentrations of this compound or a positive control (e.g., Compound 48/80) to the cell suspension.

    • Incubate for 15 minutes at 37°C.

    • Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 10 minutes.

    • Collect the supernatant for histamine measurement.

    • Lyse the remaining cell pellet with distilled water to determine the total histamine content.

  • Histamine Quantification:

    • Histamine levels in the supernatant and cell lysate can be measured using a fluorometric assay or an ELISA kit.

  • Data Analysis:

    • Calculate the percentage of histamine release as: (Histamine in supernatant) / (Total histamine) x 100.

Protocol 2: Local Tolerance Testing via Subcutaneous Injection in Rabbits

This is a general protocol based on regulatory guidelines and may need adaptation.

  • Animal Model:

    • Use healthy, young adult New Zealand White rabbits.

  • Groups:

    • Test Group: Administer this compound at the intended concentration and volume.

    • Vehicle Control Group: Administer the vehicle alone.

    • Positive Control Group (optional): Administer a known mild irritant.

  • Procedure:

    • Clip the fur from the dorsal area of the rabbits 24 hours before the study.

    • Administer a single subcutaneous injection of the test article or control.

    • Observe the injection sites at 24, 48, and 72 hours post-injection.

  • Scoring:

    • Score the injection sites for erythema (redness) and edema (swelling) using a standardized scoring system (e.g., Draize scale).

  • Histopathology:

    • At the end of the observation period, euthanize the animals and collect the skin and underlying tissues at the injection sites for histopathological examination. This will allow for the assessment of necrosis, inflammation, and other cellular changes.

Visualizations

G Putative Signaling Pathway for Histamine Release by LHRH Antagonists LHRH_Antagonist This compound Mast_Cell_Receptor Mast Cell Receptor (Non-LHRH Receptor) LHRH_Antagonist->Mast_Cell_Receptor Binds to G_Protein G-Protein Activation Mast_Cell_Receptor->G_Protein Signaling_Cascade Intracellular Signaling Cascade (e.g., PLC, IP3) G_Protein->Signaling_Cascade Calcium_Influx Ca2+ Influx Signaling_Cascade->Calcium_Influx Degranulation Mast Cell Degranulation Calcium_Influx->Degranulation Histamine_Release Histamine Release Degranulation->Histamine_Release

Caption: Putative pathway of LHRH antagonist-induced histamine release from mast cells.

G Experimental Workflow for Assessing Anaphylactoid Reactions cluster_in_vivo In Vivo Assessment cluster_in_vitro In Vitro Confirmation Animal_Model Select Animal Model (e.g., Brown Norway Rat) Administration Administer this compound (e.g., Intravenous) Animal_Model->Administration Observation Observe for Clinical Signs (e.g., Edema, Respiratory Distress) Administration->Observation Blood_Sampling Collect Blood Samples Administration->Blood_Sampling Histamine_Assay Measure Plasma Histamine Levels Blood_Sampling->Histamine_Assay Data_Analysis Data Analysis and Conclusion Histamine_Assay->Data_Analysis Mast_Cell_Isolation Isolate Peritoneal Mast Cells Incubation Incubate Mast Cells with This compound Mast_Cell_Isolation->Incubation Histamine_Measurement Measure Histamine Release Incubation->Histamine_Measurement Histamine_Measurement->Data_Analysis

Caption: General workflow for evaluating the potential of a substance to cause anaphylactoid reactions.

References

Preventing degradation of [D-Phe2,6, Pro3]-LH-RH in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [D-Phe2,6, Pro3]-LH-RH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this potent LHRH antagonist in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions related to the stability of this compound in solution.

Q1: My this compound solution is showing reduced activity over a short period. What are the likely causes?

A1: Reduced activity is often a sign of peptide degradation. The primary causes of degradation in peptide solutions include:

  • Improper Storage: Peptides in solution are significantly less stable than in their lyophilized form. Storing solutions at inappropriate temperatures (e.g., room temperature or 4°C for extended periods) can accelerate degradation.[1] For optimal stability, solutions should be stored at -20°C or -80°C.[1]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to degradation. It is highly recommended to aliquot the peptide solution into single-use volumes to avoid this.[2]

  • pH Instability: Extreme pH values can cause hydrolysis of peptide bonds or deamidation of certain amino acid residues.[3] While specific data for this compound is limited, most peptides are most stable in a slightly acidic to neutral pH range (typically pH 5-7).

  • Oxidation: Peptides containing residues like Tryptophan (Trp), which is present in this compound, are susceptible to oxidation, especially when exposed to atmospheric oxygen.[3]

  • Enzymatic Degradation: If the solution is not sterile or is used in a biological matrix (e.g., cell culture media, plasma), proteases can enzymatically cleave the peptide.

Q2: I am observing multiple peaks in my HPLC analysis of a freshly prepared this compound solution. What could be the reason?

A2: The presence of multiple peaks in a fresh solution can indicate a few issues:

  • Impure Starting Material: The initial lyophilized peptide may contain impurities from the synthesis process. Always refer to the certificate of analysis provided by the manufacturer for the initial purity.

  • Aggregation: LHRH antagonists have been known to form aggregates in aqueous solutions.[4] This can appear as multiple or broadened peaks in an HPLC chromatogram. Consider using a formulation with excipients that reduce aggregation.

  • Rapid Degradation During Preparation: The conditions used to dissolve the peptide might be suboptimal, causing immediate degradation. For example, using a highly basic or acidic solvent, or sonication for an extended period, could contribute to this.

Q3: What is the recommended procedure for dissolving and storing this compound?

A3: For optimal stability, follow these guidelines:

  • Dissolution:

    • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.

    • Initially, attempt to dissolve the peptide in sterile, distilled water.

    • If solubility is an issue, a small amount of 10%-30% acetic acid can be used.[5]

    • For highly hydrophobic peptides, dissolving in a minimal amount of an organic solvent like DMSO followed by dilution with an aqueous buffer may be necessary.[5]

  • Storage:

    • Store lyophilized peptide at -20°C or -80°C.

    • Once in solution, aliquot into single-use vials to minimize freeze-thaw cycles.[2]

    • Store peptide solutions at -20°C or -80°C.[1]

    • For short-term storage (a few days), 4°C may be acceptable, but long-term storage at this temperature is not recommended.

Q4: How can I prevent enzymatic degradation of this compound in my cell culture experiments?

A4: To prevent enzymatic degradation in biological matrices:

  • Use Protease Inhibitors: A cocktail of broad-spectrum protease inhibitors can be added to the cell culture medium.

  • Work at Low Temperatures: Perform experimental steps on ice whenever possible to reduce enzyme activity.

  • Minimize Incubation Time: Reduce the time the peptide is exposed to potential enzymatic activity.

  • Serum-Free Media: If your experimental design allows, using serum-free media can reduce the concentration of proteases.

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively published, the following table summarizes general stability data for LHRH and its analogs under various conditions, which can serve as a guideline.

ConditionLHRH/AnalogObservationReference
Temperature
37°C (aqueous solution)LHRHStable for up to 10 weeks[6]
4°C (aqueous solution)LHRHStable for 2 years[6]
Repeated Freeze-ThawLHRHNo significant degradation after 5 cycles[6]
pH
pH 9.0 (60°C)LHRHDegradation products observed after 11 days[6]
Enzymatic Degradation
Rat Testis SupernatantLHRH-AKm = 1.19 µM[7]

Experimental Protocols

Protocol 1: General Stability Testing of this compound in Solution using HPLC

This protocol outlines a general procedure for assessing the stability of this compound under different conditions.

1. Materials:

  • Lyophilized this compound

  • Sterile, HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Buffers of desired pH (e.g., phosphate, acetate)

  • Temperature-controlled incubator

  • HPLC system with a C18 column

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (start with sterile water).

  • Sample Preparation: Dilute the stock solution with the desired buffers (e.g., pH 4, 7, 9) to the final experimental concentration.

  • Incubation: Aliquot the samples and incubate them under various conditions (e.g., different temperatures: 4°C, 25°C, 37°C).

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each condition.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A suitable gradient to separate the parent peptide from its degradation products (e.g., 5-95% B over 30 minutes).

    • Detection: UV at 220 nm and 280 nm.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of the remaining peptide relative to the initial time point (T=0).

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the peptide to identify potential degradation products and establish a stability-indicating HPLC method.

1. Stress Conditions:

  • Acid Hydrolysis: Incubate the peptide solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the peptide solution in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: Treat the peptide solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the lyophilized peptide to 105°C for 48 hours.

  • Photolytic Degradation: Expose the peptide solution to UV light (254 nm).

2. Analysis:

  • Analyze the stressed samples using the HPLC method described in Protocol 1. The method is considered stability-indicating if it can resolve the main peptide peak from all degradation product peaks.[8]

Visualizations

Degradation Pathway of LHRH Analogs

G Potential Degradation Pathways for LHRH Analogs LHRH_Analog This compound (Intact Peptide) Hydrolysis Hydrolysis (Acidic/Basic pH) LHRH_Analog->Hydrolysis Oxidation Oxidation (e.g., of Trp residue) LHRH_Analog->Oxidation Enzymatic Enzymatic Cleavage (Proteases) LHRH_Analog->Enzymatic Degraded_Products Degradation Products (Inactive Fragments) Hydrolysis->Degraded_Products Oxidation->Degraded_Products Enzymatic->Degraded_Products

Caption: Potential degradation pathways for LHRH analogs in solution.

Experimental Workflow for Stability Testing

G Workflow for Peptide Stability Assessment start Start: Lyophilized Peptide dissolve Dissolve in Appropriate Solvent start->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot incubate Incubate under Stress Conditions (pH, Temp, Light) aliquot->incubate sample Sample at Time Points incubate->sample hplc Analyze by HPLC sample->hplc data Quantify Peak Area hplc->data end End: Determine Degradation Rate data->end

Caption: A typical experimental workflow for assessing peptide stability.

Troubleshooting Logic for Reduced Peptide Activity

G Troubleshooting Reduced Peptide Activity rect_node rect_node start Reduced Activity Observed? check_storage Solution Stored >24h at 4°C or Room Temp? start->check_storage check_ft Multiple Freeze-Thaw Cycles? check_storage->check_ft No improper_storage Action: Store at -20°C/-80°C. Prepare fresh solution. check_storage->improper_storage Yes check_ph Extreme pH Used in Preparation? check_ft->check_ph No ft_issue Action: Aliquot into single-use vials for future experiments. check_ft->ft_issue Yes check_bio Used in Biological Matrix? check_ph->check_bio No ph_issue Action: Use a buffer with pH 5-7 for dissolution. check_ph->ph_issue Yes bio_issue Action: Add protease inhibitors to the experimental system. check_bio->bio_issue Yes other Consider other factors: Oxidation, Aggregation check_bio->other No

Caption: A decision tree for troubleshooting reduced peptide activity.

References

Troubleshooting inconsistent results with [D-Phe2,6, Pro3]-LH-RH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [D-Phe2,6, Pro3]-LH-RH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this potent Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic peptide that acts as a potent competitive antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2][3] By binding to the GnRH receptor in the anterior pituitary gland, it blocks the action of endogenous GnRH. This prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing the hypothalamic-pituitary-gonadal axis.

Q2: What are the common in vitro and in vivo applications of this compound?

In vitro, it is used to study the GnRH receptor signaling pathway and to investigate the effects of GnRH receptor blockade on pituitary cells. A common application is to block the GnRH-induced increase in GnRH receptor sites on pituitary cells.[1] In vivo, it is used to inhibit ovulation in animal models and to study the effects of gonadotropin suppression on various physiological processes. For example, it has been used to inhibit preovulatory gonadotropin surges in rhesus monkeys and to prevent ovulation in rats.[1]

Q3: How should I dissolve and store this compound?

For optimal stability, this compound should be stored at -20°C.[3] When preparing solutions, it is recommended to first attempt to dissolve the peptide in sterile water. If solubility is an issue, small amounts of DMSO or a 10%-30% acetic acid solution can be used, followed by dilution to the desired concentration. For basic peptides, a small amount of ammonium hydroxide (<50 μL) can be added to aid dissolution.

Q4: What are the potential off-target effects of this compound?

While generally selective for the GnRH receptor, high concentrations of this compound (e.g., 2.7 μM) have been observed to cause a significant increase in thyrotropin (TSH) secretion in pituitary explants.[1] Researchers should be mindful of this potential off-target effect in their experimental design and data interpretation.

Troubleshooting Inconsistent Results

Inconsistent results in experiments using this compound can arise from various factors related to the peptide itself, the experimental setup, or the biological system being studied. This guide provides a structured approach to troubleshooting common issues.

Problem 1: No or Low Antagonistic Activity Observed
Potential Cause Recommended Solution
Peptide Degradation Ensure the peptide has been stored correctly at -20°C and protected from moisture. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Incorrect Concentration Verify the calculations for the stock solution and final dilutions. If possible, confirm the peptide concentration using a quantitative method.
Low Receptor Expression Confirm the expression of the GnRH receptor in your cell line or tissue preparation using a validated method such as qPCR or western blotting.
Cell Health and Viability Ensure cells are healthy and within an optimal passage number. Poor cell health can lead to a reduced response to stimuli.
Assay Conditions Optimize incubation times and temperatures. Ensure that the assay buffer composition is appropriate for maintaining receptor and peptide integrity.
Problem 2: High Variability Between Replicates
Potential Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. For multi-well plates, ensure consistent mixing and addition of reagents to all wells.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during seeding. Gently mix the cell suspension between pipetting to prevent cell settling.
Edge Effects in Plates "Edge effects" can occur in multi-well plates due to temperature and humidity gradients. To minimize this, avoid using the outer wells of the plate or incubate the plate in a humidified chamber.
Incomplete Reagent Mixing Ensure all solutions, including the antagonist, agonist, and detection reagents, are thoroughly mixed before being added to the wells.
Problem 3: Unexpected Agonist-like Effects
Potential Cause Recommended Solution
Contamination of Peptide Stock Prepare a fresh stock solution of the antagonist from a new vial. Test the new stock for any intrinsic agonist activity in the absence of a GnRH agonist.
Off-Target Effects As noted in the FAQs, high concentrations may have off-target effects. Perform a dose-response curve to determine the optimal concentration range for antagonism without inducing other cellular responses.
Biased Signaling The GnRH receptor can couple to multiple signaling pathways. It is possible that in your specific cellular context, the antagonist may exhibit biased agonism for a pathway you are not primarily investigating. Consider using multiple functional readouts to assess the compound's activity.

Quantitative Data Summary

Application Organism/System Concentration/Dosage Observed Effect Reference
In VitroRat Pituitary Cells0.1 pM - 1 mMBlocks the GnRH-induced increase in GnRH binding sites[1]
In VitroCrested Newt Pituitaries2.7 μMIncreases thyrotropin (TSH) secretion[1]
In VivoRhesus Monkey300 mg/monkey (SC, 50 mg/injection every 8h)Inhibits spontaneous preovulatory gonadotropin surges and prevents ovulation[1]
In VivoRat750 μg (single injection)Inhibits ovulation in 100% of treated rats[1]

Experimental Protocols

Detailed Protocol 1: In Vitro Inhibition of GnRH-Induced Inositol Monophosphate (IP1) Accumulation

This protocol is designed to assess the antagonistic activity of this compound by measuring its ability to inhibit GnRH-induced IP1 accumulation, a downstream product of Gq-coupled GPCR activation.

Materials:

  • HEK293 cells stably expressing the human GnRH receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • GnRH agonist (e.g., Buserelin)

  • IP-One HTRF Assay Kit

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 50 mM LiCl)

  • White 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Culture: Culture HEK293-GnRHR cells to ~80% confluency.

  • Cell Seeding: Harvest cells and resuspend in serum-free medium. Seed 10,000 cells/well in a 384-well plate and incubate overnight.

  • Antagonist Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Agonist Preparation: Prepare a solution of GnRH agonist at a concentration that elicits a submaximal response (e.g., EC80), as determined from a prior agonist dose-response experiment.

  • Assay: a. Carefully remove the culture medium from the wells. b. Add 10 µL of the this compound dilutions to the respective wells. c. Add 10 µL of the GnRH agonist solution to all wells except the basal control wells (add 10 µL of assay buffer instead). d. Incubate the plate at 37°C for 60 minutes.

  • Detection: a. Add 5 µL of IP1-d2 reagent to each well. b. Add 5 µL of Anti-IP1 Cryptate reagent to each well. c. Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the 665/620 nm ratio and plot the response against the log of the antagonist concentration to determine the IC50 value.

Detailed Protocol 2: In Vivo Inhibition of Ovulation in Rats

This protocol describes an in vivo experiment to confirm the antagonistic activity of this compound by assessing its ability to block ovulation in female rats.

Materials:

  • Adult female Sprague-Dawley rats with regular 4-day estrous cycles

  • This compound

  • Vehicle (e.g., sterile saline or a suitable solubilizing agent)

  • Vaginal lavage supplies (pipette, microscope slides, saline)

  • Surgical tools for ovariectomy

  • Microscope

Procedure:

  • Estrous Cycle Monitoring: Monitor the estrous cycle of the rats by daily vaginal lavage. Select rats that have shown at least two consecutive 4-day cycles.

  • Antagonist Administration: On the day of proestrus (identified by the presence of predominantly nucleated epithelial cells in the vaginal smear), administer a single subcutaneous injection of this compound (e.g., 750 µg in a suitable vehicle) at approximately 12:00 PM. Control animals should receive an injection of the vehicle alone.[1]

  • Ovulation Assessment: On the following day (estrus), euthanize the rats and perform a laparotomy to expose the ovaries and oviducts.

  • Oocyte Counting: Carefully dissect the oviducts and place them in a petri dish containing saline. Under a dissecting microscope, tear open the ampulla of the oviduct to release the cumulus mass containing the oocytes.

  • Data Analysis: Count the number of oocytes in the cumulus mass. A successful inhibition of ovulation is indicated by the absence or a significantly reduced number of oocytes in the treated group compared to the control group.

Visualizations

Signaling Pathway of the GnRH Receptor

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon GnRH binding, the receptor activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the activation of Mitogen-Activated Protein Kinases (MAPKs) and the transcription of genes involved in the synthesis and release of LH and FSH.[4][5]

GnRH_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Gq11 Gq/11 GnRHR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC co-activates MAPK MAPK Cascade PKC->MAPK activates Transcription Gene Transcription (LH, FSH) MAPK->Transcription leads to

Caption: Simplified GnRH Receptor Signaling Pathway.

Experimental Workflow: In Vitro Antagonist Assay

The following diagram illustrates the key steps in performing an in vitro assay to determine the inhibitory effect of this compound.

Antagonist_Assay_Workflow start Start cell_culture 1. Culture GnRHR- expressing cells start->cell_culture cell_seeding 2. Seed cells into 384-well plate cell_culture->cell_seeding add_antagonist 3. Add serial dilutions of This compound cell_seeding->add_antagonist add_agonist 4. Add GnRH agonist (e.g., Buserelin) add_antagonist->add_agonist incubation 5. Incubate at 37°C add_agonist->incubation detection 6. Add detection reagents (e.g., IP-One HTRF) incubation->detection read_plate 7. Read plate on HTRF reader detection->read_plate data_analysis 8. Analyze data and determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro GnRH antagonist assay.

Troubleshooting Logic for Low Antagonistic Activity

This decision tree provides a logical approach to troubleshooting experiments where this compound shows lower than expected or no antagonistic activity.

Troubleshooting_Logic start Low/No Antagonistic Activity check_peptide Is the peptide solution fresh and properly stored? start->check_peptide prepare_fresh Prepare fresh peptide solution check_peptide->prepare_fresh No check_concentration Are the peptide and agonist concentrations correct? check_peptide->check_concentration Yes prepare_fresh->check_peptide verify_calculations Verify all calculations and dilutions check_concentration->verify_calculations No check_receptor Is the GnRH receptor expressed and functional? check_concentration->check_receptor Yes verify_calculations->check_concentration validate_receptor Validate receptor expression (e.g., Western Blot, qPCR) check_receptor->validate_receptor No check_assay Are the assay conditions optimal? check_receptor->check_assay Yes validate_receptor->check_receptor optimize_assay Optimize incubation time, temperature, and buffer check_assay->optimize_assay No success Problem Resolved check_assay->success Yes optimize_assay->check_assay

References

Technical Support Center: Minimizing Histamine Release with LHRH Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating histamine release associated with Luteinizing Hormone-Releasing Hormone (LHRH) antagonists.

Frequently Asked Questions (FAQs)

Q1: Why do some LHRH antagonists cause histamine release?

A1: Certain synthetic LHRH antagonists can directly interact with mast cells, causing them to degranulate and release histamine and other inflammatory mediators. This action is not mediated by the LHRH receptor on the pituitary but through a distinct mechanism on mast cells. This can lead to localized reactions at the injection site or, more rarely, systemic allergic-like reactions.

Q2: What is the proposed mechanism of LHRH antagonist-induced histamine release?

A2: Studies suggest that LHRH antagonists directly bind to specific receptors on the surface of mast cells, independent of the GnRH receptor. This binding triggers a signaling cascade within the mast cell, leading to the fusion of histamine-containing granules with the cell membrane and the subsequent release of their contents. The ability of different LHRH antagonists to induce histamine release is related to their chemical structure and their affinity for these mast cell binding sites.[1]

Q3: Are there differences in the histamine-releasing potential among various LHRH antagonists?

A3: Yes, significant differences exist. Preclinical and clinical studies have consistently shown that degarelix has the lowest propensity for causing histamine release. Ganirelix has a low to moderate potential, while abarelix and cetrorelix have a higher capacity to induce histamine release.[2][3][4][5]

Q4: What is the structure-activity relationship regarding LHRH antagonists and histamine release?

A4: The histamine-releasing activity of LHRH antagonists is closely linked to their chemical structure. The presence of certain basic amino acid residues, particularly arginine, in specific positions of the peptide sequence has been associated with increased mast cell degranulation.[6][7] Modifications to the peptide backbone, such as the substitution or translocation of these cationic amino acids, have been a key strategy in developing newer antagonists with a reduced potential for histamine release.[8][9]

Q5: What are the common clinical manifestations of LHRH antagonist-induced histamine release?

A5: Local injection site reactions are the most common manifestations, including redness, swelling, itching, and the formation of a wheal. In some cases, particularly with older-generation antagonists like abarelix, systemic reactions such as urticaria (hives), pruritus (itching), and, rarely, more severe anaphylactoid reactions involving hypotension and syncope have been reported.[2][10][11]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High background histamine release in in vitro mast cell degranulation assay. - Mechanical stress during cell handling. - Contamination of reagents or cell culture. - Spontaneous degranulation of mast cells.- Handle cells gently, avoiding vigorous pipetting. - Use sterile, endotoxin-free reagents and media. - Ensure optimal cell culture conditions and viability. - Include a buffer-only control to quantify spontaneous release.
Inconsistent or non-reproducible results in histamine release assays. - Variability in cell density or viability. - Inconsistent incubation times or temperatures. - Degradation of LHRH antagonist stock solutions.- Standardize cell seeding density and assess viability before each experiment. - Precisely control all incubation steps. - Prepare fresh antagonist solutions or store aliquots at -80°C to minimize freeze-thaw cycles.
Unexpectedly high histamine release with a supposedly low-releasing antagonist (e.g., degarelix). - Incorrect antagonist concentration. - Contamination of the antagonist sample. - Sensitivity of the specific mast cell donor or cell line.- Verify the concentration of the antagonist stock solution. - Test a new batch or lot of the antagonist. - If using primary cells, be aware of potential donor-to-donor variability.
No histamine release observed even with a known potent inducer (e.g., cetrorelix or compound 48/80). - Inactive mast cells or low histamine content. - Issues with the histamine detection method. - Insufficient concentration of the inducing agent.- Verify the viability and responsiveness of the mast cells with a well-characterized positive control. - Check the expiration dates and proper functioning of the histamine assay kit/reagents. - Confirm the concentration of the inducing agent.
Injection site reactions in animal models are more severe than expected. - High concentration or volume of the injected antagonist. - Formulation issues (e.g., pH, osmolarity). - High sensitivity of the animal strain.- Optimize the dose and injection volume. - Ensure the formulation is biocompatible and non-irritating. - Consider using a different, less sensitive animal strain if appropriate.

Data Presentation

Table 1: Comparative Histamine Release Induced by Different LHRH Antagonists in an ex vivo Human Skin Model

LHRH AntagonistConcentrationMean Increase in Histamine Release (%)Statistical Significance (p-value)
Degarelix 3 - 300 µg/mLNo significant effect> 0.05
Ganirelix 100 µg/mL81 ± 27> 0.05
Abarelix 30 µg/mL143 ± 29< 0.05
300 µg/mL362 ± 58< 0.05
Cetrorelix 30 µg/mL228 ± 111< 0.05
300 µg/mL279 ± 46< 0.05

Data summarized from a study using an ex vivo human skin model.[2][3]

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay provides a colorimetric measurement of β-hexosaminidase, an enzyme co-released with histamine, as a reliable marker of mast cell degranulation.

Materials:

  • Rat Basophilic Leukemia (RBL-2H3) cells

  • Minimum Essential Medium (MEM) with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Tyrode's buffer (pH 7.4)

  • LHRH antagonist stock solutions

  • Compound 48/80 (positive control)

  • Triton X-100 (for total release)

  • Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate buffer

  • Stop solution: Na₂CO₃/NaHCO₃ buffer (pH 10.0)

  • 96-well microplate reader

Procedure:

  • Cell Culture: Culture RBL-2H3 cells in MEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed 2.5 x 10⁵ cells/well in a 24-well plate and allow them to adhere overnight.

  • Washing: Gently wash the cells twice with pre-warmed Tyrode's buffer.

  • Pre-incubation: Add 180 µL of Tyrode's buffer to each well. Add 20 µL of the LHRH antagonist at various concentrations (or buffer for control) and incubate for 30 minutes at 37°C.

  • Stimulation: Initiate degranulation by adding 20 µL of a stimulant (e.g., compound 48/80). For total release, add 20 µL of 1% Triton X-100. For unstimulated control, add 20 µL of buffer.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Sample Collection: Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Enzymatic Reaction: Add 50 µL of the substrate solution to each well and incubate for 1 hour at 37°C.

  • Stop Reaction: Add 200 µL of the stop solution to each well.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: Express histamine release as a percentage of the total release (Triton X-100 treated cells) after subtracting the spontaneous release (buffer-only treated cells).

Protocol 2: Ex vivo Human Skin Model for Histamine Release

This model provides a clinically relevant system to assess the histamine-releasing potential of compounds in intact human tissue.

Materials:

  • Fresh human skin samples from cosmetic surgery

  • Oxygenated saline solution

  • LHRH antagonist stock solutions

  • Compound 48/80 (positive control)

  • Perchloric acid

  • Histamine quantification kit (e.g., ELISA)

Procedure:

  • Tissue Preparation: Obtain fresh human skin and immediately place it in oxygenated saline solution. Prepare small explants of uniform size.

  • Incubation: Place skin explants in individual wells of a culture plate containing pre-warmed oxygenated saline.

  • Treatment: Add LHRH antagonists at different concentrations to the wells. Include a vehicle control (saline) and a positive control (Compound 48/80).

  • Incubation: Incubate the explants for a defined period (e.g., 30-60 minutes) at 37°C.

  • Supernatant Collection: At the end of the incubation, carefully collect the supernatant from each well for histamine analysis.

  • Histamine Quantification: Measure the histamine concentration in the supernatants using a validated method such as an ELISA kit.

  • Total Histamine Determination: To determine the total histamine content, homogenize the remaining skin explants in perchloric acid and measure the histamine concentration.

  • Calculation: Express the drug-induced histamine release as a percentage of the total histamine content after subtracting the spontaneous release from the vehicle control.[2][3]

Visualizations

Signaling_Pathway cluster_mast_cell Mast Cell LHRH_Antagonist LHRH Antagonist Mast_Cell_Receptor Mast Cell Receptor (Non-GnRH) LHRH_Antagonist->Mast_Cell_Receptor Binding G_Protein G-Protein Activation Mast_Cell_Receptor->G_Protein Signaling_Cascade Intracellular Signaling Cascade (e.g., PLC, IP3) G_Protein->Signaling_Cascade Ca_Influx Calcium Influx Signaling_Cascade->Ca_Influx Granule_Fusion Granule Fusion with Membrane Ca_Influx->Granule_Fusion Histamine_Release Histamine Release Granule_Fusion->Histamine_Release

Caption: Proposed signaling pathway for LHRH antagonist-induced histamine release from mast cells.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_exvivo Ex Vivo Model Start_InVitro Seed Mast Cells (e.g., RBL-2H3) Wash_Cells Wash Cells Start_InVitro->Wash_Cells Add_Antagonist Add LHRH Antagonist (Test Concentrations) Wash_Cells->Add_Antagonist Incubate_1 Incubate (30 min) Add_Antagonist->Incubate_1 Add_Stimulant Add Stimulant (e.g., Compound 48/80) Incubate_1->Add_Stimulant Incubate_2 Incubate (60 min) Add_Stimulant->Incubate_2 Collect_Supernatant_InVitro Collect Supernatant Incubate_2->Collect_Supernatant_InVitro Measure_Release Measure Histamine or β-Hexosaminidase Release Collect_Supernatant_InVitro->Measure_Release Analyze_Data_InVitro Analyze Data Measure_Release->Analyze_Data_InVitro Start_ExVivo Prepare Human Skin Explants Place_In_Saline Place in Oxygenated Saline Start_ExVivo->Place_In_Saline Add_Antagonist_ExVivo Add LHRH Antagonist Place_In_Saline->Add_Antagonist_ExVivo Incubate_ExVivo Incubate (30-60 min) Add_Antagonist_ExVivo->Incubate_ExVivo Collect_Supernatant_ExVivo Collect Supernatant Incubate_ExVivo->Collect_Supernatant_ExVivo Quantify_Histamine Quantify Histamine (ELISA) Collect_Supernatant_ExVivo->Quantify_Histamine Analyze_Data_ExVivo Analyze Data Quantify_Histamine->Analyze_Data_ExVivo

References

Addressing tachyphylaxis with prolonged [D-Phe2,6, Pro3]-LH-RH treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gonadotropin-Releasing Hormone (GnRH) receptor analogs.

FAQs: Understanding Tachyphylaxis and [D-Phe2,6, Pro3]-LH-RH

Q1: We are observing a diminished response to our compound, this compound, after prolonged treatment in our cell culture model. Is this tachyphylaxis?

A1: It is important to clarify the pharmacological nature of this compound. This compound is a potent luteinizing hormone-releasing hormone (LHRH) antagonist.[1][2] Tachyphylaxis, the rapid decrease in response to a drug after repeated administration, is a phenomenon typically associated with agonists, not antagonists. Prolonged exposure to GnRH agonists leads to pituitary desensitization, which involves downregulation of GnRH receptors.[3][4] As an antagonist, this compound blocks the receptor from being activated by native GnRH or GnRH agonists. Therefore, a diminished response to the antagonist itself is not tachyphylaxis in the classical sense. Instead, you may be observing other cellular phenomena, such as changes in cell health, receptor turnover, or experimental artifacts. We recommend troubleshooting your experimental setup (see Troubleshooting Guide below).

Q2: What is the mechanism of tachyphylaxis observed with GnRH agonists?

A2: Prolonged stimulation of GnRH receptors by GnRH agonists leads to a state of pituitary desensitization, effectively suppressing gonadotropin secretion.[5] This process involves several mechanisms:

  • Receptor Downregulation: Continuous exposure to an agonist can lead to a decrease in the number of GnRH receptors on the cell surface.[3][4] This can be regulated at the transcriptional level, with a decrease in GnRH receptor mRNA.[6]

  • Receptor Desensitization: This is a more rapid process where the receptor becomes uncoupled from its downstream signaling pathways. This can occur without a change in receptor number and is thought to involve post-receptor mechanisms.[7]

  • Receptor Internalization: Agonist binding can promote the internalization of the receptor-ligand complex, removing it from the cell surface and making it unavailable for further stimulation.

Q3: How can we measure the degree of pituitary desensitization in our experiments?

A3: The degree of pituitary desensitization can be quantified by measuring the gonadotropin response to a GnRH challenge. A reduced response to a bolus of GnRH after prolonged treatment with an agonist indicates desensitization.[8] This can be assessed by measuring Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) levels in the blood or culture medium.

Q4: Are there different types of GnRH analogs?

A4: Yes, GnRH analogs can be broadly categorized into two groups:

  • GnRH Agonists: These molecules, such as leuprolide and goserelin, initially stimulate the GnRH receptor, causing a "flare-up" of LH and FSH, followed by profound suppression with continuous administration.[9]

  • GnRH Antagonists: These compounds, including this compound, competitively bind to and block the GnRH receptor, leading to an immediate suppression of gonadotropin release without an initial stimulatory phase.[5]

Troubleshooting Guide: Investigating Diminished Cellular Responses

Observed Issue Potential Cause Troubleshooting Steps
Reduced inhibition by this compound over time 1. Compound Degradation: The antagonist may not be stable under your experimental conditions (e.g., temperature, media components).2. Cell Health Issues: Prolonged culture or treatment may be affecting cell viability or function.3. Changes in Receptor Expression: While not classical tachyphylaxis, prolonged blockade could theoretically lead to compensatory changes in receptor expression in some systems.4. Assay Variability: Inconsistent results may be due to technical issues with your assay.1. Prepare fresh solutions of the antagonist for each experiment. Assess compound stability in your culture media over the time course of your experiment.2. Perform cell viability assays (e.g., trypan blue exclusion, MTT assay) at the beginning and end of your experiment.3. Quantify GnRH receptor expression at the mRNA (qPCR) and protein (Western blot, flow cytometry) levels over the treatment period.4. Include appropriate positive and negative controls in every assay. Run replicates to assess intra- and inter-assay variability.
Apparent tachyphylaxis with a GnRH agonist 1. Expected Pharmacological Effect: This is the expected outcome of prolonged GnRH agonist treatment.2. Incorrect Dosing: The concentration of the agonist may be too high, leading to rapid and profound desensitization.3. Timing of Measurement: The time point at which you are measuring the response may be too late, missing the initial stimulatory phase.1. Review the literature to confirm the expected time course and magnitude of desensitization for your specific agonist and experimental model.2. Perform a dose-response curve to determine the optimal concentration of the agonist for your desired effect.3. Conduct a time-course experiment to map the initial stimulation and subsequent desensitization.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data from studies on GnRH receptor desensitization.

Table 1: Effect of GnRH Agonist Pre-treatment on LH Release in Cultured Pituitary Cells

Pre-treatment ConditionGnRH Concentration for ChallengeLH Release (as % of control)Reference
Control (no pre-treatment)1 nM100%[7]
1 nM GnRH for 12h1 nMSignificantly reduced[7]
10 nM GnRH for 12h1 nMSignificantly reduced[7]

Table 2: Effect of GnRH Agonist on GnRH Receptor Number in Cultured Pituitary Cells

Treatment ConditionChange in GnRH Receptor NumberReference
1 nM GnRH10-90% increase[7]
10 nM GnRH10-90% increase[7]

Note: The paradoxical upregulation of receptor number alongside desensitization suggests the involvement of post-receptor mechanisms in the observed tachyphylaxis.[7]

Experimental Protocols

1. Protocol for Assessing Pituitary Cell Desensitization

  • Objective: To determine if prolonged exposure to a GnRH agonist induces desensitization in cultured pituitary cells.

  • Methodology:

    • Culture primary rat anterior pituitary cells or a suitable pituitary cell line (e.g., αT3-1).

    • Pre-treat cells with the GnRH agonist at a chosen concentration (e.g., 1 nM) for a specified duration (e.g., 12 hours). Include a vehicle-treated control group.

    • After the pre-treatment period, wash the cells to remove the agonist.

    • Challenge both the pre-treated and control cells with various concentrations of the GnRH agonist for a short period (e.g., 3 hours).

    • Collect the culture medium and measure the concentration of Luteinizing Hormone (LH) using a validated immunoassay (e.g., ELISA).

    • Compare the LH release in the pre-treated cells to the control cells. A rightward shift in the dose-response curve and/or a decrease in the maximal response indicates desensitization.[7]

2. Protocol for GnRH Receptor Binding Assay

  • Objective: To quantify the number of GnRH receptors on pituitary cells following treatment with a GnRH analog.

  • Methodology:

    • Culture pituitary cells and treat with the GnRH analog or vehicle control for the desired duration.

    • Wash the cells to remove any unbound ligand.

    • Incubate the cells with a radiolabeled GnRH analog (e.g., [125I]-buserelin) at various concentrations to determine total binding.

    • In a parallel set of wells, incubate the cells with the radiolabeled analog in the presence of a large excess of unlabeled GnRH to determine non-specific binding.

    • Wash the cells to remove unbound radioligand.

    • Lyse the cells and measure the amount of radioactivity using a gamma counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Perform Scatchard analysis to determine the receptor number (Bmax) and binding affinity (Kd).

Visualizations

GnRH_Agonist_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH_Agonist GnRH Agonist GnRHR GnRH Receptor GnRH_Agonist->GnRHR Binds Gq_11 Gq/11 GnRHR->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Gonadotropin_Synthesis Gonadotropin Synthesis & Secretion Ca_release->Gonadotropin_Synthesis Stimulates PKC->Gonadotropin_Synthesis Stimulates

Caption: GnRH agonist signaling pathway leading to gonadotropin synthesis and secretion.

Tachyphylaxis_Workflow cluster_treatment Experimental Treatment cluster_mechanisms Mechanisms of Tachyphylaxis cluster_outcome Functional Outcome prolonged_agonist Prolonged GnRH Agonist Exposure receptor_downregulation Receptor Downregulation (Reduced GnRH-R mRNA) prolonged_agonist->receptor_downregulation receptor_desensitization Receptor Desensitization (Uncoupling from G-protein) prolonged_agonist->receptor_desensitization receptor_internalization Receptor Internalization prolonged_agonist->receptor_internalization reduced_response Reduced Gonadotropin Secretion (Tachyphylaxis) receptor_downregulation->reduced_response receptor_desensitization->reduced_response receptor_internalization->reduced_response

Caption: Mechanisms contributing to tachyphylaxis after prolonged GnRH agonist exposure.

Troubleshooting_Logic start Diminished Response Observed compound_type Is the compound an agonist or antagonist? start->compound_type agonist_path Agonist: Expected Tachyphylaxis compound_type->agonist_path Agonist antagonist_path Antagonist: Tachyphylaxis Unlikely compound_type->antagonist_path Antagonist check_experimental Troubleshoot Experimental Setup (see guide) agonist_path->check_experimental antagonist_path->check_experimental

Caption: Logical workflow for troubleshooting a diminished response to a GnRH analog.

References

[D-Phe2,6, Pro3]-LH-RH stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the LHRH antagonist, [D-Phe2,6, Pro3]-LH-RH. The following troubleshooting guides and FAQs address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized this compound?

For long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from light.[1][2] Under these conditions, the peptide can be stable for several years.[2] For short-term storage, refrigeration at 2-8°C is acceptable for a few weeks to months.[2] Some suppliers may ship the product at room temperature, which is generally acceptable for the short duration of transit.[2]

Q2: How should I handle the lyophilized powder upon receipt?

Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator.[3] This prevents the condensation of atmospheric moisture, which can compromise the stability of the hygroscopic peptide powder.[3] Once opened, weigh out the desired amount quickly in a clean environment and tightly reseal the vial. For optimal stability, especially for peptides containing residues prone to oxidation like Cysteine, Methionine, or Tryptophan, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1][2]

Q3: What is the recommended procedure for reconstituting this compound?

The solubility of a peptide is highly dependent on its amino acid sequence and overall charge. For this compound, a general approach is to first attempt reconstitution in sterile, distilled water.[4] If solubility is an issue, the choice of solvent depends on the peptide's net charge. As a general guideline for peptides:

  • Acidic peptides: Try dissolving in a slightly basic buffer (e.g., PBS pH 7.4) or a dilute aqueous solution of ammonium bicarbonate.

  • Basic peptides: A slightly acidic solvent, such as 10-30% aqueous acetic acid, can be effective.[4]

  • Neutral or very hydrophobic peptides: A small amount of an organic solvent like DMSO, DMF, or acetonitrile may be necessary to initially dissolve the peptide, followed by slow, dropwise addition of the aqueous buffer to the desired concentration.[4][5][6]

It is always recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.[5]

Q4: How stable is this compound in solution?

Peptides are generally less stable in solution compared to their lyophilized form.[3] The stability of this compound in solution will depend on the solvent, pH, and storage temperature. For short-term storage of a few days, refrigerated conditions (2-8°C) are advisable. For longer-term storage, it is recommended to aliquot the reconstituted peptide into single-use volumes and freeze at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles as this can lead to degradation.[1] A study on the parent molecule, LHRH, showed that sterile aqueous solutions were stable for up to 10 weeks at 37°C and for 2 years at 4°C.[7] However, the stability of this specific analog may differ.

Troubleshooting Guide

Issue 1: The peptide does not dissolve in the chosen solvent.
Possible Cause Troubleshooting Steps
Incorrect Solvent Choice Determine the theoretical isoelectric point (pI) of the peptide. If the pH of the solvent is close to the pI, the peptide will have minimal solubility. Adjust the pH of the buffer to be at least 2 units away from the pI. For basic peptides (net positive charge), use an acidic buffer. For acidic peptides (net negative charge), use a basic buffer.
Hydrophobicity of the Peptide If the peptide has a high content of hydrophobic amino acids, initial reconstitution in a minimal amount of an organic solvent like DMSO or DMF may be necessary. Slowly add the aqueous buffer to this solution while vortexing to reach the final concentration.
Aggregation Sonication can help to break up aggregates and improve dissolution.[5] Gently warming the solution may also aid solubility, but be cautious as excessive heat can degrade the peptide.
Issue 2: The peptide solution appears cloudy or contains particulates.
Possible Cause Troubleshooting Steps
Incomplete Dissolution Continue with the dissolution steps outlined above (e.g., vortexing, sonication). If the solution remains cloudy, it may indicate that the solubility limit has been exceeded.
Precipitation upon Dilution When diluting a peptide stock prepared in an organic solvent, add the aqueous buffer slowly to the peptide solution while mixing. Rapid dilution can cause the peptide to precipitate.
Bacterial Contamination If the solution is intended for in-vitro or in-vivo use, sterile filter the final solution through a 0.22 µm filter to remove any potential microbial contamination and particulates.

Stability Data

Quantitative stability data for this compound is not extensively available in the public domain. However, based on general peptide stability guidelines, the following table provides an expected stability profile. It is strongly recommended to perform in-house stability studies for critical applications.

Form Storage Condition Expected Stability
Lyophilized Powder -80°CSeveral years
-20°CSeveral years[2]
2-8°C1-2 years[2]
Room TemperatureWeeks to months[2]
In Solution (Aqueous) -80°C (aliquoted)Months
-20°C (aliquoted)Weeks to months[3]
2-8°CDays to weeks

Experimental Protocols

Protocol 1: General Procedure for Reconstitution of this compound
  • Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator.

  • Calculate the volume of solvent required to achieve the desired concentration.

  • Add the appropriate sterile solvent (e.g., sterile water, buffer, or a small amount of organic solvent) to the vial.

  • Gently vortex or sonicate the vial to ensure complete dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • For long-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Outline for a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately determining the purity and degradation products of a peptide. While a specific validated method for this compound is not publicly available, the following outlines the steps to develop such a method.

  • Column Selection: A reversed-phase C18 column is typically a good starting point for peptide analysis.

  • Mobile Phase Selection: A gradient elution using a mixture of water with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid - TFA) and an organic solvent (e.g., acetonitrile with 0.1% TFA) is common.

  • Forced Degradation Studies: To ensure the method is stability-indicating, the peptide should be subjected to stress conditions to generate degradation products. These conditions typically include:

    • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for several hours.

    • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for several hours.

    • Oxidation: e.g., 3% H₂O₂ at room temperature for several hours.

    • Thermal Stress: e.g., heating the solid peptide at a high temperature.

    • Photostability: Exposing the peptide to light (e.g., ICH Q1B guidelines).

  • Method Optimization: The HPLC gradient, flow rate, and detection wavelength (typically around 214 nm or 280 nm for peptides) are optimized to achieve good separation between the parent peptide peak and all degradation product peaks.

  • Method Validation: The finalized method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Visualizations

G Peptide Handling and Storage Workflow cluster_receipt Receiving and Initial Storage cluster_reconstitution Reconstitution cluster_storage_solution Storage of Reconstituted Peptide Receive Receive Lyophilized Peptide Equilibrate Equilibrate to Room Temp in Desiccator Receive->Equilibrate Weigh Weigh Peptide Equilibrate->Weigh Store_Lyophilized Store Lyophilized at -20°C or below Add_Solvent Add Appropriate Solvent Weigh->Add_Solvent Dissolve Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Short_Term Short-term Use: Store at 2-8°C Dissolve->Short_Term Immediate Use Long_Term Long-term Storage: Aliquot and Freeze (-20°C or -80°C) Dissolve->Long_Term Future Use G Troubleshooting Peptide Solubility Start Peptide does not dissolve in aqueous buffer Check_pI Is buffer pH close to peptide pI? Start->Check_pI Adjust_pH Adjust pH away from pI (e.g., pH < pI-2 or pH > pI+2) Check_pI->Adjust_pH Yes Check_Hydrophobicity Is the peptide highly hydrophobic? Check_pI->Check_Hydrophobicity No Success Peptide Dissolved Adjust_pH->Success Use_Organic Dissolve in minimal DMSO/DMF, then slowly add aqueous buffer Check_Hydrophobicity->Use_Organic Yes Try_Sonication Try gentle sonication or warming Check_Hydrophobicity->Try_Sonication No Use_Organic->Success Try_Sonication->Success G Potential Peptide Degradation Pathways Peptide This compound Hydrolysis Hydrolysis (Cleavage of peptide bonds) Peptide->Hydrolysis Water, pH extremes Oxidation Oxidation (e.g., Met, Trp, Cys residues) Peptide->Oxidation Oxygen, light Deamidation Deamidation (e.g., Asn, Gln residues) Peptide->Deamidation pH, temperature Aggregation Aggregation Peptide->Aggregation Concentration, solvent

References

Technical Support Center: Overcoming Resistance to [D-Phe2,6, Pro3]-LH-RH in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering resistance to the Luteinizing Hormone-Releasing Hormone (LHRH) antagonist, [D-Phe2,6, Pro3]-LH-RH, in their cancer cell line experiments. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help identify and overcome potential mechanisms of resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent synthetic antagonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2][3] Its primary mechanism is to competitively block the binding of endogenous LHRH to its receptor on pituitary gonadotrophs, thereby inhibiting the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] In cancer cells that express LHRH receptors, it can also have direct anti-proliferative effects.[5]

Q2: My cancer cell line, which was previously sensitive to this compound, is no longer responding. What are the potential general mechanisms of acquired resistance?

A2: Acquired resistance to LHRH antagonists can arise from several molecular changes within the cancer cells. The most common mechanisms include:

  • Downregulation or loss of LHRH receptor expression: The target receptor is no longer present at sufficient levels for the antagonist to exert its effect.

  • Mutations in the LHRH receptor: Alterations in the receptor's structure can prevent the antagonist from binding effectively.

  • Activation of bypass signaling pathways: Cancer cells can activate alternative pro-survival pathways (e.g., PI3K/Akt/mTOR) that circumvent the need for signaling through the LHRH receptor.

  • Increased drug efflux: Cancer cells may upregulate transporter proteins that actively pump the antagonist out of the cell.

  • Desensitization of the LHRH receptor: Prolonged exposure to antagonists can lead to receptor desensitization, a process where the receptor is phosphorylated and uncoupled from its downstream signaling machinery, often involving β-arrestins.[6][7][8][9][10]

Q3: How can I determine if my resistant cells have lost LHRH receptor expression?

A3: You can assess LHRH receptor expression at both the mRNA and protein levels.

  • mRNA level: Quantitative real-time PCR (qRT-PCR) can be used to compare the LHRH receptor mRNA levels between your sensitive and resistant cell lines.

  • Protein level: Western blotting, immunohistochemistry (IHC), or flow cytometry using a validated LHRH receptor antibody can determine the amount and localization of the receptor protein.[11][12] A ligand binding assay using a radiolabeled or fluorescently-labeled LHRH analog can also quantify functional receptors on the cell surface.[13][14]

Q4: What are the downstream signaling events following LHRH receptor activation that I can measure to assess antagonist activity?

A4: The LHRH receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gαq/11. This initiates a signaling cascade that includes activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores. Therefore, a key downstream event to measure is the intracellular calcium flux. An effective antagonist like this compound will block the calcium mobilization induced by an LHRH agonist.[15]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
No inhibition of cell proliferation in a previously sensitive cell line. 1. Loss or significant downregulation of LHRH receptor expression. 2. Mutation in the LHRH receptor affecting antagonist binding. 3. Activation of a bypass signaling pathway (e.g., PI3K/Akt).1. Verify LHRH receptor expression using qRT-PCR and Western Blot/IHC. 2. Sequence the LHRH receptor gene in the resistant cells to check for mutations. 3. Perform a phosphokinase array or Western blots for key nodes of survival pathways (e.g., p-Akt, p-mTOR) to identify activated bypass pathways.
Inconsistent results in cell-based assays. 1. Cell line heterogeneity. 2. Variability in experimental conditions (e.g., passage number, serum concentration). 3. Degradation of the this compound peptide.1. Perform single-cell cloning to establish a homogenous population. 2. Standardize all experimental parameters and use cells within a consistent passage number range. 3. Ensure proper storage of the peptide (-20°C) and prepare fresh solutions for each experiment.
Reduced or absent calcium flux inhibition in response to the antagonist. 1. LHRH receptor desensitization. 2. Issues with the calcium flux assay itself (e.g., dye loading, cell health).1. Investigate receptor phosphorylation and β-arrestin recruitment in response to prolonged antagonist exposure. 2. Include positive and negative controls for the calcium flux assay. Ensure optimal dye loading and cell viability.
High background signal in receptor binding assays. 1. Non-specific binding of the labeled ligand. 2. Inadequate washing steps.1. Include a control with a high concentration of unlabeled ligand to determine non-specific binding. 2. Optimize the number and duration of washing steps to reduce background without losing specific binding.

Experimental Protocols

Protocol 1: LHRH Receptor Expression Analysis by Western Blot
  • Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against the LHRH receptor overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Calcium Flux Assay for LHRH Receptor Antagonist Activity
  • Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.[16]

  • Antagonist Incubation: Wash the cells and incubate with varying concentrations of this compound for 15-30 minutes.

  • Baseline Fluorescence Reading: Measure the baseline fluorescence using a fluorescence plate reader equipped with an injector.

  • Agonist Injection and Signal Acquisition: Inject a known LHRH agonist (e.g., LHRH) and immediately begin kinetic reading of the fluorescence signal for 1-2 minutes.

  • Data Analysis: Calculate the change in fluorescence intensity over baseline to determine the extent of calcium mobilization. Plot the response against the antagonist concentration to determine the IC50.

Protocol 3: Cell Proliferation (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.[17]

  • Treatment: Treat the cells with a range of concentrations of this compound. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 48-72 hours).[17]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the control wells and plot cell viability against the drug concentration to determine the IC50.

Signaling Pathways and Experimental Workflows

LHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LHRH_Antagonist This compound LHRH_R LHRH Receptor (GPCR) LHRH_Antagonist->LHRH_R Blocks LHRH_Agonist LHRH (Agonist) LHRH_Agonist->LHRH_R Activates G_Protein Gαq/11 LHRH_R->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C DAG->PKC Activates Downstream_Effects Downstream Effects (Proliferation, etc.) Ca_Release->Downstream_Effects PKC->Downstream_Effects Resistance_Bypass Bypass Pathway (e.g., PI3K/Akt) Resistance_Bypass->Downstream_Effects Promotes (Resistance Mechanism)

Caption: LHRH receptor signaling and potential resistance mechanism.

Experimental_Workflow Start Observe Resistance to This compound Hypothesis Formulate Hypothesis: 1. Receptor Loss? 2. Bypass Activation? Start->Hypothesis Receptor_Check Check LHRH Receptor Expression (WB/qPCR) Hypothesis->Receptor_Check Hypothesis 1 Signaling_Check Assess Bypass Pathways (p-Akt, etc.) Hypothesis->Signaling_Check Hypothesis 2 Receptor_Result Receptor Downregulated? Receptor_Check->Receptor_Result Signaling_Result Bypass Pathway Active? Signaling_Check->Signaling_Result Receptor_Result->Signaling_Check No Conclusion_Receptor Conclusion: Resistance due to receptor loss. Receptor_Result->Conclusion_Receptor Yes Conclusion_Bypass Conclusion: Resistance due to bypass activation. Signaling_Result->Conclusion_Bypass Yes Further_Investigation Consider Combination Therapy (e.g., with PI3K inhibitor) Signaling_Result->Further_Investigation No/Inconclusive Conclusion_Bypass->Further_Investigation

Caption: Troubleshooting workflow for resistance to this compound.

GPCR_Desensitization Agonist LHRH Agonist Receptor LHRH Receptor Agonist->Receptor Binds & Activates GRK GRK (G-protein-coupled Receptor Kinase) Receptor->GRK Recruits Phosphorylation Receptor Phosphorylation GRK->Phosphorylation Arrestin β-Arrestin Phosphorylation->Arrestin Promotes Binding Uncoupling Uncoupling from G-protein Arrestin->Uncoupling Internalization Receptor Internalization Arrestin->Internalization Mediates

Caption: GPCR (LHRH Receptor) desensitization pathway.

References

Validation & Comparative

Validating the Antagonistic Activity of [D-Phe2,6, Pro3]-LH-RH: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the luteinizing hormone-releasing hormone (LHRH) antagonist, [D-Phe2,6, Pro3]-LH-RH, with other alternatives. This document outlines its performance based on available experimental data, details relevant experimental protocols, and visualizes key biological and experimental pathways.

This compound is a potent synthetic peptide analog of LHRH. By competitively binding to the gonadotropin-releasing hormone (GnRH) receptor in the anterior pituitary, it effectively blocks the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This immediate inhibitory action prevents the initial surge in hormone levels often seen with LHRH agonists, making it a valuable tool in research and a precursor to clinically relevant antagonists used in reproductive medicine and oncology.

Comparison with Alternative LHRH Antagonists

The therapeutic landscape of LHRH antagonists has evolved significantly since the development of early analogs like this compound. Newer antagonists, such as Cetrorelix, Ganirelix, and Degarelix, have been developed with improved potency, solubility, and reduced side effects. While direct head-to-head quantitative comparisons in single studies are scarce for this compound, its antagonistic properties have been demonstrated in various models.

In Vitro Activity
In Vivo Efficacy

The in vivo antagonistic activity of this compound has been validated in several animal models. In rhesus monkeys, a total dose of 300 mg administered subcutaneously over 40 hours resulted in an immediate cessation of LH and FSH surges and prevented ovulation.[1] In rats, a single 750 μg injection on the day of proestrus was sufficient to inhibit ovulation in 100% of the treated animals.[1] These findings highlight its potent anti-ovulatory activity. For comparison, other antagonists like [Ac-D-p-Cl-Phe1,2,D-Trp3,D-Arg6,D-Ala10]-LH-RH have demonstrated antiovulatory activity in rats at nanogram-level doses.[3]

Data Presentation

The following tables summarize the available quantitative data for this compound and provide a comparative context with other LHRH antagonists.

Table 1: In Vivo Antagonistic Activity of this compound

Animal ModelDosageAdministration RouteKey FindingsReference
Rhesus Monkey300 mg (total dose over 40h)SubcutaneousImmediate cessation of LH and FSH surges; prevention of ovulation.[1]
Rat750 µg (single injection)Subcutaneous100% inhibition of ovulation.[1]

Table 2: Comparative Anti-ovulatory Activity of LHRH Antagonists in Rats

LHRH AntagonistEffective Dose for Ovulation InhibitionReference
This compound750 µg[1]
[Ac-D-p-Cl-Phe1,2,D-Trp3,D-Arg6,D-Ala10]-LH-RH750 ng[3]
Cetrorelix ([Ac-D-Nal(2)1, D-Phe(4Cl)2, D-Pal(3)3, D-Cit6, D-Ala10]-LHRH)High in vivo activity[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to characterize LHRH antagonists.

Radioligand Binding Assay for GnRH Receptor

Objective: To determine the binding affinity of the antagonist to the GnRH receptor.

Materials:

  • Rat pituitary membrane preparation

  • Radiolabeled LHRH agonist (e.g., [125I]-[D-Trp6]-LHRH)

  • This compound and other competing antagonists

  • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA)

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Prepare pituitary cell membranes from adult female rats.

  • In a series of tubes, add a constant amount of pituitary membrane protein (5-10 µg).

  • Add a fixed concentration of the radiolabeled LHRH agonist.

  • Add increasing concentrations of the unlabeled antagonist (this compound or other competitors).

  • For total binding, add only the radioligand and membranes. For non-specific binding, add an excess of unlabeled LHRH agonist.

  • Incubate the mixture at 4°C for a specified time (e.g., 90 minutes).

  • Terminate the binding by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of antagonist that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using appropriate software.

In Vitro LH Release Assay

Objective: To measure the ability of the antagonist to inhibit GnRH-stimulated LH release from pituitary cells.

Materials:

  • Dispersed rat pituitary cells

  • Cell culture medium

  • LHRH agonist

  • This compound and other antagonists

  • LH radioimmunoassay (RIA) kit

Protocol:

  • Isolate and disperse anterior pituitary cells from adult female rats.

  • Culture the cells for 48-72 hours to allow for attachment and recovery.

  • Pre-incubate the cells with various concentrations of the LHRH antagonist for a defined period (e.g., 30-60 minutes).

  • Stimulate the cells with a submaximal concentration of an LHRH agonist for a specified time (e.g., 3 hours).

  • Collect the culture medium.

  • Measure the concentration of LH in the medium using a specific RIA kit.

  • Express the results as a percentage of the LH release induced by the agonist alone and determine the IC50 for the antagonist.

In Vivo Anti-ovulatory Assay in Rats

Objective: To assess the in vivo potency of the antagonist in preventing ovulation.

Materials:

  • Adult female rats with regular 4-day estrous cycles

  • This compound and other antagonists

  • Vehicle for injection (e.g., corn oil or saline)

  • Microscope

Protocol:

  • Monitor the estrous cycle of female rats by daily vaginal smears.

  • On the morning of proestrus, administer a single subcutaneous injection of the antagonist at various doses.

  • Control animals receive the vehicle alone.

  • On the following day (estrus), sacrifice the animals.

  • Examine the oviducts under a microscope for the presence of ova.

  • Calculate the percentage of rats in which ovulation is blocked at each dose and determine the ED50 (effective dose to block ovulation in 50% of animals).

Mandatory Visualization

Signaling Pathway of LHRH Antagonists

LHRH_Antagonist_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LHRH LHRH GnRHR GnRH Receptor (GPCR) LHRH->GnRHR Antagonist This compound Antagonist->GnRHR G_protein Gq/11 Protein GnRHR->G_protein Activates Blocked Blocked GnRHR->Blocked PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_release Ca2+ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Gonadotropin_Release LH & FSH Release Ca_release->Gonadotropin_Release PKC->Gonadotropin_Release Experimental_Workflow Start Hypothesis: Peptide is an LHRH antagonist In_Vitro In Vitro Validation Start->In_Vitro Binding_Assay Receptor Binding Assay (Determine Ki) In_Vitro->Binding_Assay Cell_Assay Pituitary Cell-Based Assay (Measure LH inhibition, IC50) In_Vitro->Cell_Assay Analysis Data Analysis & Comparison Binding_Assay->Analysis Cell_Assay->Analysis In_Vivo In Vivo Validation Rat_Model Anti-ovulatory Assay in Rats (Determine ED50) In_Vivo->Rat_Model Primate_Model Gonadotropin Suppression in Primates In_Vivo->Primate_Model Conclusion Conclusion: Validate antagonistic activity Rat_Model->Conclusion Primate_Model->Conclusion Analysis->In_Vivo Comparative_Logic Antagonist LHRH Antagonist This compound Alternative Antagonist (e.g., Cetrorelix) Parameters Comparison Parameters Receptor Binding Affinity (Ki) In Vitro Potency (IC50) In Vivo Efficacy (ED50) Pharmacokinetics Side Effect Profile Antagonist:f0->Parameters Evaluate Antagonist:f1->Parameters Evaluate Outcome Desired Outcome High Affinity & Potency Effective Gonadotropin Suppression Favorable PK/Safety Profile Parameters->Outcome Determines

References

Comparative Analysis of [D-Phe2,6, Pro3]-LH-RH Receptor Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the receptor binding profile of the luteinizing hormone-releasing hormone (LH-RH) analog, [D-Phe2,6, Pro3]-LH-RH. The primary focus is on its cross-reactivity with other receptors, supported by available experimental data.

Overview

This compound is a potent synthetic antagonist of the gonadotropin-releasing hormone (GnRH) receptor, also known as the LH-RH receptor.[1][2] Its primary therapeutic application lies in the suppression of gonadotropin secretion. However, understanding its potential interactions with other receptors is crucial for a comprehensive safety and efficacy profile. This guide summarizes the known interactions and provides context for further research.

Quantitative Data Summary

The following table summarizes the known receptor interactions for this compound. It is important to note that while its antagonism at the GnRH receptor is well-documented, quantitative binding affinity data for other receptors are scarce. The information on thyrotropin-releasing hormone (TRH) receptor interaction is derived from functional assay data.

Receptor TargetCompoundKnown EffectQuantitative DataData Type
GnRH Receptor This compound Antagonist High Affinity Binding & Functional Assays
Endogenous GnRHAgonistHigh AffinityBinding & Functional Assays
TRH Receptor This compound Agonist (functional) Effective Concentration: 2.7 μM Functional Assay (TSH Secretion) [1][3]
Endogenous TRHAgonistHigh AffinityBinding & Functional Assays
Growth Factor Receptors This compound Potential modulation Not available Hypothesized

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are outlined below.

Receptor Binding Assay (GnRH/TRH Receptors)

This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound to the GnRH or TRH receptors.

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest (e.g., pituitary cells for GnRH-R, or a cell line overexpressing the human TRH-R).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the binding buffer and determine the protein concentration.

  • Binding Reaction:

    • In a microplate, combine the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [125I]-Triptorelin for GnRH-R, [3H]-TRH for TRH-R), and varying concentrations of the unlabeled competitor, this compound.

    • Incubate the mixture at an appropriate temperature and for a sufficient duration to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with cold binding buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Functional Assay (TSH Secretion)

This protocol is designed to assess the functional effect of this compound on TRH receptor activation by measuring thyrotropin (TSH) secretion from pituitary cells.

  • Cell Culture and Treatment:

    • Isolate and culture anterior pituitary cells from a suitable animal model (e.g., crested newt, as cited in the literature).[1][3]

    • Allow the cells to adhere and stabilize in culture medium.

    • Wash the cells and incubate them in a serum-free medium.

    • Treat the cells with varying concentrations of this compound, a positive control (TRH), and a negative control (vehicle).

  • Sample Collection and Analysis:

    • After the incubation period, collect the culture medium.

    • Measure the concentration of TSH in the collected medium using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis:

    • Plot the TSH concentration against the logarithm of the this compound concentration.

    • Determine the effective concentration that produces a significant increase in TSH secretion.

Phosphotyrosine Phosphatase (PTP) Activity Assay

This assay investigates the potential indirect effect of this compound on growth factor receptor signaling by measuring PTP activity.

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., cancer cell lines known to express LHRH receptors).

    • Treat the cells with this compound for various times.

    • Lyse the cells in a buffer that preserves phosphatase activity.

    • Determine the protein concentration of the cell lysates.

  • Phosphatase Reaction:

    • Use a microplate pre-coated with a synthetic phosphotyrosine peptide substrate.

    • Add the cell lysates to the wells and incubate to allow for dephosphorylation of the substrate by PTPs present in the lysate.

  • Detection:

    • Add an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

    • Add a colorimetric HRP substrate and measure the absorbance using a microplate reader. A decrease in signal compared to untreated controls indicates PTP activation.

  • Data Analysis:

    • Calculate the percentage of PTP activity relative to the untreated control.

    • Plot the PTP activity against the concentration of this compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the GnRH and TRH receptors, as well as a generalized workflow for assessing receptor cross-reactivity.

GnRH_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular D-Phe2_6_Pro3-LH-RH This compound GnRHR GnRH Receptor D-Phe2_6_Pro3-LH-RH->GnRHR Antagonizes Gq_11 Gq/11 GnRHR->Gq_11 Blocks Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Inhibition of Gonadotropin Secretion

Caption: Antagonistic action of this compound on the GnRH receptor signaling pathway.

TRH_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular D-Phe2_6_Pro3-LH-RH This compound (at high concentration) TRHR TRH Receptor D-Phe2_6_Pro3-LH-RH->TRHR Activates Gq_11 Gq/11 TRHR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response TSH Secretion Ca_release->Response PKC->Response

Caption: Postulated agonistic action of this compound on the TRH receptor signaling pathway.

Experimental_Workflow cluster_assays Cross-Reactivity Assessment Compound This compound BindingAssay Receptor Binding Assay (Panel of Receptors) Compound->BindingAssay FunctionalAssay Functional Cellular Assay (e.g., Second Messenger, Secretion) Compound->FunctionalAssay DataAnalysis Data Analysis (Determine Ki, EC50/IC50) BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis Comparison Comparison of Potency (On-target vs. Off-target) DataAnalysis->Comparison

Caption: General experimental workflow for assessing receptor cross-reactivity.

Conclusion

This compound is a high-affinity antagonist of the GnRH receptor. The available data indicates a potential for cross-reactivity with the TRH receptor at micromolar concentrations, leading to a functional agonistic response (TSH secretion).[1][3] Further investigation, particularly through comprehensive receptor binding assays, is necessary to fully elucidate the selectivity profile of this compound and to quantify its affinity for other receptors. The potential for LHRH analogs to modulate growth factor receptor signaling pathways also warrants further specific investigation for this compound.[3] This guide serves as a foundational resource for researchers and drug development professionals in designing and interpreting studies on this and similar compounds.

References

A Comparative Analysis of Two Potent LHRH Antagonists: [D-Phe2,6, Pro3]-LH-RH and [D-pGlu1,D-Phe2,D-Trp3,6]-LHRH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic Luteinizing Hormone-Releasing Hormone (LHRH) antagonists: [D-Phe2,6, Pro3]-LH-RH and [D-pGlu1,D-Phe2,D-Trp3,6]-LHRH. Both peptides are potent inhibitors of the hypothalamic-pituitary-gonadal (HPG) axis, primarily acting by competitively blocking the Gonadotropin-Releasing Hormone (GnRH) receptor in the anterior pituitary. This antagonism leads to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, consequently reducing gonadal steroidogenesis.

While both compounds share a common mechanism of action, subtle structural differences can influence their biological potency, binding affinity, and pharmacokinetic profiles. This guide synthesizes available data to facilitate an objective comparison for research and drug development applications.

Quantitative Data Summary

Table 1: Comparative Receptor Binding Affinity

ParameterThis compound[D-pGlu1,D-Phe2,D-Trp3,6]-LHRH
Receptor GnRH Receptor (GnRHR)GnRH Receptor (GnRHR)
Cell Line/Tissue e.g., Rat pituitary membranese.g., Rat pituitary membranes
Radioligand e.g., [125I]-[D-Trp6]-LHRHe.g., [125I]-[D-Trp6]-LHRH
Binding Affinity (Ki) Data not availableData not available

Table 2: Comparative In Vivo Biological Potency

ParameterThis compound[D-pGlu1,D-Phe2,D-Trp3,6]-LHRH
Animal Model e.g., Adult female ratse.g., Adult female rats
Endpoint Inhibition of OvulationInhibition of Ovulation
Effective Dose (ED50) Data not availableA single 250 μg injection inhibits ovulation by 100% in rats.
Endpoint Suppression of LHData not available
Effective Dose (ED50) Data not availableData not available
Endpoint Suppression of FSHData not available
Effective Dose (ED50) Data not availableData not available

Table 3: Effects on Serum Hormone Levels

HormoneThis compound[D-pGlu1,D-Phe2,D-Trp3,6]-LHRH
Luteinizing Hormone (LH) Suppresses preovulatory surges.Suppresses levels.
Follicle-Stimulating Hormone (FSH) Suppresses preovulatory surges.Suppresses levels.
Testosterone Expected to suppress due to LH inhibition.Expected to suppress due to LH inhibition.

Signaling Pathways

LHRH antagonists exert their effects by competitively binding to the GnRH receptor, a G-protein coupled receptor (GPCR) on pituitary gonadotrophs. This binding prevents the endogenous GnRH from initiating the downstream signaling cascade that leads to gonadotropin synthesis and release.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates Antagonist LHRH Antagonist (this compound or [D-pGlu1,D-Phe2,D-Trp3,6]-LHRH) Antagonist->GnRHR Binds & Blocks Gq_11 Gq/11 Protein GnRHR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activates Gene_Transcription Gene Transcription (LHβ, FSHβ) MAPK_Cascade->Gene_Transcription Activates Gonadotropin_Release LH & FSH Release Gene_Transcription->Gonadotropin_Release Leads to

Caption: GnRH receptor signaling pathway and the inhibitory action of LHRH antagonists.

Experimental Workflows

The following diagram illustrates a typical workflow for the comparative evaluation of LHRH antagonists.

LHRH_Antagonist_Comparison_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Binding_Assay Receptor Binding Assay (Determine Ki) Cell_Culture Pituitary Cell Culture (e.g., primary rat pituitary cells) Hormone_Release_Assay In Vitro Hormone Release Assay (Measure LH/FSH suppression) data_analysis Data Analysis & Comparison Hormone_Release_Assay->data_analysis Animal_Model Animal Model Selection (e.g., adult female rats) Dose_Response Dose-Response Study (Determine ED50 for ovulation inhibition) Animal_Model->Dose_Response Hormone_Profiling Hormone Profiling (Measure serum LH, FSH, Testosterone) Dose_Response->Hormone_Profiling Hormone_Profiling->data_analysis start Start start->Binding_Assay start->Animal_Model end End data_analysis->end

Caption: A generalized workflow for the comparative evaluation of LHRH antagonists.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of LHRH antagonists. Below are representative protocols for key experiments.

Competitive Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of the LHRH antagonists for the GnRH receptor.

  • Materials:

    • Rat anterior pituitary glands or cells expressing the GnRH receptor.

    • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Radioligand: [125I]-[D-Trp6]-LHRH.

    • Unlabeled LHRH antagonists: this compound and [D-pGlu1,D-Phe2,D-Trp3,6]-LHRH.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA).

    • Glass fiber filters.

  • Procedure:

    • Membrane Preparation: Homogenize pituitary tissue in ice-cold buffer and centrifuge to pellet the crude membrane fraction. Resuspend the pellet in assay buffer.

    • Assay Setup: In a 96-well plate, add a fixed concentration of radioligand, varying concentrations of the unlabeled antagonist (competitor), and the membrane preparation.

    • Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

    • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist. Calculate the IC50 (concentration of antagonist that inhibits 50% of specific radioligand binding) and then determine the Ki using the Cheng-Prusoff equation.

In Vivo Inhibition of Ovulation in Rats
  • Objective: To assess the in vivo potency of the LHRH antagonists by their ability to block ovulation.

  • Animal Model: Regularly cycling adult female Sprague-Dawley rats.

  • Procedure:

    • Cycle Monitoring: Monitor the estrous cycle of the rats by daily vaginal smears.

    • Antagonist Administration: On the morning of proestrus, administer a single subcutaneous injection of the LHRH antagonist at various doses. A control group receives the vehicle.

    • Ovulation Assessment: The following morning (day of estrus), euthanize the rats and examine the oviducts under a microscope for the presence of ova.

    • Data Analysis: Calculate the percentage of rats in which ovulation is blocked at each dose. Determine the ED50 (the dose that prevents ovulation in 50% of the animals).

Measurement of Serum LH, FSH, and Testosterone
  • Objective: To quantify the suppressive effects of the LHRH antagonists on pituitary and gonadal hormones.

  • Animal Model: Adult male or female rats.

  • Procedure:

    • Antagonist Treatment: Administer the LHRH antagonist at a predetermined dose and time course.

    • Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein, cardiac puncture) at various time points post-treatment.

    • Serum Separation: Centrifuge the blood to separate the serum.

    • Hormone Assays: Measure the concentrations of LH, FSH, and testosterone in the serum using specific and validated radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).

    • Data Analysis: Compare the hormone levels in the treated groups to a vehicle-treated control group at each time point.

Conclusion

Both this compound and [D-pGlu1,D-Phe2,D-Trp3,6]-LHRH are potent LHRH antagonists that effectively suppress the HPG axis. The choice between these analogs for a specific research or therapeutic application will depend on a direct comparative evaluation of their binding affinities, in vivo potencies, and pharmacokinetic profiles. The experimental protocols outlined in this guide provide a framework for conducting such a comparative study. The absence of readily available, direct comparative data in the literature underscores the necessity for such head-to-head experimental comparisons to fully elucidate the relative advantages of each antagonist.

A Comparative Analysis of First and Second-Generation GnRH Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of oral non-peptide antagonists is expanding the therapeutic landscape of Gonadotropin-Releasing Hormone (GnRH) receptor modulation, offering distinct advantages over their first-generation injectable peptide predecessors. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

First-generation GnRH antagonists, such as Cetrorelix and Ganirelix, are synthetic peptides administered via injection. They marked a significant advancement over GnRH agonists by offering a rapid onset of action and avoiding the initial "flare-up" effect. However, the development of second-generation antagonists, including the orally available non-peptide molecules Elagolix, Relugolix, and Linzagolix, has revolutionized the field. These newer agents provide improved patient convenience and the potential for more nuanced dose-dependent control of gonadotropin and sex hormone suppression.

Mechanism of Action: A Shared Target, Different Approaches

Both generations of GnRH antagonists act by competitively binding to GnRH receptors on the pituitary gonadotrophs. This blockade prevents the endogenous GnRH from stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid reduction in the production of testosterone in men and estrogen in women.[1]

The key difference lies in their chemical nature. First-generation antagonists are peptide-based, mimicking the structure of native GnRH.[2] In contrast, second-generation antagonists are small, non-peptide molecules, a characteristic that confers oral bioavailability.[3][4]

Performance and Efficacy: A Head-to-Head Comparison

The evolution from first to second-generation GnRH antagonists has been driven by the quest for improved pharmacokinetic profiles and patient-friendly administration routes without compromising efficacy.

Receptor Binding Affinity

The potency of GnRH antagonists is fundamentally determined by their binding affinity to the GnRH receptor. Second-generation antagonists generally exhibit high binding affinity, with Ki and IC50 values in the low nanomolar to picomolar range.

Antagonist GenerationCompoundReceptor Binding Affinity (Ki or IC50)
First-Generation CetrorelixComparable to native GnRH[5]
GanirelixHigh antagonistic activity[2]
Second-Generation ElagolixKD = 54 pM[6]
RelugolixIC50 = 0.33 nM (human, in serum)[7]
LinzagolixpIC50 = 6.3 (monkey)[8]
Pharmacokinetic Profiles

The most significant distinction between the two generations lies in their pharmacokinetic properties, particularly the route of administration and oral bioavailability.

AntagonistAdministrationTmax (hours)Half-life (t½) (hours)Bioavailability (%)
First-Generation
GanirelixSubcutaneous~1.1~12.8[9]~91.3[9]
CetrorelixSubcutaneous~1-2[10]5-80 (dose-dependent)[11]~85
Second-Generation
ElagolixOral~1[12]4-6[5]Not specified
RelugolixOral~2.25~25 (effective), ~60.8 (terminal)[13]~12[13]
LinzagolixOralNot specifiedNot specifiedNot specified

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.

GnRH Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity of a compound for the GnRH receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [125I]-triptorelin) for binding to GnRH receptors expressed in cell membranes. The amount of radioligand displaced by the test compound is measured to calculate the compound's inhibitory constant (Ki).

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human GnRH receptor (e.g., HEK293-GnRHR). Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in an assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled GnRH analog, and varying concentrations of the unlabeled test compound (antagonist).

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter plate. The receptors and bound radioligand are retained on the filter.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Signaling Assay: Inositol Phosphate (IP) Accumulation

This assay measures the functional activity of GnRH antagonists by quantifying their ability to block GnRH-induced intracellular signaling.

Principle: The GnRH receptor is a Gq/11-coupled receptor. Its activation by GnRH leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14] This assay measures the accumulation of inositol phosphates, a downstream product of this signaling cascade.

Protocol:

  • Cell Culture and Labeling: Culture cells expressing the GnRH receptor (e.g., LβT2 cells) and label them overnight with [3H]-myo-inositol.

  • Pre-incubation with Antagonist: Wash the cells and pre-incubate them with varying concentrations of the GnRH antagonist for a defined period.

  • Stimulation: Stimulate the cells with a fixed concentration of GnRH in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol phosphates.

  • Lysis and Extraction: Stop the reaction by adding a lysis buffer and extract the inositol phosphates.

  • Purification: Separate the inositol phosphates from other cellular components using anion-exchange chromatography.

  • Scintillation Counting: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis: Plot the amount of inositol phosphate accumulation against the concentration of the antagonist to determine the IC50 value for the inhibition of GnRH-induced signaling.

In Vivo Assessment of Testosterone Suppression in Animal Models

This experiment evaluates the in vivo efficacy of GnRH antagonists in suppressing gonadal steroidogenesis.

Principle: By blocking the GnRH receptor, antagonists inhibit the release of LH, which is the primary stimulus for testosterone production in the testes. This leads to a rapid decrease in circulating testosterone levels.

Protocol:

  • Animal Model: Use adult male rats or non-human primates.

  • Acclimatization and Baseline Sampling: Acclimatize the animals to the housing conditions and collect baseline blood samples to determine pre-treatment testosterone levels.

  • Drug Administration: Administer the GnRH antagonist at various doses via the appropriate route (e.g., subcutaneous injection for first-generation, oral gavage for second-generation).

  • Serial Blood Sampling: Collect blood samples at multiple time points after drug administration (e.g., 1, 2, 4, 8, 24, 48 hours, and then daily).

  • Hormone Analysis: Separate the plasma or serum and measure testosterone concentrations using a validated method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the serum testosterone concentrations over time for each dose group. Calculate the nadir testosterone level, the time to reach castration levels (typically <50 ng/dL), and the duration of testosterone suppression.[15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the GnRH receptor signaling pathway and a typical experimental workflow for evaluating GnRH antagonists.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Mechanism of Antagonism GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Signaling Ca2->Downstream PKC->Downstream Gonadotropin Gonadotropin (LH, FSH) Synthesis & Secretion Downstream->Gonadotropin Antagonist GnRH Antagonist (1st or 2nd Gen) Antagonist->GnRHR Competitively Blocks

Figure 1: GnRH Receptor Signaling Pathway and Mechanism of Antagonism.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Binding Receptor Binding Assay (Determine Ki) Signaling Functional Signaling Assay (e.g., IP Accumulation) (Determine IC50) Binding->Signaling Potency Confirmation PK Pharmacokinetic Studies (Animal Models) (Determine Tmax, Cmax, t½, Bioavailability) Signaling->PK Lead Selection PD Pharmacodynamic Studies (e.g., Testosterone Suppression) (Assess Efficacy) PK->PD Dose-Response Relationship Phase1 Phase I Trials (Safety & PK in Humans) PD->Phase1 Preclinical Validation Phase2_3 Phase II/III Trials (Efficacy & Safety in Patients) Phase1->Phase2_3 Clinical Progression

Figure 2: General Experimental Workflow for GnRH Antagonist Development.

Conclusion

The development of second-generation, orally active GnRH antagonists represents a significant milestone in the therapeutic modulation of the hypothalamic-pituitary-gonadal axis. Their favorable pharmacokinetic profiles and ease of administration offer substantial benefits over the first-generation injectable agents. This comparative guide provides a foundational resource for researchers and clinicians, summarizing key performance data and experimental methodologies to aid in the continued exploration and application of these important therapeutic agents.

References

A Head-to-Head Showdown: Comparing the Performance of LHRH Antagonist Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a LHRH (GnRH) antagonist is a critical decision. This guide provides an objective, data-driven comparison of four prominent LHRH antagonist peptides: Cetrorelix, Ganirelix, Degarelix, and Relugolix. By examining key performance metrics from both preclinical and clinical studies, this guide aims to facilitate an informed choice for your research and development needs.

Luteinizing hormone-releasing hormone (LHRH) antagonists, also known as gonadotropin-releasing hormone (GnRH) antagonists, are a class of synthetic peptides that play a crucial role in various therapeutic areas, including assisted reproductive technology (ART), and the management of hormone-dependent cancers such as prostate cancer.[1][2] Their mechanism of action involves competitive binding to the GnRH receptor in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[3] This immediate onset of action distinguishes them from LHRH agonists, which initially cause a surge in gonadotropin levels before inducing downregulation of the receptors.[1]

This guide delves into a head-to-head comparison of Cetrorelix, Ganirelix, Degarelix, and Relugolix, presenting preclinical and clinical data in a clear, comparative format to highlight their respective performance profiles.

Preclinical Performance: A Look at Receptor Binding Affinity

PeptidepKiKi (nM)
Cetrorelix9.3 - 10.00.1 - 0.5
Degarelix8.81.58
Relugolix9.60.25
GanirelixData not available in the cited sourceData not available in the cited source
Table 1: Comparative GnRH Receptor Binding Affinities. Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.[4] pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Clinical Efficacy and Safety: Head-to-Head in Human Trials

Clinical studies provide the ultimate test of an LHRH antagonist's performance. Here, we summarize the findings of key head-to-head clinical trials for two distinct therapeutic applications: assisted reproductive technology (Cetrorelix vs. Ganirelix) and advanced prostate cancer (Relugolix vs. Degarelix).

Cetrorelix vs. Ganirelix in Assisted Reproductive Technology

In the context of in vitro fertilization (IVF), LHRH antagonists are used to prevent a premature LH surge during controlled ovarian stimulation.

A retrospective cohort study comparing Cetrorelix and Ganirelix in IVF/ICSI antagonist protocols revealed that while live birth rates were comparable between the two, Cetrorelix demonstrated superior control of LH surges and a lower incidence of ovarian hyperstimulation syndrome (OHSS).[2][5][6]

OutcomeCetrorelixGanirelixp-value
Incidence of LH ≥10 U/L4.9%7.6%< 0.001
Overall OHSS Incidence0.4%1.1%0.01
Live Birth Rate47.2%49.4%0.074
Table 2: Comparison of Clinical Outcomes with Cetrorelix and Ganirelix in IVF/ICSI Cycles.[2][5][6]
Relugolix vs. Degarelix in Advanced Prostate Cancer

For the treatment of advanced prostate cancer, LHRH antagonists are employed to achieve androgen deprivation by suppressing testosterone levels. A network meta-analysis of randomized trials compared the oral antagonist Relugolix with the injectable antagonist Degarelix. The analysis found that the efficacy and safety of Relugolix are comparable to those of Degarelix.[7][8]

OutcomeRelugolixDegarelix
12-Month Castration Rate (vs. GnRH Agonists)RR 1.09 (95% CrI: 0.95–1.23)RR 0.98 (95% CrI: 0.91–1.06)
All Adverse Events (vs. GnRH Agonists)RR 0.99 (95% CrI: 0.6–1.6)RR 1.1 (95% CrI: 0.75–1.35)
Serious Adverse Events (vs. GnRH Agonists)RR 0.72 (95% CrI: 0.4–1.3)RR 1.05 (95% CrI: 0.42–2.6)
Table 3: Network Meta-Analysis of Relugolix and Degarelix in Advanced Prostate Cancer.[7][8] RR: Risk Ratio; CrI: Credible Interval.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.

LHRH_Antagonist_Signaling_Pathway cluster_pituitary Anterior Pituitary GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds to G_protein Gq/11 GnRHR->G_protein Activates PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Gonadotropins LH & FSH Synthesis and Secretion Ca_PKC->Gonadotropins LHRH_Antagonist LHRH Antagonist LHRH_Antagonist->GnRHR Competitively Blocks

LHRH Antagonist Signaling Pathway

Experimental_Workflow_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis prep_receptor Prepare Cell Membranes Expressing GnRH Receptor incubation Incubate Membranes with Radioligand and Varying Concentrations of Antagonist prep_receptor->incubation prep_radioligand Prepare Radiolabeled LHRH Agonist (e.g., 125I-Triptorelin) prep_radioligand->incubation prep_antagonist Prepare Serial Dilutions of LHRH Antagonist Peptides prep_antagonist->incubation filtration Separate Bound from Free Radioligand via Filtration incubation->filtration counting Quantify Radioactivity of Bound Ligand filtration->counting analysis Generate Competition Binding Curves and Calculate Ki / IC50 Values counting->analysis

Radioligand Binding Assay Workflow

Detailed Experimental Protocols

Radioligand Binding Assay for GnRH Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinities (Ki or IC50 values) of LHRH antagonist peptides for the GnRH receptor.

1. Materials:

  • Cell membranes prepared from a cell line stably expressing the human GnRH receptor.

  • Radiolabeled LHRH agonist (e.g., [¹²⁵I]-Triptorelin) as the tracer.

  • Unlabeled LHRH antagonist peptides (Cetrorelix, Ganirelix, Degarelix, Relugolix) for competition.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • 96-well microplates.

2. Procedure:

  • Plate Setup: In a 96-well plate, add binding buffer to all wells.

  • Non-specific Binding (NSB): To designated wells, add a high concentration of an unlabeled LHRH agonist (e.g., 1 µM Triptorelin) to determine non-specific binding.

  • Total Binding: To designated wells, add only the binding buffer.

  • Competition: To the remaining wells, add serial dilutions of the LHRH antagonist peptides.

  • Radioligand Addition: Add the radiolabeled LHRH agonist to all wells at a concentration at or below its Kd.

  • Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the log concentration of the antagonist.

  • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value for each antagonist.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Efficacy Study in Animal Models

This protocol describes a general in vivo study in a relevant animal model (e.g., male rats) to compare the efficacy of LHRH antagonists in suppressing gonadotropins and testosterone.

1. Animals:

  • Adult male rats (e.g., Sprague-Dawley).

  • Acclimatize the animals to the housing conditions for at least one week before the experiment.

2. Experimental Groups:

  • Vehicle control group (receiving the vehicle solution).

  • Cetrorelix group (receiving a specific dose).

  • Ganirelix group (receiving a specific dose).

  • Degarelix group (receiving a specific dose).

  • Relugolix group (receiving a specific dose).

3. Procedure:

  • Administration: Administer the respective LHRH antagonist or vehicle to the animals via the appropriate route (e.g., subcutaneous injection for peptide antagonists, oral gavage for small molecules like Relugolix).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., baseline, 2, 4, 8, 24, 48, and 72 hours post-administration).

  • Hormone Analysis: Measure serum concentrations of LH, FSH, and testosterone using validated immunoassays (e.g., ELISA or RIA).

4. Data Analysis:

  • Calculate the mean hormone concentrations for each group at each time point.

  • Compare the hormone levels between the antagonist-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

  • Determine the onset, magnitude, and duration of hormone suppression for each antagonist.

Conclusion

The selection of an LHRH antagonist requires careful consideration of both preclinical and clinical performance data. While Cetrorelix and Ganirelix show comparable live birth rates in ART, Cetrorelix appears to offer better LH surge control and a more favorable safety profile regarding OHSS.[2][5][6] In the context of advanced prostate cancer, the oral antagonist Relugolix demonstrates comparable efficacy and safety to the injectable Degarelix.[7][8] Preclinical binding affinity data suggests high potency for Cetrorelix, Degarelix, and Relugolix at the human GnRH receptor.[4] Ultimately, the choice of antagonist will depend on the specific research or clinical application, weighing factors such as the required speed of onset, duration of action, route of administration, and safety profile. This guide provides a foundational comparison to aid in this critical decision-making process.

References

Verifying the Purity and Activity of Synthetic [D-Phe2,6, Pro3]-LH-RH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic Luteinizing Hormone-Releasing Hormone (LH-RH) antagonist, [D-Phe2,6, Pro3]-LH-RH, with other commercially available alternatives. We present supporting experimental data and detailed protocols for verifying the purity and biological activity of this potent decapeptide analog.

Introduction to this compound

This compound is a potent synthetic antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] By competitively blocking the GnRH receptor in the pituitary gland, it rapidly inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This immediate onset of action prevents the initial testosterone surge often seen with GnRH agonists, making it a valuable tool in research and clinical applications where rapid suppression of gonadotropins is required.[3] Its applications include studies on hormone-dependent diseases and reproductive technologies.[3]

Comparative Analysis of Purity and Activity

Verifying the purity and activity of synthetic peptides is crucial for reliable and reproducible research outcomes. The following tables provide a comparative summary of this compound and other common GnRH antagonists based on available data.

Table 1: Physicochemical Properties

PropertyThis compoundCetrorelixGanirelixDegarelix
Molecular Formula C59H80N14O13C70H92ClN17O14C80H113ClN18O13C82H103ClN18O16
Molecular Weight ( g/mol ) 1193.351431.041570.41632.3
Structure Decapeptide AnalogDecapeptide AnalogDecapeptide AnalogDecapeptide Analog
Solubility Soluble in WaterSparingly soluble in waterSoluble in waterSparingly soluble in water

Table 2: Purity and Activity Comparison

ParameterThis compoundCetrorelixGanirelixDegarelix
Purity (by HPLC) >98% (Typical)>98%>98%>98%
In Vitro Activity (IC50/Ki) Data not availableIC50: ~1 ng/mLIC50: ~0.8 ng/mLKi: ~0.1-0.4 nM
Histamine Release Potential Data not availableHighIntermediateLow

Note: Specific purity and activity values can vary between synthesis batches and suppliers. It is essential to refer to the certificate of analysis for lot-specific data.

Experimental Protocols

Detailed methodologies for the verification of purity and activity are outlined below.

Purity Verification by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthetic this compound peptide and to separate it from any synthesis-related impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.

  • Injection Volume: 20 µL.

  • Analysis: The purity is calculated by integrating the peak area of the main peptide and expressing it as a percentage of the total peak area.

Identity Verification by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthetic this compound.

Methodology:

  • Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: The peptide solution from the HPLC analysis can be directly infused into the mass spectrometer, or the sample can be prepared separately in a suitable volatile solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Analysis: The sample is introduced into the ESI source, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The expected monoisotopic mass for this compound (C59H80N14O13) is approximately 1192.6 g/mol . The observed m/z spectrum should show a prominent peak corresponding to the protonated molecule [M+H]+ at ~1193.6.

In Vitro Biological Activity Assay

Objective: To determine the antagonistic activity of this compound by measuring its ability to inhibit LH-RH-induced LH release from primary rat pituitary cells.

Methodology:

  • Cell Culture: Primary pituitary cells are isolated from adult female rats and cultured in a suitable medium.

  • Assay Procedure:

    • Cells are seeded in 24-well plates and allowed to attach overnight.

    • The cells are then pre-incubated with varying concentrations of this compound (e.g., 10^-10 to 10^-6 M) for 30 minutes.

    • A fixed concentration of LH-RH (e.g., 10^-9 M) is then added to the wells to stimulate LH release.

    • After a 3-hour incubation, the cell culture supernatant is collected.

  • LH Measurement: The concentration of LH in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage inhibition of LH-RH-induced LH release is calculated for each concentration of the antagonist. The IC50 value (the concentration of antagonist that causes 50% inhibition) is then determined by non-linear regression analysis of the dose-response curve.

Visualizing Key Processes

To further clarify the experimental workflows and biological pathways, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Purity and Activity Verification cluster_Purity Purity Verification cluster_Activity Activity Verification Peptide Synthetic this compound HPLC HPLC Analysis Peptide->HPLC Inject MS Mass Spectrometry Peptide->MS Infuse Purity_Data Purity >98% HPLC->Purity_Data Analyze Identity_Data Correct Molecular Weight MS->Identity_Data Analyze Bioassay In Vitro Bioassay ELISA LH Measurement (ELISA) Bioassay->ELISA Collect Supernatant Pituitary_Cells Rat Pituitary Cells Pituitary_Cells->Bioassay LH_RH LH-RH Stimulation LH_RH->Bioassay Stimulate Antagonist This compound Antagonist->Bioassay Pre-incubate Activity_Data IC50 Value ELISA->Activity_Data Quantify

Caption: Workflow for verifying the purity and activity of synthetic peptides.

LHRH_Signaling_Pathway LH-RH Signaling Pathway and Antagonist Action cluster_pituitary Pituitary Gonadotrope Cell cluster_bloodstream Bloodstream LHRH LH-RH GnRHR GnRH Receptor LHRH->GnRHR Binds & Activates Antagonist This compound (Antagonist) Antagonist->GnRHR Binds & Blocks G_Protein Gq/11 Protein Activation GnRHR->G_Protein PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC LH_FSH_Synthesis LH & FSH Synthesis and Release Ca_PKC->LH_FSH_Synthesis LH_FSH LH & FSH LH_FSH_Synthesis->LH_FSH Secretion

Caption: Mechanism of LH-RH action and competitive inhibition by its antagonist.

Conclusion

The synthetic peptide this compound is a potent antagonist of the GnRH receptor with significant utility in research and drug development. While it shares structural and functional similarities with other GnRH antagonists like Cetrorelix, Ganirelix, and Degarelix, subtle differences in properties such as histamine release potential may exist. Rigorous verification of purity and biological activity using the detailed protocols provided in this guide is paramount to ensure the validity and reproducibility of experimental results. Researchers should always refer to the lot-specific certificate of analysis provided by the manufacturer for precise quantitative data.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of [D-Phe2,6, Pro3]-LH-RH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic peptides like [D-Phe2,6, Pro3]-LH-RH, a potent Luteinizing Hormone-Releasing Hormone (LHRH) antagonist, is a critical component of laboratory safety and regulatory compliance.[1] While specific disposal protocols for this compound are not publicly documented, this guide provides a comprehensive framework based on established best practices for the disposal of peptide-based compounds used in research.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS).[2] If an SDS is not available, the substance should be treated as a hazardous chemical.[3] Adherence to standard laboratory safety practices is mandatory.

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves, such as nitrile gloves.[2][3]

  • Eye Protection: Safety goggles or a face shield are essential to protect against splashes.[2][3]

  • Lab Coat: A buttoned lab coat should be worn to protect against skin contact.[2][3]

Step-by-Step Disposal Procedures

The correct disposal method for peptide waste is contingent on its physical state (liquid or solid) and must align with institutional as well as local, state, and federal regulations.[2][4]

Liquid Waste Disposal

For liquid waste containing this compound, a chemical inactivation step is recommended prior to disposal.

Experimental Protocol for Inactivation of Liquid Peptide Waste:

  • Select an Inactivation Reagent: Choose a suitable reagent for chemical inactivation. Common options include bleach, sodium hydroxide (NaOH), or hydrochloric acid (HCl).[3] The selection may depend on the peptide's sequence and chemical properties.

  • Prepare the Inactivation Solution: In a chemical fume hood, prepare the chosen inactivation solution. For example, a 10% bleach solution.

  • Inactivate the Peptide Waste: Carefully add the liquid peptide waste to the inactivation solution. A typical ratio is 1 part waste to 10 parts inactivation solution.[3]

  • Neutralization (if applicable): If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0.[3] This can be achieved by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.

  • Final Disposal: After inactivation and neutralization, consult with your institution's Environmental Health & Safety (EHS) department to determine if drain disposal with copious amounts of water is permissible under local wastewater regulations.[3]

Table of Common Inactivation Reagents

Inactivation ReagentFinal ConcentrationNotes
Bleach (Sodium Hypochlorite)0.5 - 1.0%A common and effective choice for many peptides.[3]
Sodium Hydroxide (NaOH)1 MEffective for base hydrolysis of the peptide bonds.[3]
Hydrochloric Acid (HCl)1 MEffective for acid hydrolysis of the peptide bonds.[3]
Enzymatic DetergentsVariesCan be used for cleaning contaminated labware.[3]

Solid Waste Disposal

Solid waste contaminated with this compound, such as vials, pipette tips, and contaminated PPE, must be treated as hazardous waste.

  • Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[2][3]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.[3]

  • Disposal: Coordinate with your institution's EHS department for the compliant pickup and disposal through a licensed hazardous waste contractor.[2]

Logical Workflow for Peptide Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of peptide waste in a laboratory setting.

cluster_0 Waste Generation cluster_1 Liquid Waste Treatment cluster_2 Solid Waste Management Start Start Liquid_Waste Liquid Waste (e.g., solutions) Start->Liquid_Waste Solid_Waste Solid Waste (e.g., vials, PPE) Start->Solid_Waste Inactivation Chemical Inactivation (e.g., 10% Bleach) Liquid_Waste->Inactivation Treat Segregation Segregate in Labeled Hazardous Waste Container Solid_Waste->Segregation Collect Neutralization Neutralization (pH 5.5 - 9.0) Inactivation->Neutralization If applicable EHS_Consult_Liquid Consult EHS for Final Disposal Neutralization->EHS_Consult_Liquid EHS_Consult_Solid Arrange Pickup with EHS Segregation->EHS_Consult_Solid

Caption: General workflow for laboratory peptide waste disposal.

It is crucial to remember that all waste must be handled in accordance with local, state, and federal regulations, which may vary.[4] Always consult with your institution's EHS department to ensure full compliance.

References

Essential Safety and Operational Guide for Handling [D-Phe2,6, Pro3]-LH-RH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide [D-Phe2,6, Pro3]-LH-RH. While specific toxicological properties of this compound have not been thoroughly investigated, it is prudent to handle it with care, adhering to best practices for handling potentially hazardous chemicals.[1] This document outlines the necessary personal protective equipment (PPE), operational procedures for safe handling and storage, and a comprehensive disposal plan.

Personal Protective Equipment (PPE)

The following personal protective equipment is essential to ensure safety when handling this compound in a laboratory setting.[2] A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[3]

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesShould be worn to protect against dust particles or splashes.[2]
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable for preventing skin contact.[2]
Body Protection Lab CoatA standard lab coat should be worn to protect clothing and skin.[2]
Respiratory Protection Respirator or Dust MaskRecommended when handling the lyophilized powder to avoid inhalation of dust.[2][3]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of the peptide and ensure the safety of laboratory personnel.[2]

Step-by-Step Handling Procedure:

  • Preparation : Before handling, ensure the designated work area is clean and uncluttered.[2]

  • Don PPE : Put on all required PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2]

  • Weighing : When weighing the lyophilized powder, do so in a well-ventilated area or under a fume hood to minimize the risk of inhalation.[2] Take care to avoid creating dust.[4]

  • Reconstitution : If preparing a solution, add the solvent slowly and cap the container securely before mixing.[2] Peptides can be dissolved in sterile water or other appropriate solvents.[5]

  • Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[2]

Storage Guidelines:

  • Lyophilized Peptide : Store in a tightly sealed container at -20°C for long-term stability.[6]

  • In Solution : For peptides in solution, it is best to aliquot them to avoid repeated freeze-thaw cycles and store them at -20°C or below.[2][6]

Disposal Plan

All waste containing this compound should be treated as chemical waste and disposed of in accordance with federal, state, and local environmental regulations.[4]

Step-by-Step Disposal Procedure:

  • Waste Collection : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[2]

  • Container Sealing : Securely seal the waste container to prevent any leakage.[2]

  • Incineration : One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

Experimental Workflow: Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Clean Work Area don_ppe Don PPE: Lab Coat, Goggles, Gloves prep_area->don_ppe weigh Weigh Lyophilized Powder (in ventilated area) don_ppe->weigh reconstitute Reconstitute Peptide weigh->reconstitute cleanup Clean Work Area and Equipment reconstitute->cleanup storage Store Peptide (Lyophilized at -20°C or Aliquoted Solution at -20°C) cleanup->storage disposal Dispose of Waste (as chemical waste) cleanup->disposal

Caption: Workflow for handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.